Dimemorfan
描述
Structure
3D Structure
属性
CAS 编号 |
36304-82-2 |
|---|---|
分子式 |
C18H25N |
分子量 |
255.4 g/mol |
IUPAC 名称 |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
InChI 键 |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
手性 SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
规范 SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
外观 |
Solid powder |
其他CAS编号 |
36309-01-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
36304-84-4 (phosphate salt[1:1]) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Astomin AT 17 d-3-methyl-N-methylmorphinan Dastosin dimemorfan dimemorfan phosphate dimemorfan phosphate (1:1) salt dimemorfan, (9alpha,13alpha,14alpha)-isomer dinemorphan |
产品来源 |
United States |
Foundational & Exploratory
What is the mechanism of action of Dimemorfan?
An In-Depth Technical Guide to the Mechanism of Action of Dimemorfan
Abstract
This compound is a non-narcotic antitussive agent of the morphinan class, notable for its efficacy in cough suppression without the associated risks of opioid dependence. Its mechanism of action is multifactorial, extending beyond its primary antitussive effects to encompass significant neuroprotective and anti-inflammatory properties. The core mechanism is centered on its potent agonism of the sigma-1 (σ1) receptor, coupled with a conspicuously low affinity for the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed examination of this compound's receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Primary Mechanism of Action: Antitussive Effect
This compound exerts its primary therapeutic effect by directly suppressing the cough reflex arc at the level of the central nervous system.[1][2] Unlike opioid-based antitussives, it does not produce its effect through significant interaction with mu-opioid receptors.[1]
-
Central Action: The drug acts on the cough center located in the medulla oblongata of the brainstem.[2][3][4]
-
Neurotransmitter Modulation: It is proposed that this compound modulates the excitability of neurons integral to the cough reflex pathway by influencing the release and reuptake of key neurotransmitters, such as serotonin and norepinephrine.[1][3] Studies suggest that central serotonergic systems, particularly within the medullary raphé nuclei, exert a depressant influence on the cough reflex, providing a plausible pathway for this compound's action.[5][6]
Secondary Mechanisms: Neuroprotection and Anti-inflammation
Beyond cough suppression, this compound exhibits robust neuroprotective and anti-inflammatory activities, primarily mediated by its potent agonism at the σ1 receptor.
Sigma-1 Receptor-Mediated Neuroprotection
This compound is a high-affinity σ1 receptor agonist.[7][8] This interaction is foundational to its neuroprotective effects observed in preclinical models of cerebral ischemia and excitotoxicity.[9][10] The activation of the σ1 receptor by this compound initiates a cascade that mitigates neuronal damage by:
-
Reducing Glutamate Excitotoxicity: In models of cerebral ischemia/reperfusion, this compound significantly prevents the accumulation of extracellular glutamate, a key mediator of excitotoxic cell death.[9][11]
-
Inhibiting Downstream Inflammatory and Apoptotic Signaling: By reducing glutamate levels, this compound subsequently suppresses the activation of pro-inflammatory signals such as p38 MAP kinase and NF-κB, and reduces the expression of inflammatory cytokines like MCP-1 and IL-1β.[9][11] It also attenuates oxidative/nitrosative stress and apoptosis.[9]
Anti-inflammatory Action
This compound demonstrates direct anti-inflammatory effects on various cell types. Experimental evidence shows it can:
-
Suppress Reactive Oxygen Species (ROS) and Nitric Oxide (NO): this compound inhibits the production of ROS and NO in activated inflammatory cells.[12]
-
Inhibit the NF-κB Pathway: It blocks the degradation of the inhibitory protein Iκ-Bα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes.[12]
Quantitative Data: Receptor Binding Profile
The pharmacological specificity of this compound is defined by its distinct binding affinities for various CNS receptors. Unlike its structural analogue dextromethorphan, this compound's negligible affinity for the NMDA receptor's PCP site underlies its favorable safety profile, which is devoid of dissociative or psychotomimetic effects.[7][8]
| Receptor Subtype | Ligand Affinity (Kᵢ, nM) | Reference |
| Sigma-1 (σ₁) | 151 | [7][8][13] |
| Sigma-2 (σ₂) | 4,421 | [7][8] |
| NMDA (PCP Site) | 16,978 | [7][8][13] |
Signaling Pathways and Workflows
Visualized Signaling Pathways
Caption: Sigma-1 Receptor-Mediated Neuroprotection by this compound.
Caption: Proposed Central Antitussive Mechanism of this compound.
Visualized Experimental Workflow
Caption: Workflow for Radioligand Competition Binding Assay.
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol describes the methodology to determine the binding affinity (Kᵢ) of this compound for the σ1 receptor using a competition binding assay with --INVALID-LINK---pentazocine.
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration using a BCA or Bradford protein assay.
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and Competition.[15]
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of unlabeled ligand: assay buffer for Total Binding, a saturating concentration of a different σ1 ligand (e.g., 10 µM Haloperidol) for NSB, or varying concentrations of this compound for Competition.[14]
-
50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kₔ (e.g., 5-10 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.[14]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.[15]
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the mean counts per minute (CPM) of NSB from the mean CPM of Total Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
-
Protocol: In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol outlines the measurement of extracellular glutamate in the rat brain following this compound administration, a key experiment for assessing its neuroprotective effects.[1][9]
-
Surgical Implantation:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Drill a burr hole in the skull over the target brain region (e.g., striatum or hippocampus).
-
Implant a microdialysis guide cannula stereotaxically and secure it with dental cement. Allow the animal to recover for at least 24 hours.[4]
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula in the awake, freely moving animal.[1]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.[4]
-
Allow a 90-120 minute equilibration period. Following this, collect baseline dialysate samples every 20 minutes into vials containing a small amount of perchloric acid to prevent degradation.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., intravenously) or vehicle.
-
Continue to collect dialysate fractions at 20-minute intervals for several hours post-administration.
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4]
-
This typically involves pre-column derivatization of the amino acids with o-phthaldialdehyde (OPA).
-
Quantify glutamate levels by comparing peak areas to those of known standards.
-
Express the results as a percentage of the mean baseline concentration.
-
Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol details the assessment of this compound's anti-inflammatory effect by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[10][16]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., BV-2 microglia or RAW 264.7 macrophages).
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a defined period (e.g., 30-60 minutes) to induce NF-κB activation. Include appropriate vehicle and positive controls.[16]
-
-
Subcellular Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors. Incubate on ice to swell the cells.[16]
-
Lyse the plasma membrane using a detergent (e.g., NP-40) and centrifuge at low speed. The supernatant contains the cytoplasmic fraction.
-
Wash the remaining nuclear pellet and resuspend it in a high-salt nuclear extraction buffer. Incubate on ice with vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes. The resulting supernatant is the nuclear fraction.[10]
-
-
Western Blotting:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
Denature equal amounts of protein (e.g., 20-40 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure proper fractioning and equal loading, probe separate blots with antibodies for a cytoplasmic marker (e.g., β-actin or GAPDH) and a nuclear marker (e.g., Histone H3 or Lamin B1).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Analyze the relative abundance of p65 in the nuclear versus cytoplasmic fractions across different treatment conditions to assess the inhibitory effect of this compound on translocation.[16]
-
References
- 1. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 5. Involvement of central serotonergic mechanisms in the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medullary serotonin neurons and central CO2 chemoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 11. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimemorfan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan, a morphinan derivative, is a non-narcotic antitussive agent with a unique pharmacological profile. Primarily acting as a sigma-1 (σ1) receptor agonist, it displays a significantly lower affinity for the N-methyl-D-aspartate (NMDA) receptor compared to its structural analog, dextromethorphan. This distinction contributes to its favorable safety profile, lacking the dissociative effects associated with NMDA receptor antagonists. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and pharmacological properties, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of morphinan-based therapeutics.
Synthesis of this compound
The synthesis of this compound, chemically known as 3,17-dimethylmorphinan, can be achieved through various synthetic routes. A common approach involves a multi-step process starting from readily available precursors. The following sections detail a representative synthetic pathway based on publicly available patent literature.
Synthetic Scheme
A plausible synthetic route to this compound phosphate is outlined below. This pathway involves the construction of the core morphinan structure followed by methylation and salt formation.
Experimental Protocols
The following protocols are generalized from patent literature and represent a plausible method for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of N-(2-(2-alkenyl-4-oxocyclohexyl)ethyl)-2-(p-tolyl)acetamide
-
Materials: 2-(2-alkenyl-4-oxocyclohexyl)ethanamine, p-tolylacetyl chloride, dichloromethane, anhydrous sodium sulfate.
-
Procedure: To a solution of 2-(2-alkenyl-4-oxocyclohexyl)ethanamine in dichloromethane, p-tolylacetyl chloride is added dropwise at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
-
Yield: Approximately 97.8%.[1]
Step 2: Ring Closure to form Octahydroisoquinolinone derivative
-
Materials: N-(2-(2-alkenyl-4-oxocyclohexyl)ethyl)-2-(p-tolyl)acetamide, phosphorus oxychloride (POCl3), toluene.
-
Procedure: The acetamide derivative is dissolved in toluene, and phosphorus oxychloride is added. The mixture is refluxed for several hours.[1] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from petroleum ether.[1]
-
Yield: Approximately 92.9%.[1]
Step 3 & 4: Protection and N-methylation
-
Materials: Octahydroisoquinolinone derivative, ethylene glycol, p-toluenesulfonic acid, iodomethane, a suitable base.
-
Procedure: The ketone is protected as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The protected intermediate is then N-methylated using iodomethane in the presence of a base.
Step 5 & 6: Deprotection, Reduction, and Cyclization to this compound
-
Materials: N-methylated protected octahydroisoquinolinone, a reducing agent (e.g., lithium aluminum hydride), an acid for deprotection and cyclization (e.g., phosphoric acid).
-
Procedure: The protecting group is removed under acidic conditions. The resulting intermediate is then reduced and cyclized to form the morphinan ring structure of this compound.[1]
Step 7: Formation of this compound Phosphate
-
Materials: this compound free base, phosphoric acid, acetone, methanol.
-
Procedure: The crude this compound free base is dissolved in acetone, and a stoichiometric amount of 90% phosphoric acid is added with stirring.[1] The resulting precipitate is filtered, washed, and dried.[1]
-
Purification: The crude this compound phosphate is purified by recrystallization. The solid is dissolved in boiling anhydrous methanol, filtered while hot, and the filtrate is allowed to cool to induce crystallization. The resulting white solid is collected by filtration and dried.[1]
-
Purity: >99.8% by HPLC.[1]
Chemical Properties of this compound
This section details the key physicochemical properties of this compound and its phosphate salt, which are crucial for its formulation and analytical characterization.
General Properties
| Property | Value |
| Chemical Name | 3,17-dimethylmorphinan |
| Molecular Formula | C18H25N |
| Molar Mass | 255.40 g/mol |
| Appearance | White crystalline powder |
Solubility
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Slightly soluble |
| Chloroform | Freely soluble |
Stability
This compound phosphate exhibits good stability under standard storage conditions. Stability studies on pharmaceutical preparations are essential to ensure product quality and shelf-life. A typical stability study protocol involves storing the substance under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing samples at predetermined time points using a stability-indicating analytical method, such as HPLC.
Experimental Protocol: Stability Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Procedure:
-
Stress Testing: Subject this compound phosphate solutions to forced degradation under acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H2O2), and photolytic (e.g., UV light) conditions.
-
Chromatographic Conditions: Develop an HPLC method (e.g., reverse-phase with a C18 column) that resolves the intact drug from all degradation products. Mobile phase composition, flow rate, and detector wavelength should be optimized.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Pharmacological Properties
This compound's primary mechanism of action is through its agonist activity at the sigma-1 receptor. It has a notably lower affinity for the NMDA receptor compared to dextromethorphan.
Receptor Binding Profile
| Receptor | Binding Affinity (Ki) |
| Sigma-1 (σ1) | ~151 nM |
| NMDA | ~17,000 nM |
Mechanism of Action and Signaling Pathways
Sigma-1 Receptor Agonism:
Upon binding, this compound activates the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This activation is believed to modulate intracellular calcium signaling and neuronal excitability, contributing to its antitussive and neuroprotective effects.
NMDA Receptor Interaction:
This compound exhibits weak antagonism at the NMDA receptor. This low affinity is a key differentiator from dextromethorphan and is responsible for the absence of dissociative side effects at therapeutic doses.
Experimental Protocols
Sigma-1 Receptor Binding Assay (Radioligand Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Materials: Rat brain membrane preparation, --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), test compound (this compound), assay buffer, glass fiber filters, scintillation cocktail.
-
Procedure:
-
Incubate rat brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow for Receptor Binding Assay
Metabolism
This compound is metabolized in the liver, primarily through enzymatic reactions. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. Unlike dextromethorphan, this compound is not significantly metabolized to dextrorphan, which is a more potent NMDA receptor antagonist. This metabolic difference further contributes to the favorable side-effect profile of this compound.
Conclusion
This compound presents a compelling profile as a non-narcotic antitussive with potential neuroprotective properties. Its synthesis is achievable through established organic chemistry routes, and its chemical properties are well-defined. The primary mechanism of action via sigma-1 receptor agonism, coupled with its low affinity for the NMDA receptor, distinguishes it from other morphinan derivatives and underpins its clinical safety and efficacy. This guide provides a foundational understanding for researchers and developers working with this promising therapeutic agent. Further research into its detailed signaling pathways and the development of optimized, scalable synthetic methods will continue to be of significant interest to the scientific community.
References
The Neuroprotective Effects of Dimemorfan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan ((+)-3-methyl-N-methylmorphinan) is a non-narcotic antitussive agent that has been clinically used for over two decades.[1] Structurally related to dextromethorphan, this compound distinguishes itself through a unique pharmacological profile that confers significant neuroprotective properties with a reduced risk of psychotomimetic side effects.[1][2] Extensive preclinical research has demonstrated its efficacy in various models of neurological injury, including ischemic stroke and excitotoxic seizures.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the neuroprotective effects of this compound.
Core Mechanisms of Neuroprotection
This compound's neuroprotective actions are multifactorial, stemming primarily from its potent agonism of the sigma-1 (σ1) receptor and its subsequent influence on excitotoxicity, neuroinflammation, and intracellular calcium homeostasis.
Sigma-1 (σ1) Receptor Agonism
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface (MAM), which plays a crucial role in regulating cellular stress responses and neuronal survival.[5][6] this compound is a high-affinity σ1 receptor agonist, which is central to its neuroprotective effects.[1][3] Unlike dextromethorphan, this compound has a very low affinity for the N-methyl-D-aspartate (NMDA) receptor-associated phencyclidine (PCP) site, which is believed to contribute to its favorable safety profile, lacking hyperlocomotion and other PCP-like adverse effects.[1][3]
Attenuation of Glutamate Excitotoxicity
Excessive glutamate accumulation is a primary driver of neuronal death in ischemic and traumatic brain injuries. This compound provides robust protection against glutamate-induced excitotoxicity.[4][7] In animal models of ischemic stroke, this compound administration significantly prevents the delayed accumulation of extracellular glutamate following reperfusion.[4] This effect is reversed by σ1 receptor antagonists, confirming that this compound's anti-excitotoxic action is mediated through its primary target.[4]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the infiltration of peripheral immune cells, exacerbates neuronal damage. This compound exhibits potent anti-inflammatory properties.[7] It has been shown to:
-
Inhibit the activation of microglial cells.[7]
-
Reduce the infiltration of neutrophils into the brain parenchyma following ischemic injury.[4]
-
Suppress the production of key pro-inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[4][7]
Modulation of Intracellular Calcium ([Ca2+]i)
This compound has been shown to modulate intracellular calcium signaling, a critical factor in excitotoxic cell death pathways. Specifically, it interferes with receptor-mediated G-protein signaling to inhibit increases in intracellular calcium concentration, an effect that occurs independently of the σ1 receptor.[7]
Data Presentation: Quantitative Efficacy
The neuroprotective and associated pharmacological effects of this compound have been quantified across various experimental models. The following tables summarize key data points for easy comparison.
Table 1: Receptor Binding Affinity
| Receptor Site | Compound | Ki (nM) | Reference |
|---|---|---|---|
| Sigma-1 (σ1) | This compound | 151 | [1] |
| Dextromethorphan | 205 | [1] | |
| Dextrorphan | 144 | [1] | |
| NMDA (PCP Site) | This compound | 17,000 | [1] |
| Dextromethorphan | 7,000 | [1] |
| | Dextrorphan | 900 |[1] |
Table 2: In Vivo Neuroprotective Efficacy
| Model | Species | This compound Dose | Administration Route | Key Finding | Reference |
|---|---|---|---|---|---|
| Ischemic Stroke (CI/R) | Rat | 1.0 - 10 µg/kg | Intravenous (i.v.) | 51-52% reduction in infarct size (post-reperfusion) | [4] |
| 1.0 - 10 µg/kg | Intravenous (i.v.) | 67-72% reduction in infarct size (pre-ischemia) | [4] | ||
| Kainate-Induced Seizures | Rat | 12 - 24 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in seizure severity | [2][3] |
| 24 mg/kg | Intraperitoneal (i.p.) | Significant prevention of neuronal loss in hippocampus (CA1 & CA3) | [3] |
| Scopolamine-Induced Amnesia | Mouse | 5 - 40 mg/kg | Intraperitoneal (i.p.) | Significant attenuation of amnesia in water-maze test | [8] |
Table 3: In Vitro Anti-inflammatory Activity
| Cellular Model | Stimulant | This compound Concentration | Measured Effect | Quantitative Result | Reference |
|---|---|---|---|---|---|
| Human Neutrophils | fMLP | 5 - 20 µM | ROS Production | IC50 = 7.0 µM | [9] |
| BV2 Microglia | LPS | 20 µM | NF-κB Activation | Significant blockade of Iκ-Bα degradation & p65 translocation | [7] |
| BV2 Microglia | LPS | 10 - 20 µM | iNOS Expression | Significant suppression of iNOS protein expression | [7] |
Signaling Pathway Modulation
This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling cascades that regulate inflammation, gene transcription, and cell survival.
Inhibition of the NF-κB Pathway
A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the Nuclear Factor kappa-B (NF-κB) signaling pathway.[7] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound (20 µM) prevents the degradation of the inhibitory protein Iκ-Bα. This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS and TNF-α.[7]
Modulation of the AP-1 Transcription Factor
In models of excitotoxicity, such as kainate-induced seizures, this compound attenuates the pathological induction of the c-fos and c-jun proto-oncogenes.[3] These proteins form the Activator Protein-1 (AP-1) transcription factor, which is involved in neuronal stress and apoptosis. By suppressing c-fos/c-jun expression, this compound reduces AP-1 DNA-binding activity, contributing to its neuroprotective and anticonvulsant effects. This action is dependent on σ1 receptor activation.[2][3]
Hypothesized Pro-Survival Signaling (Akt and Bcl-2/Bax)
While direct studies on this compound's effect on the Akt and Bcl-2/Bax pathways are limited, its mechanism as a σ1 receptor agonist suggests a potential role in modulating these critical pro-survival and anti-apoptotic pathways. Sigma-1 receptor activation is known to promote neuronal survival by activating signaling cascades such as PI3K/Akt and modulating the balance of apoptotic proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[5][10] It is hypothesized that this compound, through σ1 receptor agonism, could enhance the phosphorylation and activation of Akt, which in turn could phosphorylate and inactivate pro-apoptotic factors and/or promote the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor cell survival. Further research is required to confirm this specific mechanism for this compound.
Experimental Protocols: Methodologies for Key Experiments
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This model is used to evaluate the efficacy of this compound in reducing brain damage from ischemic stroke.[4]
-
Animal Model : Male Sprague-Dawley rats.
-
Procedure :
-
Anesthesia : Animals are anesthetized (e.g., with isoflurane).
-
Occlusion : The middle cerebral artery (MCA) is occluded using an intraluminal suture. A nylon monofilament is inserted via the external carotid artery and advanced up the internal carotid artery to block the origin of the MCA.
-
Ischemia Duration : The suture remains in place for a defined period, typically 60 minutes, to induce focal cerebral ischemia.
-
Reperfusion : The suture is withdrawn to allow blood flow to return to the MCA territory, initiating the reperfusion phase.
-
-
Drug Administration : this compound (e.g., 1.0 or 10 µg/kg) is administered intravenously, either 15 minutes before the MCAO (pre-treatment) or at the onset of reperfusion (post-treatment).
-
Outcome Measures :
-
Infarct Volume : After 24 hours of reperfusion, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis to determine the percentage of the brain hemisphere that is damaged.
-
Molecular Analysis : Brain tissue from the ischemic cortex is analyzed via Western blot or ELISA to measure levels of inflammatory markers (e.g., MCP-1, IL-1β), signaling proteins (e.g., p-p38, NF-κB), and markers of oxidative stress.[4]
-
Glutamate Measurement : Extracellular glutamate levels in the cortex are monitored using in vivo microdialysis.[4]
-
Excitotoxicity Model: Kainate-Induced Seizures
This model assesses the anticonvulsant and neuroprotective effects of this compound against excitotoxicity.[3]
-
Animal Model : Male Sprague-Dawley rats.
-
Procedure : A single intraperitoneal (i.p.) injection of kainic acid (KA), a potent glutamate receptor agonist, is administered (e.g., 10 mg/kg).
-
Drug Administration : this compound (e.g., 12 or 24 mg/kg, i.p.) or vehicle is administered 30 minutes prior to the KA injection.
-
Outcome Measures :
-
Behavioral Seizure Scoring : Animals are observed for 4-6 hours post-injection, and the severity of convulsive behavior is scored on a standardized scale.
-
Histology : 72 hours after KA injection, animals are euthanized, and brains are processed for histology. Neuronal loss, particularly in the CA1 and CA3 regions of the hippocampus, is quantified using cresyl violet staining.
-
Molecular Analysis : Hippocampal tissue is collected at various time points to measure the expression of c-fos/c-jun mRNA (via Northern blot) and AP-1 DNA-binding activity (via electrophoretic mobility shift assay - EMSA).
-
In Vitro Anti-Inflammatory Model
This protocol evaluates this compound's direct effects on inflammatory cells.[7]
-
Cell Models :
-
Murine microglial cell line (BV2).
-
Human neutrophils isolated from healthy volunteers.
-
-
Procedure :
-
Cell Culture and Stimulation : BV2 cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Human neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).
-
Drug Treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a short period (e.g., 10 minutes) before the addition of the inflammatory stimulus.
-
-
Outcome Measures :
-
Nitric Oxide (NO) Production : Measured in the cell culture medium using the Griess reagent.
-
Reactive Oxygen Species (ROS) Production : Measured using fluorescent probes like luminol or DCFH-DA.
-
Cytokine Levels : TNF-α and other cytokines in the supernatant are quantified by ELISA.
-
Protein Expression : Cellular levels of iNOS, Iκ-Bα, and nuclear NF-κB p65 are determined by Western blotting.
-
NF-κB Transcriptional Activity : Measured using a luciferase reporter gene assay in transfected BV2 cells.
-
Conclusion
This compound is a potent neuroprotective agent with a well-defined mechanism of action centered on its high-affinity agonism of the σ1 receptor. Its ability to concurrently mitigate glutamate excitotoxicity and suppress key inflammatory signaling pathways, such as NF-κB, provides a multi-pronged therapeutic strategy for acute neurological injuries. The quantitative data from robust preclinical models of ischemic stroke and seizures demonstrate its significant efficacy at pharmacologically relevant doses. Furthermore, its low affinity for the NMDA/PCP receptor subtype distinguishes it from other morphinans, suggesting a superior safety profile. The compelling preclinical evidence warrants further investigation into the clinical utility of this compound for the treatment of stroke and other neurodegenerative conditions characterized by excitotoxicity and neuroinflammation.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticonvulsant Potential of Dimemorfan: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anticonvulsant properties of Dimemorfan, a morphinan derivative with a promising profile for the management of seizures. Targeted at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy, and safety profile. Through a comprehensive review of existing literature, we present key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.
Core Anticonvulsant Mechanisms and Receptor Interactions
This compound's anticonvulsant effects are primarily attributed to its activity as a sigma-1 (σ1) receptor agonist and its low affinity for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Unlike its analog dextromethorphan, this compound does not produce significant phencyclidine (PCP)-like side effects, which is attributed to its very low affinity for the PCP binding site within the NMDA receptor.[1][2] This unique pharmacological profile suggests a reduced potential for psychotomimetic adverse effects, enhancing its therapeutic index.[1][2]
The activation of σ1 receptors by this compound is believed to modulate neuronal excitability and protect against seizure-induced neuronal damage.[1][3] One of the downstream effects of σ1 receptor activation is the modulation of activator protein-1 (AP-1) transcription factors, which are implicated in the cellular response to seizures.[1][5]
Quantitative Analysis of Preclinical Efficacy
Preclinical studies in various rodent models have consistently demonstrated the anticonvulsant efficacy of this compound. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and receptor binding affinities.
| Receptor Binding Affinity (Ki) | ||
| Compound | Sigma-1 (σ1) Receptor | NMDA (PCP site) Receptor |
| This compound | 151 nM[2] | 17 µM[2] |
| Dextromethorphan | 205 nM[2] | 7 µM[2] |
| Dextrorphan | 144 nM[2] | 0.9 µM[2] |
| Anticonvulsant Efficacy in Animal Models | |||
| Seizure Model | Species | Compound | ED50 (Median Effective Dose) |
| Maximal Electroshock (MES) Test | Mice | This compound | ~70 µmol/kg, i.p.[2] |
| Maximal Electroshock (MES) Test | Mice | Dextromethorphan | ~70 µmol/kg, i.p.[2] |
| Maximal Electroshock (MES) Test | Mice | Dextrorphan | ~70 µmol/kg, i.p.[2] |
| Kainate-induced Seizures | Rats | This compound | Dose-dependent reduction at 12 and 24 mg/kg[1][3] |
| BAY k-8644-induced Seizures | Mice | This compound | Significant attenuation at 6.25 and 12.5 mg/kg, s.c.[6] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's anticonvulsant properties, detailed methodologies for key preclinical assays are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer this compound or vehicle control to male ICR mice (20-25 g) via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Calculate the ED50 value using a probit analysis of dose-response data.
Kainate-Induced Seizure Model
Objective: To evaluate the efficacy of a compound against limbic seizures induced by the glutamate analog, kainic acid.
Procedure:
-
Pre-treat male Sprague-Dawley rats (250-300 g) with this compound or vehicle.
-
After a predetermined time, administer kainic acid (e.g., 10 mg/kg, i.p.) to induce seizures.
-
Observe and score the severity of seizures over a period of several hours using a standardized scale (e.g., Racine scale).
-
Monitor for endpoints such as the latency to the first seizure, the duration of seizure activity, and the maximum seizure score.
-
At the end of the observation period, animals may be euthanized for histological or molecular analysis of the brain.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity
Objective: To determine the effect of this compound on the DNA binding activity of the AP-1 transcription factor in brain tissue following seizures.
Procedure:
-
Prepare nuclear extracts from the hippocampus of control and this compound-treated animals subjected to kainate-induced seizures.
-
Synthesize and radiolabel a double-stranded oligonucleotide probe containing the consensus binding site for AP-1.
-
Incubate the nuclear extracts with the radiolabeled probe in a binding reaction buffer.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography. A "shift" in the mobility of the probe indicates protein binding.
-
Quantify the intensity of the shifted bands to determine the relative AP-1 DNA binding activity.
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a compelling profile as an anticonvulsant agent with a mechanism of action that distinguishes it from many existing antiepileptic drugs. Its potent activation of the sigma-1 receptor, coupled with a lack of significant NMDA receptor antagonism at therapeutic doses, suggests a favorable efficacy and safety profile. The preclinical data robustly support its anticonvulsant activity in various seizure models. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human epilepsy. This guide provides a foundational resource for scientists and clinicians interested in advancing the development of this compound as a novel treatment for seizure disorders.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. scispace.com [scispace.com]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Dimemorfan's potential as an anti-inflammatory agent.
A Technical Guide on the Mechanisms and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimemorfan, a non-narcotic antitussive agent with a well-established safety profile, is emerging as a promising candidate for anti-inflammatory therapies.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Evidence suggests that this compound exerts its anti-inflammatory actions through both sigma-1 (σ1) receptor-dependent and -independent pathways, leading to the suppression of key inflammatory mediators. This document consolidates the available data to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from acute inflammatory conditions to chronic neurodegenerative diseases. The identification of novel therapeutic agents that can effectively modulate inflammatory pathways with minimal side effects is a critical area of research. This compound, a dextromethorphan analog, has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models.[3][4] Unlike its analog, this compound exhibits a favorable safety profile, lacking the phencyclidine-like behavioral side effects.[4] This guide delves into the core mechanisms underlying this compound's anti-inflammatory potential, presenting key data and experimental protocols to facilitate further investigation and development.
Mechanism of Action: A Dual Approach
This compound's anti-inflammatory effects are mediated through two distinct, yet potentially interconnected, signaling pathways: a sigma-1 (σ1) receptor-independent pathway and a sigma-1 (σ1) receptor-dependent pathway.
Sigma-1 Receptor-Independent Pathway
In various inflammatory cells, this compound has been shown to exert potent anti-inflammatory effects that are not mediated by the σ1 receptor.[3] This pathway is primarily characterized by the modulation of intracellular calcium levels, inhibition of NADPH oxidase (NOX) activity, and subsequent suppression of the NF-κB signaling cascade.[3][5]
The key events in this pathway include:
-
Inhibition of Intracellular Calcium Influx: this compound impedes the increase in intracellular calcium concentration, a critical second messenger in inflammatory signaling.[3]
-
Suppression of NADPH Oxidase (NOX) Activity: By inhibiting NOX, this compound reduces the production of reactive oxygen species (ROS), which are potent pro-inflammatory molecules.[3][5]
-
Downregulation of NF-κB Signaling: The reduction in intracellular calcium and ROS leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This is achieved by suppressing the phosphorylation of the p65 subunit and the degradation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[3]
-
Reduction of Pro-inflammatory Mediators: The net result of this pathway is a significant decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), as well as a reduction in nitric oxide (NO) and ROS levels.[3][5]
Sigma-1 Receptor-Dependent Pathway
This compound also exhibits neuroprotective and anti-inflammatory effects through its action as a high-affinity ligand for the σ1 receptor.[4] This pathway is particularly relevant in the context of neuroinflammation and excitotoxicity.
The key mechanisms in this pathway are:
-
Modulation of AP-1 Transcription Factor: Activation of the σ1 receptor by this compound leads to the modulation of the Activator Protein-1 (AP-1) transcription factor. This has been shown to attenuate kainate-induced increases in c-fos and c-jun expression.[4]
-
Reduction of Glutamate Accumulation: In models of ischemic stroke, this compound, through σ1 receptor activation, has been found to reduce the accumulation of extracellular glutamate, a key mediator of excitotoxicity and subsequent inflammation.
-
Suppression of Neuroinflammation: By mitigating glutamate-induced excitotoxicity, this compound prevents the downstream activation of inflammatory events, including microglial activation and neutrophil infiltration.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Reactive Oxygen Species (ROS) Production in Human Neutrophils
| Stimulant | IC50 (μM) of this compound | Reference |
| Phorbol-12-myristate-13-acetate (PMA) | 16.7 ± 3.6 | [3] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 7.0 ± 0.6 | [3] |
Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Endotoxin Shock
| Treatment | Plasma TNF-α Reduction | Neutrophil Infiltration Reduction | Oxidative Stress Reduction | Reference |
| This compound (1 and 5 mg/kg, i.p.) | Significant suppression | Marked inhibition in lung and liver | Marked inhibition in lung and liver | [3] |
Table 3: Dose-Dependent Effects on Kainate-Induced Seizures and Neuronal Damage in Rats
| This compound Pre-treatment (mg/kg) | Seizure Severity Reduction | Attenuation of c-fos/c-jun Expression | Reduction in AP-1 DNA-binding Activity | Reference |
| 12 | Significant (P<0.05) | Significant (P<0.05) | Significant (P<0.05) | [4] |
| 24 | Highly Significant (P<0.005) | Highly Significant (P<0.01) | Highly Significant (P<0.01) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.
In Vitro Inhibition of ROS Production in Human Neutrophils
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.
-
Drug Treatment: Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 20 minutes at 37°C.
-
Stimulation: Induce ROS production by adding either PMA (a direct protein kinase C activator) or fMLP (a receptor-mediated activator) to the cell suspension.
-
ROS Measurement: Immediately measure ROS production using a lucigenin-amplified chemiluminescence assay in a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of ROS production for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo LPS-Induced Endotoxin Shock in Mice
Protocol:
-
Animal Model: Use male ICR mice (25-30 g).
-
Induction of Endotoxemia: Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 70 mg/kg.
-
Drug Administration: Treat mice with this compound (1 and 5 mg/kg, i.p.) at three successive time points: 30 minutes, 6 hours, and 12 hours after LPS administration. A vehicle control group should be included.
-
Monitoring: Monitor the survival and clinical signs of endotoxin shock for up to 48 hours.
-
Sample Collection: At specified time points (e.g., 6 and 12 hours post-LPS), collect blood samples via cardiac puncture for plasma separation. Perfuse and collect lung and liver tissues.
-
Biochemical and Histological Analysis:
-
Measure plasma TNF-α levels using an enzyme-linked immunosorbent assay (ELISA).
-
Assess neutrophil infiltration in lung and liver tissues through histological staining (e.g., Hematoxylin and Eosin) and myeloperoxidase (MPO) activity assays.
-
Evaluate oxidative stress in tissues by measuring markers such as lipid peroxidation or by Evans Blue (EB) staining.[3]
-
-
Data Analysis: Compare the measured parameters between the this compound-treated groups and the LPS-only group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-inflammatory agent. Its dual mechanism of action, targeting both sigma-1 receptor-dependent and -independent pathways, suggests a broad therapeutic potential across a spectrum of inflammatory and neuroinflammatory conditions. The quantitative data from preclinical studies are encouraging, demonstrating significant efficacy in reducing key inflammatory mediators and protecting against inflammatory damage.
Future research should focus on:
-
Clinical Trials: Investigating the safety and efficacy of this compound in human inflammatory diseases.
-
Mechanism Elucidation: Further delineating the crosstalk between the sigma-1 receptor-dependent and -independent pathways.
-
Biomarker Discovery: Identifying relevant biomarkers to monitor the anti-inflammatory response to this compound in clinical settings.
The detailed experimental protocols provided in this guide are intended to support these future research endeavors and accelerate the translation of these promising preclinical findings into novel therapies for patients suffering from inflammatory disorders.
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 3. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Divergent Antitussive Mechanisms of Dimemorfan and Opioids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cough, a protective reflex, can become pathologic and require therapeutic intervention. For decades, opioids have been the cornerstone of antitussive therapy, primarily through their action on central opioid receptors. However, their clinical utility is often limited by a constellation of adverse effects, including sedation, constipation, and the potential for abuse and respiratory depression. Dimemorfan, a non-narcotic agent, presents a contrasting mechanism of action, offering an alternative therapeutic strategy for cough suppression. This technical guide provides an in-depth comparison of the antitussive mechanisms of this compound and traditional opioids, focusing on their distinct molecular targets, signaling pathways, and pharmacological profiles. Quantitative data on receptor binding and antitussive efficacy are presented, alongside detailed experimental protocols for key preclinical assessments. This document aims to equip researchers and drug development professionals with a comprehensive understanding of these two classes of antitussive agents to inform future research and development efforts.
Introduction
The cough reflex is a complex physiological process involving peripheral sensory nerves, central processing in the brainstem, and efferent pathways to respiratory muscles. Pharmacological suppression of cough can be achieved by targeting various points within this reflex arc. Opioids, such as codeine and morphine, have long been considered the gold standard for antitussive therapy due to their potent central effects.[1][2] Their mechanism, however, is intrinsically linked to the activation of the µ-opioid receptor (MOR), the same receptor responsible for their analgesic and addictive properties.[1]
This compound, a morphinan derivative, was developed as a non-narcotic antitussive and has been used clinically in some countries for decades.[3] Unlike opioids, its antitussive action is not mediated by opioid receptors and it is devoid of the typical opioid-related side effects.[3] Emerging evidence points towards the sigma-1 (σ₁) receptor as a key molecular target for this compound's antitussive activity.[4][5] This guide will dissect and compare the antitussive mechanisms of this compound and opioids, providing a detailed technical overview for the scientific community.
Molecular Targets and Receptor Binding Affinity
The fundamental difference in the antitussive mechanism of this compound and opioids lies in their primary molecular targets. Opioids exert their effect through agonism of opioid receptors, primarily the µ-opioid receptor, while this compound's primary target is the σ₁ receptor.
This compound and the Sigma-1 Receptor
This compound is a high-affinity agonist of the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][6] It exhibits significantly lower affinity for opioid receptors and the PCP site of the NMDA receptor, distinguishing it from dextromethorphan, another non-opioid antitussive.[4]
Opioids and the µ-Opioid Receptor
Opioid antitussives, such as codeine and morphine, are agonists of the µ-opioid receptor, a class A G-protein coupled receptor (GPCR).[1][7] Their binding to the MOR in the central nervous system, particularly in the cough center within the medulla, is the primary mechanism for their cough-suppressing effects.[1]
The following table summarizes the receptor binding affinities (Ki) of this compound and selected opioids for the σ₁ and µ-opioid receptors.
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | σ₁ | 151 | Mouse Brain | [8] |
| µ-opioid | >10,000 | - | [9] | |
| Dextromethorphan | σ₁ | 205 | Mouse Brain | [8] |
| µ-opioid | >10,000 | - | [10] | |
| Codeine | µ-opioid | 2600 | Rat Brain | [11] |
| Morphine | µ-opioid | 1.2 | Rat Brain | [11] |
Table 1: Receptor Binding Affinities (Ki) of Antitussive Agents. Lower Ki values indicate higher binding affinity.
Signaling Pathways
The activation of their respective primary receptor targets by this compound and opioids initiates distinct downstream signaling cascades that ultimately lead to the suppression of the cough reflex.
This compound and Sigma-1 Receptor Signaling
The precise downstream signaling pathway of the σ₁ receptor in mediating the antitussive effect is still under investigation. However, as a chaperone protein, the σ₁ receptor is known to modulate several intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[6] Agonist binding to the σ₁ receptor is thought to induce its dissociation from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate various client proteins, including ion channels and other receptors. This modulation is believed to alter neuronal excitability within the cough center of the brainstem, leading to a dampening of the cough reflex.
Opioids and µ-Opioid Receptor Signaling
The µ-opioid receptor is a canonical Gαi/o-coupled GPCR.[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1] These events collectively lead to hyperpolarization and reduced neurotransmitter release from neurons in the cough center, thereby suppressing the cough reflex.[7]
Antitussive Efficacy: A Quantitative Comparison
The antitussive potency of this compound and opioids has been evaluated in various preclinical models. The citric acid-induced cough model in guinea pigs is a widely accepted standard for assessing antitussive efficacy. The following table presents a comparison of the 50% effective dose (ED₅₀) for cough suppression in this model.
| Compound | Route of Administration | ED₅₀ (mg/kg) | Animal Model | Reference |
| This compound | s.c. | ~1-3 | Guinea Pig (citric acid) | [3] |
| Codeine | s.c. | 9.1 | Guinea Pig (citric acid) | [13] |
| Dextromethorphan | i.p. | 30 | Guinea Pig (citric acid) | [14] |
Table 2: Comparative Antitussive Efficacy (ED₅₀) in the Guinea Pig Citric Acid-Induced Cough Model. Lower ED₅₀ values indicate higher potency. Note: Direct head-to-head studies with identical protocols are limited; these values are compiled from different studies and should be interpreted with caution.
Studies in animal models suggest that this compound is up to three times more potent than codeine and is equivalent to dextromethorphan in its antitussive effects.[3]
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the evaluation of antitussive agents. This section provides detailed methodologies for key experiments cited in this guide.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for evaluating centrally acting antitussives.
Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of coughs induced by citric acid aerosol inhalation in conscious guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Citric acid solution (0.4 M in saline)
-
Test compound (e.g., this compound, Codeine) and vehicle
-
Sound recording and analysis equipment
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 10-15 minutes before the experiment.
-
Baseline Cough Response: Place each guinea pig individually in the chamber and expose them to an aerosol of 0.4 M citric acid for a fixed period (e.g., 10 minutes). Record the number of coughs. A cough is identified by a characteristic explosive sound and a sharp transient increase in airflow.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of the compound.
-
Post-treatment Cough Challenge: At the appropriate time after compound administration, re-expose the animals to the citric acid aerosol and record the number of coughs as in the baseline measurement.
-
Data Analysis: Calculate the percentage inhibition of the cough response for each animal compared to its baseline or a vehicle-treated control group. Determine the ED₅₀ value using a dose-response curve.
Sigma-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the σ₁ receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ₁ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells or tissues expressing σ₁ receptors (e.g., guinea pig liver)
-
Radiolabeled σ₁ receptor ligand (e.g., --INVALID-LINK---Pentazocine)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
-
Unlabeled ligand for determining non-specific binding (e.g., Haloperidol)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Directions
This compound and opioids represent two distinct pharmacological approaches to cough suppression. Opioids, through their action on µ-opioid receptors, are potent antitussives but are encumbered by significant side effects. This compound, acting primarily through the sigma-1 receptor, offers a non-narcotic alternative with a favorable safety profile. The divergence in their mechanisms, from receptor interaction to downstream signaling, underscores the potential for developing novel antitussive therapies with improved efficacy and tolerability.
Future research should focus on further elucidating the precise downstream signaling pathways of the sigma-1 receptor in the context of cough suppression. A deeper understanding of these mechanisms could unveil novel targets for antitussive drug development. Furthermore, well-controlled, head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of this compound and other non-opioid antitussives against traditional opioid-based therapies. For drug development professionals, the sigma-1 receptor represents a promising avenue for the discovery of next-generation antitussives that can effectively manage cough without the liabilities of opioids.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tag-lite μ-Opioid Receptor (OP3) Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig [pubmed.ncbi.nlm.nih.gov]
- 14. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Dimemorfan and its Derivatives: A Technical Guide to Early-Stage Research
An In-depth Analysis for Researchers and Drug Development Professionals
Dimemorfan, a morphinan derivative initially developed as an antitussive, is garnering significant interest for its potential therapeutic applications beyond cough suppression. Early-stage research has illuminated its activity as a potent sigma-1 (σ1) receptor agonist with a favorable safety profile, distinguishing it from related compounds like dextromethorphan. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound and its derivatives, focusing on its mechanism of action, pharmacological data, and the key experimental protocols used in its evaluation.
Core Mechanism of Action: The Sigma-1 Receptor
This compound exerts its primary effects through high-affinity binding to the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] Unlike its structural analog dextromethorphan, this compound exhibits very low affinity for the NMDA receptor's PCP site, which is associated with psychotomimetic side effects.[1][2] This selectivity suggests a reduced potential for such adverse effects, enhancing its therapeutic index.[1][2]
Activation of the σ1 receptor by an agonist like this compound is believed to initiate a cascade of neuroprotective and neuromodulatory events. In its inactive state, the σ1 receptor is complexed with the chaperone protein BiP (Binding Immunoglobulin Protein). Upon agonist binding, the σ1 receptor dissociates from BiP and can then interact with various downstream effectors, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate intracellular calcium signaling.[4] This modulation is thought to be a key mechanism underlying its observed anticonvulsant and neuroprotective properties.[2]
Pharmacological Data
Quantitative analysis of the binding affinities and in vivo potency of this compound and its derivatives is crucial for understanding their structure-activity relationships (SAR).
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and related compounds for sigma and PCP receptors. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (µM) | PCP Receptor Ki (µM) |
| This compound (DF) | 151[1] | 4-11[1] | 17.0[1][2] |
| Dextromethorphan (DM) | 205[1] | 4-11[1] | 7.3[2] |
| Dextrorphan (DX) | 144[1] | 4-11[1] | 0.9[2] |
| Data compiled from rat brain membrane assays.[1][2] |
Anticonvulsant Activity of 3-Substituted Morphinan Derivatives
Research into derivatives has focused on modifying the 3-position of the morphinan structure to enhance anticonvulsant properties while potentially reducing metabolism to dextrorphan-like compounds. The table below presents data from the maximal electroshock (MES) test in rats, a standard model for screening anticonvulsant drugs.
| Compound | Substitution at 3-position | Anticonvulsant ED₅₀ (mg/kg, s.c.) | [³H]1 Site IC₅₀ (µM) | [³H]TCP Site IC₅₀ (µM) |
| 14 | Ethoxy | 5.6 | 0.42 | >10 |
| 15 | 2-Propoxy | 3.9 | 0.88 | >10 |
| 5 | Amino | 25 | >10 | 7.8 |
| Dextromethorphan (1) | Methoxy | 20-40 | 0.59 | 2.0 |
| Data from Newman et al. (1992).[5] The [³H]1 site corresponds to the high-affinity dextromethorphan/sigma site, while the [³H]TCP site is on the NMDA receptor. |
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of early-stage research findings. The following sections describe the core protocols used to characterize this compound and its derivatives.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol determines the binding affinity of test compounds for the σ1 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the σ1 receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound or its derivatives at various concentrations.
-
Instrumentation: Scintillation counter, 96-well plates, vacuum filtration manifold.
Procedure:
-
Tissue Homogenization: Prepare a crude membrane fraction from guinea pig liver by homogenization in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]-(+)-pentazocine (near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates for 90 minutes at 37°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation.
Kainate-Induced Seizure Model in Rats
This in vivo model assesses the anticonvulsant efficacy of a compound.
Objective: To evaluate the ability of a test compound to protect against seizures induced by the excitotoxic agent kainic acid (KA).
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Convulsant: Kainic acid (KA), typically administered at 10 mg/kg, i.p.
-
Test Compounds: this compound or its derivatives, administered at various doses prior to KA injection.
-
Vehicle Control: Saline.
Procedure:
-
Acclimation: Acclimate animals to the housing and handling conditions for several days before the experiment.
-
Pre-treatment: Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, subcutaneous).
-
Induction of Seizures: After a set pre-treatment time (e.g., 30 minutes), administer kainic acid (10 mg/kg, i.p.).
-
Behavioral Observation: Immediately after KA injection, place the animals in individual observation chambers and record their behavior for several hours (e.g., 4-6 hours).
-
Seizure Scoring: Score the severity of seizures at regular intervals based on a standardized scale (e.g., Racine scale or a modified version). Stages can range from immobility and facial clonus (Stage 1-2) to rearing with forelimb clonus and falling (Stage 4-5).[3]
-
Data Analysis: Compare the seizure scores, latency to the first seizure, and mortality rates between the vehicle-treated and drug-treated groups. A significant reduction in seizure severity or an increase in latency indicates anticonvulsant activity.
Conditioned Place Preference (CPP) Test in Mice
This behavioral paradigm is used to assess the potential for psychological dependence and abuse liability.
Objective: To determine if a compound produces rewarding or aversive effects by measuring an animal's preference for an environment previously paired with the drug.
Materials:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A three-chamber CPP box with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller central start chamber.
-
Test Compounds: this compound or its derivatives.
-
Control: Saline.
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each mouse in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the outer chambers to determine any initial bias.
-
Conditioning (4-8 days): This phase involves pairing the drug with one chamber and the vehicle with the other.
-
On drug conditioning days, administer the test compound and confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber for an unbiased design) for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
Alternate drug and vehicle conditioning sessions over several days.
-
-
Post-Conditioning (Preference Test): The day after the final conditioning session, place the mouse in the central chamber (with no drug on board) and allow it to freely explore the entire apparatus again for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A significant positive score indicates a conditioned place preference (rewarding effect), while a significant negative score indicates a conditioned place aversion. Studies have shown that while dextromethorphan can induce conditioned place preference, this compound does not, suggesting a lower potential for abuse.[1][6]
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
In-Depth Pharmacological Profile of Dimemorfan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan, a non-narcotic antitussive agent, has garnered significant interest for its multifaceted pharmacological profile. Primarily known for its cough suppressant properties, it exerts its effects through a unique mechanism of action involving high affinity for the sigma-1 receptor and a low-affinity interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, pharmacokinetics, and metabolism. Detailed experimental methodologies for key in vitro and in vivo studies are presented, along with a summary of quantitative data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications beyond its antitussive effects.
Introduction
This compound ((+)-3-methyl-N-methylmorphinan) is a morphinan derivative that was first introduced as a non-narcotic cough suppressant.[1][2] Unlike opioid-based antitussives, this compound does not induce significant physical or psychological dependence, and its antitussive action is not mediated by opioid receptors.[1] Its primary mechanism of action is centered on its activity as a sigma-1 receptor agonist.[3] Additionally, it exhibits a low affinity for the phencyclidine (PCP) binding site of the NMDA receptor.[3][4] This unique pharmacological profile has led to investigations into its potential neuroprotective and anticonvulsant effects.[5][6] This guide aims to provide a detailed technical overview of the pharmacological data and experimental methods used to characterize this compound.
Receptor Binding Profile
This compound's interaction with various receptors has been characterized through radioligand binding assays. It displays a high affinity for the sigma-1 receptor and a significantly lower affinity for the sigma-2 and NMDA (PCP site) receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, µM) | NMDA (PCP Site) Receptor (Ki, µM) | Reference |
| This compound | 151 | 4-11 | 17 | [3][4] |
| Dextromethorphan | 205 | 4-11 | 7 | [4] |
| Dextrorphan | 144 | 4-11 | 0.9 | [4] |
Experimental Protocols: Receptor Binding Assays
Sigma-1 Receptor Binding Assay
A competitive radioligand binding assay is used to determine the affinity of this compound for the sigma-1 receptor.
-
Receptor Source: Guinea pig brain membranes are a common source due to their high density of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, is typically used.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Guinea pig brain tissue is homogenized in ice-cold buffer and centrifuged to prepare a crude membrane fraction.
-
The membrane preparation is incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of this compound.
-
Incubation is carried out at 37°C for 90 minutes.[7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand, such as haloperidol (10 µM).[7]
-
The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and converted to the inhibition constant (Ki).
-
NMDA (PCP Site) Receptor Binding Assay
The affinity of this compound for the PCP binding site within the NMDA receptor ion channel is determined using a similar competitive binding assay.
-
Receptor Source: Rat cortical membranes are a suitable source of NMDA receptors.[8]
-
Radioligand: [³H]TCP ([³H]thienyl cyclohexylpiperidine) or [³H]PCP can be used.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Rat cortical membranes are prepared through homogenization and centrifugation.
-
Membranes are incubated with a fixed concentration of the radioligand (e.g., 1-5 nM of [³H]TCP) and varying concentrations of this compound.[8]
-
The incubation is performed at room temperature (25°C) for 60 minutes.[8]
-
Non-specific binding is determined using a high concentration of an unlabeled PCP site ligand (e.g., 10 µM PCP).[8]
-
The assay is terminated by rapid filtration, and radioactivity is quantified.
-
IC₅₀ and Ki values are calculated.
-
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been investigated in humans, revealing its absorption, distribution, metabolism, and excretion characteristics.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | Tmax (h) | t₁/₂ (h) | Reference |
| 10 | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 | [9][10] |
| 20 | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 | [9][10] |
| 40 | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 | [9][10] |
-
Absorption: this compound is well-absorbed after oral administration.[11]
-
Metabolism: It is primarily metabolized in the liver.[11] Studies in mouse liver microsomes have shown that this compound undergoes N-demethylation, a reaction catalyzed by a phenobarbital-inducible form of cytochrome P-450.[12]
-
Excretion: The metabolites are excreted via the kidneys.[11]
-
Dose Proportionality: After single oral doses of 10, 20, and 40 mg, the Cmax and AUC values were found to be dose-proportional, indicating linear pharmacokinetics.[9][10]
-
Accumulation: Multiple dosing (20 mg, 3 times a day) resulted in a significant accumulation of the drug.[9][10]
-
Food and Sex Effects: No significant food or sex effects on the pharmacokinetics of this compound were observed.[9][10]
In Vivo Pharmacology and Experimental Protocols
This compound has been evaluated in various animal models to assess its antitussive, anticonvulsant, and neuroprotective effects.
Antitussive Activity: Citric Acid-Induced Cough Model in Guinea Pigs
This model is commonly used to evaluate the efficacy of cough suppressants.
-
Animals: Male guinea pigs.
-
Procedure:
-
Animals are placed in a whole-body plethysmography chamber.
-
A baseline cough response is established by exposing the animals to a nebulized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 5 minutes).[1]
-
This compound or a vehicle control is administered (e.g., orally or intraperitoneally).
-
After a predetermined pretreatment time, the animals are re-challenged with the citric acid aerosol.
-
The number of coughs is recorded during and after the exposure. A significant reduction in the number of coughs in the this compound-treated group compared to the vehicle group indicates antitussive activity.
-
Anticonvulsant Activity: Kainate-Induced Seizure Model in Rats
This model is used to investigate the potential of a compound to protect against excitotoxicity-induced seizures.
-
Animals: Male Sprague-Dawley or Wistar rats.[13]
-
Procedure:
-
Rats are pretreated with this compound (e.g., 12 or 24 mg/kg, i.p.) or vehicle.[5]
-
After the pretreatment period, kainic acid (KA) is administered (e.g., 10 mg/kg, i.p.) to induce seizures.[5][6]
-
The severity and duration of seizures are observed and scored for several hours.
-
The anticonvulsant effect is determined by a reduction in seizure score and/or a delay in the onset of seizures in the this compound-treated group.
-
Assessment of Psychotomimetic Effects: Conditioned Place Preference (CPP) Test
The CPP paradigm is used to assess the rewarding or aversive properties of a drug, which can be indicative of its abuse potential.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers. A common configuration includes two larger side chambers (e.g., 30 cm x 25 cm x 30 cm) and a smaller central chamber (e.g., 11 cm x 25 cm x 30 cm).[5][11]
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the test drug (e.g., this compound) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-conditioning (Test): Animals are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect), while a significant decrease suggests a conditioned place aversion. Studies have shown that unlike dextromethorphan and dextrorphan, this compound does not produce significant conditioned place preference, suggesting a lower potential for abuse.[5]
-
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of this compound are mediated through the modulation of specific signaling pathways, primarily initiated by its interaction with the sigma-1 receptor.
Sigma-1 Receptor-Mediated Neuroprotection
Activation of the sigma-1 receptor by this compound is believed to be a key mechanism underlying its neuroprotective effects.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
This compound's agonistic activity at the sigma-1 receptor has been shown to attenuate the kainate-induced increases in the expression of the immediate-early genes c-fos and c-jun, as well as the subsequent activator protein-1 (AP-1) DNA-binding activity.[5] This modulation of gene expression is thought to contribute to its neuroprotective and anticonvulsant properties.
Experimental Workflow: Kainate-Induced Seizure Model and Gene Expression Analysis
The following workflow illustrates the experimental design for investigating the effects of this compound on seizures and gene expression.
Caption: Experimental workflow for assessing this compound's effects in the kainate seizure model.
Conclusion
This compound presents a compelling pharmacological profile characterized by its primary action as a sigma-1 receptor agonist and a weak NMDA receptor antagonist. This dual mechanism contributes to its efficacy as a non-narcotic antitussive with a favorable safety profile, particularly its low potential for abuse. The data summarized in this guide highlight its potential for therapeutic applications in neurodegenerative and seizure-related disorders. The detailed experimental protocols provided serve as a valuable resource for researchers and drug development professionals seeking to further investigate the properties and potential of this compound and related compounds. Future research should continue to explore the downstream signaling pathways of the sigma-1 receptor to fully elucidate the molecular mechanisms underlying this compound's diverse pharmacological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Coughing models - PORSOLT [porsolt.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 10. Pharmacokinetics of this compound phosphate tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Dinemorphan N-demethylation by mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
Dimemorfan's Interaction with N-Methyl-D-Aspartate (NMDA) Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the molecular interactions between Dimemorfan and the N-methyl-D-aspartate (NMDA) receptor. This compound, an antitussive agent structurally related to dextromethorphan, exhibits a complex pharmacological profile characterized by a primary high-affinity interaction with the sigma-1 (σ₁) receptor and a secondary, low-affinity interaction with the NMDA receptor. This document consolidates quantitative binding data, details key experimental methodologies for assessing these interactions, and visualizes the underlying molecular pathways and workflows. The primary mechanism of this compound's neuromodulatory and neuroprotective effects appears to be indirect, stemming from its potent agonism at σ₁ receptors, which in turn modulates NMDA receptor function and downstream signaling cascades.
Pharmacodynamics of this compound at NMDA and Sigma Receptors
This compound ((+)-3-methyl-N-methylmorphinan) is distinguished from its analog, dextromethorphan (DM), by its metabolic profile; notably, it is not O-demethylated to the potent NMDA receptor antagonist dextrorphan (DR), which is associated with phencyclidine (PCP)-like adverse effects.[1] this compound's central nervous system activity is primarily linked to its high-affinity binding to σ₁ receptors and low-affinity, non-competitive antagonism at the NMDA receptor.[1]
Quantitative Binding Affinity Data
The binding affinities of this compound and related compounds for NMDA receptor-associated PCP sites, as well as sigma-1 and sigma-2 receptors, have been characterized through radioligand binding assays. This data is crucial for understanding the compound's selectivity and mechanism of action. Unlike dextrorphan, which has a moderate affinity for the PCP site within the NMDA receptor channel, this compound's affinity is significantly lower.[1] This low affinity for the PCP site is consistent with its lack of PCP-like hyperlocomotion side effects.[1]
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Reference |
| This compound (DF) | NMDA (PCP Site) | 17 µM | [1] |
| Sigma-1 (σ₁) Receptor | 151 nM | [1] | |
| Sigma-2 (σ₂) Receptor | 4-11 µM | [1] | |
| Dextromethorphan (DM) | NMDA (PCP Site) | 7 µM | [1] |
| Sigma-1 (σ₁) Receptor | 205 nM | [1] | |
| Dextrorphan (DR) | NMDA (PCP Site) | 0.9 µM | [1] |
| Sigma-1 (σ₁) Receptor | 144 nM | [1] |
Mechanism of Interaction with NMDA Receptors
This compound's interaction with the NMDA receptor is multifaceted, involving both a direct, low-affinity channel block and a more potent, indirect modulation via the σ₁ receptor.
Direct Non-Competitive Antagonism
This compound acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1] This mechanism involves binding to a site within the ion channel pore, likely the phencyclidine (PCP) site, similar to compounds like ketamine and MK-801.[1][2] However, its affinity for this site is very low (Kᵢ = 17 µM), suggesting that direct channel blockade is unlikely to be the primary mechanism for its therapeutic effects at standard doses.[1] This weak interaction contrasts sharply with its high affinity for the σ₁ receptor.
Indirect Modulation via Sigma-1 Receptor Agonism
The more significant pathway for this compound's neuromodulatory effects involves its potent agonism at σ₁ receptors.[3] The σ₁ receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various ion channels and signaling pathways, including NMDA receptor function.[4][5]
Activation of σ₁ receptors by this compound has been shown to:
-
Reduce Glutamate Accumulation: In models of cerebral ischemia, this compound treatment activates σ₁ receptors, leading to a significant reduction in extracellular glutamate accumulation.[3] This effect mitigates the excitotoxicity that results from excessive NMDA receptor activation.[3][6]
-
Potentiate NMDA Receptor Responses: Paradoxically, σ₁ receptor activation can also potentiate NMDA receptor currents. This is achieved by inhibiting the function of small conductance Ca²⁺-activated K⁺ (SK) channels.[4] The resulting decrease in K⁺ efflux enhances depolarization, thereby augmenting NMDA receptor-mediated Ca²⁺ influx and downstream signaling like long-term potentiation (LTP).[4]
This dual action suggests that this compound, via the σ₁ receptor, acts as a sophisticated modulator of glutamatergic signaling, dampening excitotoxic overactivation while potentially enhancing physiological synaptic plasticity.
Experimental Protocols
Characterizing the interaction of a compound like this compound with the NMDA receptor requires both binding and functional assays.
Radioligand Competition Binding Assay for the PCP Site
This protocol determines the binding affinity (Kᵢ) of a test compound for the PCP binding site within the NMDA receptor ion channel. It measures the ability of the non-radioactive test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]TCP or [³H]MK-801) from rat cortical membranes.[7]
I. Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the cerebral cortices in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).[7]
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.[7]
-
Resuspend the final pellet in a small volume of buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[7]
II. Assay Protocol:
-
On the day of the assay, thaw rat cortical membranes on ice and dilute in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.[7]
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of [³H]TCP (final concentration ~1-5 nM), 100 µL of membrane preparation, and 25 µL of assay buffer.[7]
-
Non-specific Binding (NSB): 25 µL of [³H]TCP, 100 µL of membrane preparation, and 25 µL of a high concentration of a known PCP site ligand (e.g., 10 µM PCP or MK-801).[7]
-
Test Compound (this compound): 25 µL of [³H]TCP, 100 µL of membrane preparation, and 25 µL of this compound at various serial dilutions.[7]
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.[7]
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[7]
-
Dry the filters, place them in scintillation vials with 3-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[7]
III. Data Analysis:
-
Calculate specific binding by subtracting NSB from Total Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Imaging Functional Assay
This protocol assesses the functional antagonism of NMDA receptors by measuring changes in intracellular calcium ([Ca²⁺]i) in response to receptor activation.
I. Cell Preparation:
-
Culture cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with GluN1/GluN2A subunits) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[8]
-
Wash the cells with an external solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.[8]
II. Assay Protocol:
-
Mount the coverslip on a fluorescence microscope stage and perfuse with the external solution.
-
Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[8]
-
Apply an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine) to induce an increase in [Ca²⁺]i, observed as a change in the 340/380 fluorescence ratio.[8]
-
After the response returns to baseline following agonist washout, pre-incubate the cells with various concentrations of this compound for a defined period.[8]
-
Co-apply the agonist and this compound, and record the change in the fluorescence ratio.[8]
III. Data Analysis:
-
Calculate the 340/380 fluorescence ratio for each time point, which is proportional to [Ca²⁺]i.
-
Quantify the peak response to the agonist in the absence and presence of each concentration of this compound.
-
Plot the percentage inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀ value for functional antagonism.
Conclusion
This compound's interaction with the NMDA receptor is predominantly indirect, driven by its high-affinity agonism at the σ₁ receptor. This primary action modulates glutamatergic neurotransmission, offering a neuroprotective profile by reducing glutamate-mediated excitotoxicity.[3] Its direct, non-competitive antagonism at the NMDA receptor's PCP site is characterized by very low affinity, which explains the clinical absence of psychotomimetic side effects commonly associated with higher-affinity NMDA channel blockers.[1] This dual mechanism, dominated by σ₁ receptor-mediated effects, positions this compound as a modulator of the glutamatergic system rather than a simple antagonist, providing a unique therapeutic profile for conditions involving NMDA receptor dysregulation. Future research should continue to explore the intricate signaling crosstalk between σ₁ and NMDA receptors to fully elucidate this compound's therapeutic potential.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The chemical structure and synthesis of Dimemorfan.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dimemorfan
Executive Summary
This compound, also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive agent of the morphinan class.[1] Developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975, it is also marketed in Spain and Italy.[1] Pharmacologically, this compound distinguishes itself from its analogue, dextromethorphan, through its primary mechanism of action as a potent sigma-1 (σ1) receptor agonist with very low affinity for the NMDA receptor.[1][2] This profile contributes to its efficacy as a cough suppressant while reducing the potential for dissociative side effects and abuse.[1] This document provides a comprehensive overview of this compound's chemical structure and details the key synthetic routes established for its preparation, targeting researchers and professionals in drug development.
Chemical Structure and Identifiers
This compound is a morphinan derivative characterized by a tetracyclic ring system. The chemical properties and identifiers of this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (4bS,8aS,9S)-3,11-Dimethyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene | [1] |
| Other Names | 3,17-Dimethylmorphinan; Dimemorphan | [1] |
| CAS Number | 36309-01-0 | [1][3] |
| Chemical Formula | C₁₈H₂₅N | [1][3][4] |
| Molecular Weight | 255.405 g/mol | [1][3] |
| SMILES | CC1=CC2=C(C[C@@H]3N(CC[C@@]42CCCC[C@H]34)C)C=C1 | [1][4] |
| InChI | InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 | [1][4] |
| InChIKey | KBEZZLAAKIIPFK-NJAFHUGGSA-N | [4] |
Note: The compound is often used as this compound Phosphate (C₁₈H₂₅N·H₃O₄P, M.W. 353.39).[5][6][7]
Synthesis of this compound
Several synthetic routes for this compound have been reported since its initial development. The classical synthesis by Murakami et al. in 1972 and a more recent, concise method starting from 3-hydroxymorphinan are the most prominent.
Classical Synthesis (Murakami et al., 1972)
The original synthesis involves a multi-step process beginning with the construction of the core morphinan structure.
Key Steps:
-
Grignard Reaction: N-Methyl-5,6,7,8-tetrahydroisoquinolinium bromide is reacted with p-methylbenzyl chloride using a Grignard reagent to form 1-(4-methylbenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline.
-
Reduction: The resulting hexahydroisoquinoline is immediately reduced with sodium borohydride (NaBH₄) to yield the corresponding octahydroisoquinoline.
-
Resolution: The racemic mixture of the octahydroisoquinoline is resolved using L(+)-tartaric acid to isolate the desired d-isomer.
-
Cyclization: The resolved d-isomer is treated with 85% phosphoric acid at elevated temperatures (135-150°C) to induce cyclization, forming d-3-methyl-N-methylmorphinan (this compound).[8]
Concise Synthesis from 3-Hydroxymorphinan (3-HM)
A more recent and succinct synthesis was disclosed that utilizes commercially available 3-hydroxymorphinan (3-HM) as the starting material.[9] This approach offers an efficient alternative to the classical route.
| Step | Reactants | Reagents | Product | Yield |
| 1 | 3-Hydroxymorphinan (3-HM) | Cbz-Cl, K₂CO₃ | N-Cbz-3-hydroxymorphinan | 99% |
| 2 | N-Cbz-3-hydroxymorphinan | Tf₂O, Pyridine | N-Cbz-3-trifluoromethanesulfonyloxymorphinan | - |
| 3 | N-Cbz-3-trifluoromethanesulfonyloxymorphinan | Me₂Zn, Pd(dppf)Cl₂, LiCl | N-Cbz-3-methylmorphinan | 87% |
| 4 | N-Cbz-3-methylmorphinan | LiAlH₄ | This compound | - |
Yield data extracted from a 2008 publication on the synthesis.[8]
Experimental Protocol (Key Steps):
-
Step 1: Protection of the Amine: To a solution of 3-HM in acetone/water, potassium carbonate (K₂CO₃) is added, followed by benzyl chloroformate (Cbz-Cl). The reaction mixture is stirred to yield N-Cbz-3-hydroxymorphinan.[8]
-
Step 2: Formation of Triflate: The protected intermediate is dissolved in pyridine and cooled. Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise, and the reaction is stirred to produce the corresponding triflate.
-
Step 3: Methylation (Negishi Coupling): The triflate intermediate is reacted with dimethylzinc (Me₂Zn) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and lithium chloride (LiCl) in THF. This cross-coupling reaction introduces the methyl group at the 3-position.[8]
-
Step 4: Deprotection: The N-Cbz protecting group is removed by reduction, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF, to yield the final product, this compound.
Alternative Patented Synthesis
A Chinese patent (CN104086486B) describes another novel synthetic route.[10] This method simplifies the reaction process and aims for higher yields and purity.
Key Steps:
-
Reaction of 2-(2-alkene-4-oxo-cyclohex alkyl) ethamine with 4-methylbenzene acetyl chloride.
-
Ring-closure reaction using a phosphorus oxyhalide (e.g., POCl₃).
-
Protection of the carbonyl group using ethylene glycol.
-
Reaction with iodomethane followed by deprotection.
-
Reduction using a hydroborating reagent.
-
Final acid-catalyzed ring closure and salt formation to yield this compound phosphate.[10]
Mechanism of Action and Pharmacological Profile
This compound's primary therapeutic action as an antitussive is mediated by its activity as a high-affinity sigma-1 (σ₁) receptor agonist.[2][5][11] Unlike dextromethorphan, it has a very low affinity for NMDA receptors, which is believed to account for its lack of psychotomimetic side effects.[1][2]
Pharmacological Data:
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ₁) | 151 nM | [1] |
| Sigma-2 (σ₂) | 4,421 nM | [1] |
| NMDA (PCP site) | 16,978 nM | [1] |
The activation of σ₁ receptors by this compound is linked to its neuroprotective and anticonvulsant properties.[2] Studies have shown that this compound can block the degradation of cytosolic Iκ-Bα and the nuclear translocation of NF-κB p65, indicating an anti-inflammatory mechanism.[5] This action suppresses the production of pro-inflammatory cytokines such as TNF-α.[5]
Conclusion
This compound is an effective and well-characterized antitussive agent with a distinct pharmacological profile centered on sigma-1 receptor agonism. Its chemical structure is a 3,17-dimethyl derivative of the morphinan core. While the classical synthesis established in the 1970s remains a valid route, modern approaches, such as the concise synthesis from 3-hydroxymorphinan, offer more efficient and accessible methods for its preparation. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research, development, and optimization of this compound and related morphinan analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H25N | CID 3037918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN105963267A - this compound phosphate preparation and application thereof - Google Patents [patents.google.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concise synthesis of this compound (DF) starting from 3-hydroxymorphinan (3-HM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104086486B - The preparation method of a kind of this compound phosphate - Google Patents [patents.google.com]
- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimemorfen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimemorfan, a morphinan derivative, is a non-narcotic antitussive agent with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its phosphate salt. It includes detailed information on its molecular structure, physicochemical parameters, and spectral characteristics. Furthermore, this guide delves into the pharmacodynamics and pharmacokinetics of this compound, with a focus on its interaction with the sigma-1 receptor. Detailed experimental protocols for its synthesis, analysis, and receptor binding assays are also presented to support further research and development.
Physicochemical Properties
This compound is a synthetic morphinan derivative. Its physical and chemical properties are crucial for its formulation, delivery, and biological activity. The data presented below is for both the free base and the phosphate salt, where available.
Tabulated Physicochemical Data
| Property | This compound (Base) | This compound Phosphate | References |
| Chemical Name | (+)-3,17-Dimethylmorphinan | (+)-3,17-Dimethylmorphinan phosphate | [1] |
| Synonyms | Dimemorphan, 3,17-Dimethylmorphinan | Astomin, Dastosin | [1] |
| CAS Number | 36309-01-0 | 36304-84-4 | [2][3] |
| Molecular Formula | C₁₈H₂₅N | C₁₈H₂₈NO₄P | [2][4] |
| Molecular Weight | 255.405 g/mol | 353.39 g/mol | [1][4] |
| Melting Point | Not explicitly stated | 267-269 °C | [4] |
| Boiling Point | Not available | Not available | |
| Appearance | White to off-white solid | White to off-white solid | [3] |
| Solubility | Insoluble in water; Freely soluble in chloroform. | Sparingly soluble in water (10 mg/mL with ultrasonic and warming to 60°C); Soluble in methanol. | [3][4][5] |
| pKa | Not explicitly stated | Not explicitly stated | |
| logP (XLogP3) | 3.8 | Not available | [2] |
| Crystal System | Two crystal forms (Form I and Form II) have been identified for the phosphate salt. | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
Mass Spectrometry: The protonated molecule [M+H]⁺ for the this compound base is observed at m/z 256.4.[6]
-
HPLC-MS/MS: For quantitative analysis, the transition of m/z 256.4 → 155.3 is typically monitored.[6]
Pharmacodynamics
This compound's primary mechanism of action is as a potent and selective sigma-1 (σ₁) receptor agonist.[1] This interaction underpins its therapeutic effects and distinguishes it from other morphinan derivatives.
Receptor Binding Profile
This compound exhibits a high affinity for the sigma-1 receptor and significantly lower affinity for the sigma-2 (σ₂) receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][7]
| Receptor | Ki (nM) | Reference |
| Sigma-1 (σ₁) | 151 | [1][7] |
| Sigma-2 (σ₂) | 4,421 | [1] |
| NMDA (PCP site) | 16,978 | [1] |
This binding profile indicates that this compound's pharmacological effects are primarily mediated by the sigma-1 receptor, with minimal direct involvement of the NMDA receptor, which is often associated with the dissociative effects of other morphinans like dextromethorphan.[1]
Signaling Pathways
As a sigma-1 receptor agonist, this compound modulates several intracellular signaling pathways, contributing to its antitussive and potential neuroprotective effects. The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[8]
Upon activation by ligands such as this compound, the sigma-1 receptor can translocate and interact with various ion channels and signaling proteins.[9][10] This leads to the modulation of calcium signaling, reduction of oxidative stress, and regulation of inflammatory responses.[3] Specifically, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO).[3] It also significantly blocks the degradation of cytosolic Iκ-Bα and the subsequent nuclear translocation of NF-κB p65, a key regulator of inflammation.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H25N | CID 3037918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound phosphate | 36304-84-4 [smolecule.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying Dimemorfan's Neuroprotective Effects in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models for investigating the neuroprotective properties of Dimemorfan. Detailed protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are included to facilitate the design and execution of preclinical studies.
Introduction
This compound, a non-opioid antitussive agent, has garnered significant interest for its potential neuroprotective effects. Its primary mechanism of action is attributed to its role as a sigma-1 receptor (σ1R) agonist. Activation of the σ1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, triggers a cascade of cellular events that mitigate neuronal damage in various neurological disorders. These events include the modulation of ion channels, reduction of glutamate-induced excitotoxicity, suppression of neuroinflammation, and regulation of cellular stress responses. This document outlines key in vivo models used to substantiate the neuroprotective efficacy of this compound.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics the pathophysiology of ischemic stroke in humans. This compound has been shown to confer significant neuroprotection in this model.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treatment | Outcome |
| Infarct Volume | 100% | 28-33% (1.0 µg/kg, i.v., 15 min before ischemia) | 67-72% reduction[1] |
| 100% | 48-49% (10 µg/kg, i.v., at reperfusion) | 51-52% reduction[1] | |
| Glutamate Accumulation | Significant increase post-reperfusion | Significantly prevented post-reperfusion | Inhibition of excitotoxicity[1] |
| Inflammatory Markers (MCP-1, IL-1β) | Upregulated | Inhibited expression | Anti-inflammatory effect[1] |
| Neutrophil Infiltration | Increased | Decreased | Reduced inflammation[1] |
| Oxidative/Nitrosative Stress | Increased | Decreased | Antioxidant effect[1] |
| Apoptosis | Increased | Decreased | Anti-apoptotic effect[1] |
Experimental Protocol: MCAO in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for 1 hour.
-
Withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Outcome Assessment (24 hours post-reperfusion):
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of inflammatory markers, oxidative stress markers, and apoptotic proteins via ELISA, Western blot, or immunohistochemistry.
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized neurological scoring system.
-
Experimental Workflow: MCAO Model
Epilepsy Model: Kainate-Induced Seizures
Kainic acid (KA), a potent glutamate analog, is used to induce status epilepticus and subsequent neurodegeneration, particularly in the hippocampus, modeling aspects of temporal lobe epilepsy. This compound has demonstrated anticonvulsant and neuroprotective effects in this model.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treatment | Outcome |
| Seizure Severity | Robust convulsions (4-6 hours) | Dose-dependent reduction | Anticonvulsant effect[2] |
| c-fos/c-jun Expression | Significantly increased | Attenuated increase | Reduced neuronal hyperexcitability[2] |
| AP-1 DNA-binding Activity | Increased | Attenuated increase | Modulation of transcription factors[2] |
| Hippocampal Cell Loss (CA1 & CA3) | Significant cell loss | Attenuated cell loss | Neuroprotection[2] |
Experimental Protocol: Kainate-Induced Seizures in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
This compound Pre-treatment: Administer this compound (12 or 24 mg/kg, intraperitoneal) 30 minutes before kainate administration.[2]
-
Kainate Administration: Administer kainic acid (10 mg/kg, intraperitoneal) to induce seizures.[2]
-
Seizure Monitoring: Observe and score the severity of seizures for 4-6 hours using a standardized scale (e.g., Racine scale).
-
Outcome Assessment (12-24 hours post-KA):
-
Gene Expression Analysis: Sacrifice the animals, dissect the hippocampus, and perform RT-PCR or Western blot to measure the expression of c-fos and c-jun.
-
Histological Analysis: Perfuse the animals with paraformaldehyde, section the brains, and perform Nissl staining to assess neuronal cell loss in the CA1 and CA3 regions of the hippocampus.
-
Experimental Workflow: Kainate-Induced Seizure Model
Cognitive Impairment Models
This compound has shown anti-amnesic effects in models of cognitive impairment induced by scopolamine (a muscarinic antagonist) and β-amyloid peptide (implicated in Alzheimer's disease).
Quantitative Data Summary
| Model | Parameter | Vehicle Control | This compound Treatment | Outcome |
| Scopolamine-induced Amnesia | Step-through Latency (Passive Avoidance) | Decreased latency | Significantly increased latency (10-40 mg/kg, i.p.) | Improved memory retention[3] |
| Escape Latency (Water Maze) | Increased latency | Attenuated increase (5-40 mg/kg, i.p.) | Improved spatial learning[3] | |
| β-amyloid-induced Amnesia | Step-through Latency (Passive Avoidance) | Decreased latency | Significantly increased latency (20-40 mg/kg, i.p.) | Reversal of β-amyloid toxicity[3] |
Experimental Protocols
A. Scopolamine-Induced Amnesia in Mice
-
Animal Model: Male ICR mice (25-30g).
-
This compound Administration: Administer this compound (5-40 mg/kg, intraperitoneal) 30 minutes before the training trial.[3]
-
Amnesia Induction: Administer scopolamine (1 mg/kg, intraperitoneal) 20 minutes before the training trial.[3]
-
Behavioral Testing:
-
Passive Avoidance Test:
-
Training: Place the mouse in the light compartment of a two-compartment box. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Test (24h later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
-
Morris Water Maze:
-
Training: Train the mouse to find a hidden platform in a circular pool of opaque water over several days.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located.
-
-
B. β-Amyloid-Induced Amnesia in Mice
-
Animal Model: Male ICR mice (25-30g).
-
β-Amyloid Administration: Administer aggregated β-amyloid peptide (25-35) (3 nmol/mouse, intracerebroventricular) to induce cognitive deficits.[3]
-
This compound Administration: Administer this compound (10-40 mg/kg, intraperitoneal) 30 minutes before the training trial, immediately after the training trial, or 30 minutes before the retention test.[3]
-
Behavioral Testing:
-
Passive Avoidance Test: Conduct the test as described in the scopolamine model.
-
Experimental Workflow: Cognitive Impairment Models
Proposed Signaling Pathway of this compound's Neuroprotection
This compound's neuroprotective effects are primarily mediated through the activation of the sigma-1 receptor (σ1R). The following diagram illustrates the key downstream signaling events initiated by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory settings. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: Evaluating the Efficacy of Dimemorfan in Ischemic Stroke Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ischemic stroke rat models to assess the therapeutic efficacy of Dimemorfan. This compound, a non-narcotic antitussive agent, has demonstrated significant neuroprotective properties in preclinical studies, primarily through its action as a sigma-1 receptor agonist.[1][2][3]
Introduction to this compound's Neuroprotective Mechanism
This compound exerts its neuroprotective effects in ischemic stroke by activating the sigma-1 receptor.[1] This activation helps to decrease the accumulation of glutamate, a key excitotoxic neurotransmitter involved in ischemic neuronal death.[1] By mitigating glutamate-induced excitotoxicity, this compound subsequently suppresses downstream pathological events, including inflammation, oxidative/nitrosative stress, and apoptosis.[1][2] Studies have shown that this compound can reduce the infiltration of neutrophils and activation of microglia, and inhibit inflammation-related signaling pathways such as NF-κB.[2]
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies evaluating this compound's efficacy in rat models of ischemic stroke.
Table 1: Reduction in Infarct Volume
| Treatment Group | Dosage | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | 1.0 µg/kg, i.v. | 15 min before ischemia | 67-72% | [1] |
| This compound | 10 µg/kg, i.v. | 15 min before ischemia | 67-72% | [1] |
| This compound | 1.0 µg/kg, i.v. | At time of reperfusion | 51-52% | [1] |
| This compound | 10 µg/kg, i.v. | At time of reperfusion | 51-52% | [1] |
Table 2: Effect on Inflammatory Markers and Oxidative Stress
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| This compound | 10 µg/kg, i.v. | Monocyte Chemoattractant Protein-1 (MCP-1) expression | Inhibited | [1] |
| This compound | 10 µg/kg, i.v. | Interleukin-1β (IL-1β) expression | Inhibited | [1] |
| This compound | 10 µg/kg, i.v. | Neutrophil infiltration | Decreased | [1] |
| This compound | 10 µg/kg, i.v. | p38 MAPK activation | Decreased | [1] |
| This compound | 10 µg/kg, i.v. | NF-κB activation | Decreased | [1][2] |
| This compound | 10 µg/kg, i.v. | STAT-1 activation | Decreased | [1] |
| This compound | 10 µg/kg, i.v. | Neuronal and inducible nitric oxide synthase (nNOS, iNOS) expression | Inhibited | [1] |
| This compound | 10 µg/kg, i.v. | Lipid peroxidation | Reduced | [1] |
| This compound | 10 µg/kg, i.v. | Protein nitrosylation | Reduced | [1] |
| This compound | 10 µg/kg, i.v. | 8-hydroxy-guanine formation | Reduced | [1] |
| This compound | 10 µg/kg, i.v. | Apoptosis | Reduced | [1] |
Experimental Protocols
A widely used and clinically relevant model for preclinical stroke research is the transient middle cerebral artery occlusion (MCAO) model in rats.[4][5][6] This model mimics the ischemic core and penumbra regions seen in human ischemic stroke.[7]
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia followed by reperfusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)[8]
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation:
-
Surgical Exposure:
-
Vessel Occlusion:
-
Ligate the distal end of the ECA and the proximal end of the CCA with a silk suture.
-
Place a temporary ligature on the ICA.
-
Make a small incision in the CCA.
-
Introduce the 4-0 monofilament nylon suture into the CCA and advance it through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The typical occlusion duration is 60 to 120 minutes.[4]
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
-
Reperfusion:
-
After the desired occlusion period, carefully withdraw the filament to allow for reperfusion.[4]
-
Close the incision and allow the animal to recover from anesthesia.
-
-
Post-operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animal for neurological deficits.
-
House the animals in a controlled environment with easy access to food and water.
-
Protocol 2: this compound Administration
Materials:
-
This compound phosphate
-
Sterile saline solution
-
Syringes and needles for intravenous (i.v.) injection
Procedure:
-
Drug Preparation:
-
Dissolve this compound phosphate in sterile saline to the desired concentration (e.g., for 1.0 µg/kg and 10 µg/kg doses).
-
-
Administration:
-
For pre-treatment, administer the this compound solution intravenously (e.g., via the tail vein) 15 minutes before the induction of ischemia.[1]
-
For post-treatment, administer the this compound solution at the time of reperfusion.[1]
-
A vehicle control group should receive an equivalent volume of sterile saline.
-
Protocol 3: Assessment of Neurological Deficit
Neurological function can be assessed at 24 hours post-MCAO using a standardized scoring system.
Procedure:
-
Observe the rat for spontaneous motor activity and symmetry of movement.
-
Evaluate forelimb flexion by suspending the rat by its tail.
-
Assess resistance to lateral push.
-
Score the neurological deficits on a scale (e.g., 0-5), where a higher score indicates a more severe deficit.
Protocol 4: Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and perfuse the brain with cold PBS.
-
Carefully remove the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct area in each slice.
-
Calculate the total infarct volume, correcting for edema.
Visualizations
This compound's Neuroprotective Signaling Pathway
Caption: this compound's mechanism of action in ischemic stroke.
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in a rat stroke model.
References
- 1. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Kainate-Induced Seizure Models for Dimemorfan Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the kainate-induced seizure model to investigate the therapeutic potential of Dimemorfan. This compound, a non-opioid antitussive and a potent sigma-1 (σ1) receptor agonist, has demonstrated significant neuroprotective and anticonvulsant properties in preclinical studies.[1][2] The kainate model of temporal lobe epilepsy is a well-established method for inducing seizures and subsequent neuronal damage that mimics aspects of human epilepsy, making it a valuable tool for evaluating novel therapeutic agents like this compound.[3]
Introduction to this compound and its Mechanism of Action
This compound is a morphinan derivative that acts as a high-affinity agonist for the σ1 receptor.[4][5] Unlike its analog dextromethorphan, this compound exhibits very low affinity for phencyclidine (PCP) sites on the NMDA receptor, suggesting its anticonvulsant effects are not primarily mediated through NMDA receptor antagonism.[4][1] Research indicates that this compound's neuroprotective effects in the kainate model are linked to its activation of σ1 receptors, which in turn modulates downstream signaling pathways, including the reduction of c-fos/c-jun expression and activator protein-1 (AP-1) DNA-binding activity.[4][1] This modulation helps to attenuate neuronal hyperexcitability and prevent neuronal cell loss in hippocampal regions CA1 and CA3.[4][1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound's efficacy in kainate-induced seizure models.
Table 1: Receptor Binding Affinities (Ki, μM)
| Compound | σ1 Receptor | σ2 Receptor | PCP Site |
| This compound | 0.1 - 0.2 | >100 | 17.0 |
| Dextromethorphan | 0.1 - 0.2 | >100 | 7.3 |
| Dextrorphan | 0.1 - 0.2 | >100 | 0.9 |
| Data sourced from Shin et al. (2005).[4] |
Table 2: Effects of this compound on Kainate-Induced Seizures in Rats
| Treatment Group | Seizure Score (Mean ± SEM) | Latency to Clonic Seizures (min) | Mortality Rate (%) |
| Saline + Kainate (10 mg/kg) | 3.1 ± 0.3 | 68.8 ± 7.3 | 45% |
| This compound (12 mg/kg) + Kainate | Significantly Reduced (P<0.05) | Not Reported | Not Reported |
| This compound (24 mg/kg) + Kainate | Significantly Reduced (P<0.005) | Not Reported | Not Reported |
| Data sourced from Shin et al. (2005).[4] |
Table 3: Neuroprotective Effects of this compound on Kainate-Induced Neuronal Loss
| Treatment Group | Neuronal Loss in CA1 and CA3 |
| Saline + Kainate | Significant Neuronal Loss |
| This compound (24 mg/kg) + Kainate | Significantly Blocked Neuronal Loss |
| Dextromethorphan (24 mg/kg) + Kainate | Significantly Blocked Neuronal Loss |
| Data sourced from Shin et al. (2005).[4] |
Experimental Protocols
Kainate-Induced Seizure Model in Rats
This protocol describes the induction of seizures in rats using kainic acid to evaluate the anticonvulsant effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Kainic acid (KA)
-
This compound phosphate
-
Saline solution (0.9% NaCl)
-
BD 1047 (selective σ1 receptor antagonist, for mechanism-of-action studies)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve Kainic acid in saline to a final concentration of 5 mg/mL. Dissolve this compound phosphate in saline to the desired concentrations (e.g., for 12 mg/kg and 24 mg/kg doses).
-
Drug Administration:
-
Pre-treatment Group: Administer this compound (12 or 24 mg/kg, i.p.) or vehicle (saline) 30 minutes before kainate injection.
-
Mechanism-of-Action Group: To confirm the role of σ1 receptors, a selective antagonist like BD 1047 can be administered before this compound pre-treatment.
-
Seizure Induction: Administer Kainic acid (10 mg/kg, i.p.) to induce seizures.[4][1]
-
-
Behavioral Observation:
-
Post-Seizure Monitoring: Monitor animals for mortality for at least 72 hours post-injection.
Immunohistochemistry for Neuronal Loss Assessment
This protocol outlines the procedure for assessing the neuroprotective effects of this compound against kainate-induced neuronal cell death in the hippocampus.
Materials:
-
Rat brains from the seizure experiment
-
Formalin (10%) for fixation
-
Paraffin or cryostat embedding medium
-
Microtome
-
Cresyl violet stain
-
Microscope with imaging system
Procedure:
-
Tissue Preparation: At 72 hours post-kainate injection, euthanize the rats and perfuse transcardially with saline followed by 10% formalin.
-
Brain Extraction and Fixation: Carefully extract the brains and post-fix in 10% formalin overnight.
-
Sectioning: Process the brains for paraffin or frozen sectioning. Cut coronal sections (e.g., 10 µm thick) through the dorsal hippocampus.
-
Staining: Stain the sections with cresyl violet to visualize neuronal cell bodies.
-
Microscopic Analysis:
-
Examine the CA1 and CA3 regions of the hippocampus under a light microscope.
-
Quantify neuronal loss by cell counting in defined areas of the CA1 and CA3 pyramidal cell layers.
-
Compare the neuronal density between different treatment groups.
-
Western Blot for c-fos and c-jun Expression
This protocol is for determining the effect of this compound on the expression of the immediate-early genes c-fos and c-jun, which are markers of neuronal activation.
Materials:
-
Hippocampal tissue from experimental rats
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibodies (anti-c-fos, anti-c-jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Tissue Homogenization: Dissect and homogenize hippocampal tissue in lysis buffer at a specific time point after kainate injection (e.g., 12 hours).[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against c-fos, c-jun, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the expression of c-fos and c-jun to the loading control.
-
Compare the expression levels across different treatment groups.
-
Visualizations
References
- 1. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing dimethyl fumarate as an antiepileptogenic and disease-modifying treatment for drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Assays for Assessing Dimemorfan's Anti-inflammatory Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan, a non-narcotic antitussive agent, has demonstrated potential anti-inflammatory properties, making it a compound of interest for further investigation in inflammatory and neuroinflammatory conditions.[1][2] This document provides detailed application notes and protocols for a panel of in vitro assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The described assays focus on key inflammatory mediators and signaling pathways, including reactive oxygen species (ROS) and nitric oxide (NO) production, neutrophil activation, and the nuclear factor-kappa B (NF-κB) signaling cascade.[1][2]
Data Presentation: Quantitative Assessment of this compound's Anti-inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
| Assay | Cell Type | Stimulant | Parameter Measured | This compound IC₅₀ (µM) | Reference |
| Reactive Oxygen Species (ROS) Production | Human Neutrophils | fMLP (1 µM) | Chemiluminescence | 7.0 ± 0.6 | [3] |
| Reactive Oxygen Species (ROS) Production | Human Neutrophils | PMA (0.2 µM) | Chemiluminescence | 16.7 ± 3.6 | [3] |
| Nitric Oxide (NO) Production | Murine Microglia (BV2) | LPS (0.5 µg/mL) | Nitrite Concentration | Data not available | [1] |
| Pro-inflammatory Cytokine Production (TNF-α, MCP-1) | Murine Microglia (BV2) | LPS (0.5 µg/mL) | Cytokine Levels | Data not available | [1] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Anti-inflammatory Mechanism
This compound is suggested to exert its anti-inflammatory effects through the modulation of key signaling pathways in inflammatory cells. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway.[1]
General Experimental Workflow for In Vitro Assessment
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of this compound in vitro.
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Production in Human Neutrophils
Principle: This assay measures the production of ROS by neutrophils upon stimulation with N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA). The chemiluminescence generated by the reaction of ROS with lucigenin is quantified. This compound's inhibitory effect on ROS production is assessed by pre-treating the cells before stimulation.[4]
Materials:
-
Human neutrophils isolated from healthy donors
-
This compound
-
fMLP and PMA
-
Lucigenin
-
Hank's Balanced Salt Solution (HBSS)
-
Microplate luminometer
Protocol:
-
Isolate human neutrophils from whole blood using a suitable density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Pre-load the neutrophil suspension with 50 µM lucigenin.
-
In a 96-well white microplate, add 50 µL of the lucigenin-loaded neutrophil suspension to each well.
-
Add various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control to the wells and incubate for 20 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of either 0.2 µM PMA or 1 µM fMLP to the wells.
-
Immediately place the microplate in a luminometer and measure the chemiluminescence over a 30-minute observation period.
-
Record the peak relative light units (RLU) to calculate the 50% inhibitory concentration (IC₅₀) of this compound.
Measurement of Nitric Oxide (NO) Production in BV2 Microglial Cells
Principle: This assay quantifies the production of NO by BV2 microglial cells stimulated with lipopolysaccharide (LPS). The stable end-product of NO, nitrite, is measured in the cell culture supernatant using the Griess reagent. The inhibitory effect of this compound on NO production is determined by pre-treating the cells before LPS stimulation.[4][5]
Materials:
-
BV2 murine microglial cells
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for 20 minutes.[4]
-
Stimulate the cells with 0.5 µg/mL of LPS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
Flow Cytometric Analysis of CD11b Expression on Neutrophils
Principle: This assay measures the expression of the activation marker CD11b (Mac-1) on the surface of neutrophils using flow cytometry. The effect of this compound on fMLP- or PMA-induced CD11b upregulation is assessed.[1][6]
Materials:
-
Human neutrophils
-
This compound
-
fMLP and PMA
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Isolate human neutrophils and resuspend them in FACS buffer at 1 x 10⁶ cells/mL.
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle control for 20 minutes at 37°C.
-
Stimulate the cells with either PMA or fMLP at their optimal concentrations for 15-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Centrifuge the cells and resuspend the pellet in 100 µL of FACS buffer.
-
Add the fluorescently conjugated anti-CD11b antibody or the isotype control antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and analyze by flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) of CD11b expression.
Western Blot Analysis of IκBα Degradation and NF-κB p65
Principle: This assay assesses the effect of this compound on the degradation of IκBα and the levels of NF-κB p65 in the cytoplasm and nucleus of LPS-stimulated BV2 cells. A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 indicate NF-κB activation.[4][7]
Materials:
-
BV2 cells
-
This compound
-
LPS
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies: anti-IκBα, anti-NF-κB p65, anti-β-actin (loading control), anti-Lamin B1 (nuclear loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed BV2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (10-20 µM) for 20 minutes before stimulating with LPS (0.5 µg/mL) for a specified time (e.g., 30-60 minutes for IκBα degradation, 1-2 hours for p65 translocation).[4]
-
Wash the cells with ice-cold PBS and lyse them to obtain either whole-cell lysates or separate nuclear and cytoplasmic fractions.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
Principle: This assay visually determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated BV2 cells using immunofluorescence microscopy.[8]
Materials:
-
BV2 cells
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed BV2 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 20 minutes, followed by stimulation with LPS for 1-2 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of p65.
References
- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: Sigma-1 Receptor Binding Assays with Dimemorfan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting sigma-1 receptor (σ1R) binding assays using Dimemorfan, a known σ1R agonist. The protocols outlined below are based on established radioligand binding methodologies and aim to ensure reliable and reproducible results for the characterization of σ1R ligands.
This compound, an antitussive agent, has been identified as a ligand for the sigma-1 receptor.[1] Understanding its binding characteristics is crucial for neuroscience research and the development of novel therapeutics targeting the σ1R. The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[2][3]
Quantitative Data Summary
The binding affinity of this compound and other relevant ligands for the sigma-1 receptor is summarized in the table below. This data is essential for designing competitive binding experiments and for the interpretation of results.
| Compound | Receptor | Kᵢ (nM) | Assay Conditions | Reference |
| This compound | Sigma-1 | 151 | [³H]-(+)-pentazocine; Guinea pig brain membranes | [1][4] |
| (+)-Pentazocine | Sigma-1 | ~10 (Kd) | [³H]-(+)-pentazocine; Guinea pig liver membranes | [5] |
| Dextromethorphan | Sigma-1 | 205 | [³H]-(+)-pentazocine; Guinea pig brain membranes | [4] |
| Dextrorphan | Sigma-1 | 144 | [³H]-(+)-pentazocine; Guinea pig brain membranes | [4] |
| Haloperidol | Sigma-1 | 4.5 (IC₅₀) | Radioligand LeadHunter Assay | [6] |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay for Sigma-1 Receptor with this compound
This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor using a radiolabeled ligand, [³H]-(+)-pentazocine.
Materials:
-
Membrane Preparation: Guinea pig liver or brain membranes, which are rich in sigma-1 receptors.[5]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).[5]
-
Competing Ligand: this compound phosphate.
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine (unlabeled).[7][8]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
96-well Plates.
-
Scintillation Vials and Cocktail.
-
Filtration Apparatus with GF/B filters.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver or brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100-125 µ g/well .[7] A Bradford protein assay can be used to determine the protein concentration.[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation, and [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3 nM).[7]
-
Non-specific Binding: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol or (+)-pentazocine) to saturate the receptors.[7]
-
Competitive Binding: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound (e.g., in a serial dilution from 1 nM to 100 µM).
-
-
Incubation:
-
Incubate the plates at room temperature for 120 minutes to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[9] Under basal conditions, it is associated with the BiP chaperone protein.[3] Upon stimulation by an agonist like this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and G-protein-coupled receptors, to modulate downstream signaling cascades.[3] This can influence cellular processes such as calcium homeostasis, ER stress response, and neuronal function.[9][10]
Caption: Sigma-1 receptor signaling pathway activated by this compound.
Experimental Workflow for Sigma-1 Receptor Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.
Caption: Workflow for a competitive sigma-1 receptor binding assay.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders [mdpi.com]
- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Application Notes and Protocols for the Quantification of Dimemorfan in Human Plasma and Urine by HPLC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This document provides a detailed methodology for the sensitive and reproducible quantification of Dimemorfan in human plasma and urine samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other clinical research involving this compound. The method utilizes a simple sample preparation procedure and offers high accuracy and precision, making it suitable for high-throughput analysis.
Introduction
This compound is an antitussive drug that has been in use for several decades. Accurate measurement of its concentration in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic assessments. This application note details a validated HPLC-MS/MS method for the determination of this compound, providing a robust and reliable analytical procedure.
Experimental Protocols
Sample Preparation
A simple and efficient extraction method is employed for both plasma and urine samples. For plasma, a protein precipitation step is utilized, while for urine, a liquid-liquid extraction is performed.[1][2]
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., Estazolam or Lidocaine).[1][2]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Urine Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of urine in a glass tube, add a known concentration of an internal standard (e.g., Lidocaine).[2]
-
Add 1 mL of redistilled ether.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Table 1: HPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC system or equivalent[3] |
| Column | Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or Ultimate C18 (50 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 3000 or equivalent triple quadrupole mass spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 256.4 → 155.3[2] Lidocaine (IS): m/z 235.4 → 86.1[2] Estazolam (IS): m/z 295.0 → 267.0[1] |
Quantitative Data Summary
The method has been validated for linearity, sensitivity, accuracy, and precision in both plasma and urine matrices. A summary of the quantitative performance is presented in the tables below.
Table 2: Linearity and Sensitivity
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
| Plasma | 0.025 - 5.0[2] | 0.025[2] | 0.9957[2] |
| Urine | 0.1 - 20.0[2] | 0.1[2] | 0.9983[2] |
Table 3: Accuracy and Precision
| Matrix | Intra-day RSD (%) | Inter-day RSD (%) | Recovery (%) |
| Plasma | < 5.92[2] | < 5.70[2] | 103.38 - 106.88[2] |
| Urine | < 10.35[2] | < 8.80[2] | 90.05 - 101.40[2] |
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in plasma and urine samples.
Caption: Workflow for this compound analysis in plasma and urine.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.
References
Application Notes and Protocols: Quantifying TNF-α Levels in Response to Dimemorfan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan, a non-narcotic antitussive agent, has demonstrated significant anti-inflammatory properties.[1][2] Notably, it has been shown to suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory responses.[1][3] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on TNF-α levels, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. The methodologies and data presented are intended to guide researchers in the preclinical evaluation of this compound's anti-inflammatory potential.
Data Presentation: Quantitative Analysis of TNF-α Inhibition
The following table summarizes the quantitative data from a study investigating the effect of this compound on plasma TNF-α concentrations in a mouse model of LPS-induced endotoxin shock.[1]
| Treatment Group | Time Point | Mean Plasma TNF-α (pg/mL) ± SEM |
| Control (Solvent only) | 6h | Not Detectable |
| 12h | Not Detectable | |
| LPS (70 mg/kg) | 6h | 185.3 ± 25.4 |
| 12h | 120.7 ± 18.9 | |
| LPS + this compound (1 mg/kg) | 6h | 112.5 ± 15.1 |
| 12h | 75.4 ± 10.2 | |
| LPS + this compound (5 mg/kg) | 6h | 88.6 ± 12.3 |
| 12h | 55.8 ± 8.7 |
-
P<0.05, compared with the LPS-only group.[1]
Experimental Protocols
In Vivo Model: LPS-Induced Endotoxin Shock in Mice
This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) to evaluate the in vivo anti-inflammatory effects of this compound.[1]
Materials:
-
Male ICR mice (8 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound phosphate
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a stock solution of LPS in sterile saline.
-
Prepare this compound solutions in sterile saline at the desired concentrations (e.g., 1 mg/kg and 5 mg/kg).
-
Induce endotoxin shock by administering a single intraperitoneal (i.p.) injection of LPS (70 mg/kg).
-
Administer this compound (1 or 5 mg/kg, i.p.) or saline (vehicle control) at 30 minutes, 6 hours, and 12 hours post-LPS injection.
-
At designated time points (e.g., 6 and 12 hours post-LPS), collect blood samples via cardiac puncture under anesthesia.
-
Collect blood into heparinized tubes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until TNF-α analysis.
Quantification of TNF-α Levels by ELISA
This protocol outlines the measurement of TNF-α concentrations in plasma samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]
Materials:
-
Mouse TNF-α ELISA kit
-
Plasma samples from the in vivo experiment
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Pipettes and tips
-
Microplates
Procedure:
-
Thaw plasma samples on ice.
-
Prepare TNF-α standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Incubate the plate as per the kit's protocol to allow TNF-α to bind to the immobilized antibody.
-
Wash the wells multiple times with wash buffer to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) to each well.
-
Incubate the plate to allow the detection antibody to bind to the captured TNF-α.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Signaling Pathway and Experimental Workflow Visualizations
This compound's Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound inhibits LPS-induced TNF-α production. This compound is suggested to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[1]
References
- 1. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Dimemorfan in Neurodegenerative Disease Animal Models
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to studying the therapeutic potential of Dimemorfan, a sigma-1 receptor (σ1R) agonist, in various animal models of neurodegenerative diseases. While direct evidence for this compound is most established in models related to Alzheimer's disease, its mechanism of action through σ1R agonism suggests broader applicability. This document outlines protocols for Alzheimer's disease models where this compound has been directly tested and provides extrapolated protocols for Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS) based on studies with other σ1R agonists.
Alzheimer's Disease (AD)
Application Note: this compound has demonstrated anti-amnesic effects in mouse models of Alzheimer's disease, suggesting its potential to mitigate cognitive deficits.[1][2] Its neuroprotective action is primarily mediated through its agonistic activity at the σ1R.[1][3] Studies show that this compound can improve memory in mice with amnesia induced by scopolamine (a cholinergic antagonist) or β-amyloid peptide, which are common methods to model AD-related cognitive impairment.[1][2] The activation of σ1R is believed to counteract neurotoxicity and support neuronal function.[4][5]
Quantitative Data Summary: this compound in AD Models
| Animal Model | Compound | Dosage Range | Administration Route | Key Findings | Reference |
| ICR Mice (Scopolamine-induced amnesia) | This compound | 5-40 mg/kg | Intraperitoneal (i.p.) | Attenuated memory deficits in passive avoidance and water maze tests. | [1][2] |
| ICR Mice (β-amyloid peptide-induced amnesia) | This compound | 10-40 mg/kg | Intraperitoneal (i.p.) | Improved memory in the step-through passive avoidance test. | [1] |
| 5XFAD Transgenic Mice | 7,8-dihydroxyflavone (TrkB agonist) | Oral | Oral | Prevented Aβ deposition, restored synapse number, and prevented memory deficits. | [6] |
| Aβ1–42-injected Mice | PRE-084 (σ1R agonist) | N/A | N/A | Stimulated hippocampal cell proliferation and differentiation; reduced astrogliosis. | [7] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia Model in Mice
This protocol describes the induction of memory impairment using scopolamine and subsequent behavioral testing to assess the efficacy of this compound.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound phosphate
-
Scopolamine hydrobromide
-
Sterile saline solution
-
Step-through passive avoidance apparatus
-
Morris water maze
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound and scopolamine in sterile saline on the day of the experiment.
-
Treatment Groups:
-
Vehicle Control (Saline + Saline)
-
Scopolamine Control (Saline + Scopolamine)
-
This compound Treatment (this compound + Scopolamine)
-
-
Drug Administration:
-
Behavioral Testing - Step-Through Passive Avoidance:
-
Training Trial: Place the mouse in the illuminated compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Test (24 hours later): Place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
-
-
Behavioral Testing - Morris Water Maze:
-
Acquisition Phase (4-5 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day from different starting positions.
-
Probe Trial (24 hours after last training session): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Protocol 2: β-Amyloid Peptide-Induced Amnesia Model
This protocol involves the direct administration of β-amyloid (Aβ) peptide into the brain to model a key pathological feature of AD.
Materials:
-
Male ICR mice
-
Aβ peptide (25-35 fragment)
-
Sterile water
-
This compound phosphate
-
Stereotaxic apparatus
-
Step-through passive avoidance apparatus
Procedure:
-
Aβ Peptide Preparation: Dissolve Aβ peptide (25-35) in sterile water.
-
Stereotaxic Surgery:
-
Anesthetize the mouse and mount it on a stereotaxic frame.
-
Inject Aβ peptide (e.g., 3 nmol per mouse) intracerebroventricularly (i.c.v.).[1]
-
-
Recovery and Drug Treatment:
-
Behavioral Testing: Perform the step-through passive avoidance test as described in Protocol 1.
Parkinson's Disease (PD)
Application Note: While there are no direct studies of this compound in PD animal models, its analog, dextromethorphan, has shown neuroprotective effects in the MPTP mouse model.[8][9] Furthermore, other σ1R agonists have demonstrated efficacy in preserving dopaminergic neurons and improving motor function in neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) rat and MPTP mouse models.[10][11] The proposed mechanism involves protecting dopaminergic neurons from degeneration, upregulating neurotrophic factors like BDNF, and reducing oxidative stress.[10][12]
Quantitative Data Summary: σ1R Agonists in PD Models
| Animal Model | Compound | Dosage Range | Administration Route | Key Findings | Reference |
| 6-OHDA Rat Model | Dextromethorphan (DXM) | 20 mg/kg, twice daily | Intraperitoneal (i.p.) | Attenuated 6-OHDA-induced loss of dopamine and serotonin transporters. | [13] |
| MPTP Mouse Model | Dextromethorphan (DXM) | 10 mg/kg, daily | Subcutaneous (s.c.) | Attenuated the loss of nigral dopaminergic neurons. | [8][9] |
| 6-OHDA Mouse Model | Pridopidine | N/A | N/A | Increased dopaminergic fiber density and upregulated BDNF. | [12] |
| MPTP-induced models | PRE-084 | N/A | N/A | Preserved dopaminergic neurons and provided neuroprotection. | [10] |
Experimental Protocols
Protocol 3: 6-OHDA-Induced Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway to create a model of PD motor symptoms.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Desipramine (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Apomorphine or Amphetamine
-
Rotarod apparatus, Cylinder test apparatus
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Stereotaxic Surgery:
-
Anesthetize the rat and mount it on a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.1% ascorbic acid-saline) unilaterally into the medial forebrain bundle or striatum.[11]
-
-
Post-operative Care and Recovery: Provide appropriate post-operative care and allow 2-3 weeks for the lesion to develop.
-
Drug Treatment: Begin daily administration of this compound (hypothetical dose: 10-20 mg/kg, i.p.) or vehicle.
-
Behavioral Assessment:
-
Drug-Induced Rotational Behavior: Two weeks post-lesion, administer apomorphine (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5 mg/kg, i.p.) and record the net contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 60-90 minutes. A reduction in rotations in the this compound group would indicate a therapeutic effect.[14]
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs for wall support during exploratory rearing. A successful treatment would increase the use of the contralateral (impaired) forelimb.
-
Rotarod Test: Measure the time the rat is able to stay on a rotating rod with accelerating speed. Improved performance indicates better motor coordination.
-
Huntington's Disease (HD)
Application Note: Studies using σ1R agonists like pridopidine and PRE-084 in transgenic mouse models of HD (e.g., R6/2, YAC128) have shown improved motor performance and neuroprotective effects.[12] The σ1R is implicated in mitigating ER stress and the degradation of mutant huntingtin (mHtt) protein.[12] Therefore, this compound, as a σ1R agonist, is a candidate for investigation in HD models.
Quantitative Data Summary: σ1R Agonists in HD Models
| Animal Model | Compound | Dosage Range | Administration Route | Key Findings | Reference |
| R6/2 and YAC128 Mice | Pridopidine | N/A | N/A | Improved motor performance and survival. | [12] |
| Quinolinic Acid Rat Model | Pentazocine (σ1R ligand) | 2 mg/kg, daily | Intramuscular (i.m.) | Attenuated the neurotoxic effects of quinolinic acid in the hippocampus. | [15] |
| Neuronal Cultures (mice) | (+)-3-PPP | N/A | N/A | Showed neuroprotective effect and increased neuronal density. | [12] |
Experimental Protocol
Protocol 4: R6/2 Transgenic Mouse Model of Huntington's Disease
This protocol uses a well-established transgenic model that rapidly develops an HD-like phenotype.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound phosphate
-
Rotarod apparatus
-
Open field apparatus
-
Grip strength meter
Procedure:
-
Animal Husbandry: R6/2 mice have a progressive phenotype; careful monitoring of their health and body weight is crucial.
-
Genotyping: Confirm the genotype of all animals before starting the experiment.
-
Drug Treatment: Begin daily administration of this compound (hypothetical dose: 10-40 mg/kg, i.p.) or vehicle at a pre-symptomatic age (e.g., 4-5 weeks).
-
Behavioral Testing (longitudinal): Conduct a battery of behavioral tests weekly or bi-weekly starting from a pre-symptomatic age.
-
Rotarod Test: Assess motor coordination and balance. R6/2 mice show a progressive decline in performance.
-
Open Field Test: Measure general locomotor activity and anxiety-like behavior. R6/2 mice typically show early hyperactivity followed by hypoactivity.
-
Grip Strength Test: Evaluate muscle strength, which declines as the disease progresses.
-
-
Endpoint Analysis: At the end of the study (e.g., 12-14 weeks of age), collect brain tissue for histological (e.g., neuronal counts in the striatum) and biochemical (e.g., mHtt aggregate levels) analyses.
Amyotrophic Lateral Sclerosis (ALS)
Application Note: Mutations in the σ1R gene have been linked to a form of juvenile ALS, highlighting the receptor's importance in motor neuron health.[16] Activation of σ1R by agonists like PRE-084 and pridopidine has been shown to be neuroprotective in the SOD1 mutant mouse model of ALS.[10][12] These agonists can reduce glial reactivity, prevent the loss of neuromuscular connections, and increase survival.[12] This provides a strong rationale for evaluating this compound in ALS animal models.
Quantitative Data Summary: σ1R Agonists in ALS Models
| Animal Model | Compound | Dosage Range | Administration Route | Key Findings | Reference |
| SOD1 Mouse Model | PRE-084, Pridopidine, SA4503 | N/A | N/A | Reduced microglial and astroglial reactivity; prevented loss of motor neurons and axons; increased survival. | [10][12] |
| TDP43A315T Mice | PRE-084, OZP002 | N/A | N/A | Prevented locomotor defects and degeneration of spinal motor neurons; reduced glial reactivity. | [16] |
| SOD1G93A Neuromuscular Co-cultures | Pridopidine | N/A | In vitro | Diminished NMJ disruption and motor neuron death. | [17] |
Experimental Protocol
Protocol 5: SOD1G93A Transgenic Mouse Model of ALS
This is the most widely used genetic model of ALS, recapitulating many features of the human disease.[18]
Materials:
-
SOD1G93A transgenic mice and wild-type littermates
-
This compound phosphate
-
Rotarod apparatus
-
Grip strength meter
-
Electrophysiology equipment for CMAP (Compound Muscle Action Potential)
Procedure:
-
Animal Husbandry and Genotyping: As with R6/2 mice, SOD1G93A mice require careful monitoring. Confirm genotype before the study.
-
Drug Treatment: Begin daily administration of this compound (hypothetical dose: 10-40 mg/kg, i.p.) or vehicle at a pre-symptomatic or early symptomatic stage (e.g., 60-70 days of age).
-
Functional Assessment (longitudinal):
-
Body Weight and Clinical Score: Monitor body weight and clinical signs of motor impairment (e.g., tremor, hindlimb paralysis) 2-3 times per week.
-
Rotarod Test: Assess motor coordination weekly. Performance will decline with disease progression.
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength weekly.
-
-
Survival Analysis: Record the date of death or euthanasia (when the mouse cannot right itself within 30 seconds) to determine the effect of the treatment on lifespan.
-
Endpoint Analysis: At the terminal stage, tissues can be collected for:
-
Histology: Spinal cord sections can be stained (e.g., with Nissl stain) to count motor neurons in the ventral horn.
-
Immunohistochemistry: Stain for markers of astrogliosis (GFAP) and microgliosis (Iba1).
-
Neuromuscular Junction (NMJ) Analysis: Analyze the integrity of NMJs in muscle tissue (e.g., tibialis anterior).
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Sigma-1 Receptor Neuroprotective Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Preclinical Studies.
References
- 1. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-amnesic effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The effect of dextromethorphan use in Parkinson's disease: A 6-hydroxydopamine rat model and population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinolinic acid and sigma receptor ligand: effect on pyramidal neurons of the CA1 sector of dorsal hippocampus following peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Administration of Dimemorfan in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Dimemorfan in preclinical animal studies, focusing on common research models. The information is compiled to assist in the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a non-opioid antitussive agent that has been investigated for its neuroprotective, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] It primarily acts as a sigma-1 receptor (S1R) agonist.[4] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER), which plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal function.[2] Activation of S1R by this compound has been shown to modulate various downstream signaling pathways, including the NF-κB pathway, to exert its therapeutic effects.[1][3]
Data Presentation: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Receptor Binding and In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Sigma-1 Receptor Binding (Ki) | 151 nM | Mouse | [4] |
| Sigma-2 Receptor Binding (Ki) | 4-11 µM | Mouse | [4] |
| PCP Site Binding (Ki) | 17 µM | Mouse | [4] |
| IC50 for fMLP-induced ROS production | 7.0 µM | Human Neutrophils | |
| IC50 for NOX activity | 47 µM | Human Neutrophils | [1] |
Table 2: Pharmacokinetic Parameters of this compound (Human Data)
| Parameter | Value | Route | Dose | Reference |
| Tmax | 2.75 - 3.96 h | Oral | 10 - 40 mg | |
| t1/2 | 10.6 - 11.4 h | Oral | 10 - 40 mg | |
| Cmax (at 40 mg) | 6.19 ± 7.61 ng/mL | Oral | 40 mg | |
| AUC0-t (at 40 mg) | 101 ± 171 ng·mL⁻¹·h | Oral | 40 mg | |
| AUC0-∞ (at 40 mg) | 117 ± 210 ng·mL⁻¹·h | Oral | 40 mg |
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| Maximum Non-Toxic Dose (5 weeks) | 25 mg/kg/day (male), 50 mg/kg/day (female) | Rat | Oral | [1] |
| Maximum Non-Toxic Dose (26 weeks) | 25 mg/kg/day (both sexes) | Rat | Oral | [1] |
Note: Specific LD50 values for this compound in mice and rats via oral, intraperitoneal, or subcutaneous routes were not found in the reviewed literature.
Experimental Protocols
Preparation of this compound for Administration
3.1.1. Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection
-
Vehicle: Phosphate-buffered saline (PBS) is a suitable vehicle for this compound phosphate.
-
Preparation:
-
Weigh the required amount of this compound phosphate powder.
-
Dissolve in sterile PBS to the desired concentration.
-
To aid dissolution, warming the solution to 60°C and using an ultrasonic bath may be necessary.
-
Allow the solution to cool to room temperature before injection.
-
It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be filtered through a 0.22 µm filter and stored under sterile conditions.
-
3.1.2. Oral Gavage
-
Vehicle: For aqueous solutions, sterile water or PBS can be used. For suspensions, common vehicles include 0.5% carboxymethyl cellulose (CMC) in water or corn oil. A formulation of 10% DMSO and 90% corn oil has also been suggested for compounds with similar characteristics.
-
Preparation (Aqueous Solution): Follow the same procedure as for i.p./s.c. injection using sterile water or PBS.
-
Preparation (Suspension in CMC):
-
Weigh the required amount of this compound phosphate.
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.
-
Levigate the this compound powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing thoroughly to achieve the final desired concentration.
-
-
Preparation (in Corn Oil):
-
If using a co-solvent, first dissolve the this compound in a minimal amount of a suitable solvent like DMSO.
-
Add the corn oil to the dissolved drug and vortex thoroughly to ensure a uniform suspension. The final concentration of the co-solvent should be kept to a minimum.
-
Administration Procedures
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Accurately weigh each animal before administration to calculate the correct dose volume.
-
For oral gavage, the volume should typically not exceed 10 mL/kg.
-
For subcutaneous injections in mice, the volume should generally be less than 5 mL/kg per site.
-
For intraperitoneal injections in mice, the volume is typically up to 10 mL/kg.
3.2.1. Intraperitoneal (i.p.) Injection in Mice
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so the head is pointing downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
3.2.2. Subcutaneous (s.c.) Injection in Mice
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the scruffed skin to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. The solution will form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
3.2.3. Oral Gavage in Mice
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the gavage needle and return the mouse to its cage.
Experimental Models and Dosing Regimens
LPS-Induced Endotoxemia in Mice (Anti-inflammatory Model)
-
Objective: To evaluate the anti-inflammatory effects of this compound.
-
Animal Model: ICR or C57BL/6 mice.
-
Procedure:
-
Induce endotoxemia by administering Lipopolysaccharide (LPS) from E. coli at a dose of 20-70 mg/kg via intraperitoneal injection.[1]
-
Administer this compound (1 and 5 mg/kg, i.p.) at multiple time points, for example, 30 minutes, 6 hours, and 12 hours after the LPS challenge.[1]
-
Monitor animals for signs of endotoxic shock and survival for up to 48 hours.
-
Collect blood samples at various time points (e.g., 6 and 12 hours post-LPS) to measure plasma levels of pro-inflammatory cytokines such as TNF-α.[1]
-
At the end of the experiment, harvest organs like the lungs and liver for histological analysis of neutrophil infiltration and oxidative stress.[1]
-
Supramaximal Electroshock Test in Mice (Anticonvulsant Model)
-
Objective: To assess the anticonvulsant activity of this compound.
-
Animal Model: Mice.
-
Procedure:
-
Administer this compound intraperitoneally at various doses (e.g., 20-260 µmol/kg). The reported ED50 is approximately 70 µmol/kg.[4]
-
At the time of peak effect (to be determined in pilot studies), induce seizures using a supramaximal electroshock stimulus delivered via corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from tonic hindlimb extension at each dose is used to determine the ED50.
-
Locomotor Activity Assessment in Mice
-
Objective: To evaluate the effect of this compound on spontaneous motor activity.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound intraperitoneally at various doses (e.g., 20 or 40 mg/kg per day for 7 days).
-
Place individual mice in an automated activity monitoring system (e.g., an open field arena with photobeams or video tracking).
-
Allow for a habituation period (e.g., 10 minutes) before recording.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes) after drug administration.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a sigma-1 receptor (S1R) agonist, initiates a signaling cascade that modulates cellular stress and inflammation. In a resting state, S1R is bound to the chaperone BiP at the mitochondria-associated ER membrane (MAM). Upon stimulation by an agonist like this compound or cellular stress, S1R dissociates from BiP and can then interact with various ion channels and signaling proteins. This leads to the modulation of intracellular calcium levels and a reduction in ER stress. One of the key downstream effects is the inhibition of the NF-κB signaling pathway. This compound has been shown to prevent the degradation of Iκ-Bα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This ultimately leads to a decrease in the expression of pro-inflammatory genes, such as iNOS and TNF-α.[1]
References
- 1. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dimemorfan's Molecular Pathways in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimemorfan, an analogue of dextromethorphan, is a non-narcotic antitussive agent that has been used clinically for decades.[1][2] Beyond its role in cough suppression, emerging research has highlighted its neuroprotective and anti-inflammatory properties, suggesting broader therapeutic potential.[3][4] These effects are primarily attributed to its activity as a high-affinity sigma-1 receptor (S1R) agonist.[1][3] Unlike its parent compound, dextromethorphan, this compound exhibits a lower affinity for the N-methyl-D-aspartate (NMDA) receptor-channel complex, potentially reducing the risk of psychotomimetic side effects.[1]
This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the molecular pathways modulated by this compound. The focus is on its interaction with the sigma-1 receptor and subsequent downstream signaling events, including calcium mobilization, MAP kinase pathway activation, and neuritogenesis.
Molecular Pathways Overview
This compound's mechanism of action is multifaceted, primarily revolving around its agonistic activity at the sigma-1 receptor.
1. Sigma-1 Receptor (S1R) Signaling
The S1R is a unique ligand-operated chaperone protein located predominantly at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[5] Under basal conditions, S1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist like this compound, S1R dissociates from BiP and can translocate to interact with and modulate a variety of "client" proteins, including ion channels and kinases.[5][6] This modulation can lead to neuroprotective and neurotrophic effects by regulating calcium homeostasis, mitigating ER stress, and promoting cell survival signals.[7]
2. NMDA Receptor Modulation
While this compound itself has a low affinity for NMDA receptors, its structural similarity to dextromethorphan warrants investigation in comparative studies.[1] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, but their over-activation leads to excitotoxicity and neuronal cell death.[8] Antagonists at this receptor can be neuroprotective. Cell models are effective for dissecting the specific interactions of compounds with different NMDA receptor subunits.
3. Anti-Inflammatory Pathways
Studies have indicated that this compound can exert anti-inflammatory effects independent of the S1R.[4] These actions involve the modulation of intracellular calcium levels, inhibition of NADPH oxidase (NOX) activity, and suppression of the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[4]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the specific molecular pathways of this compound.
| Cell Line | Type | Key Characteristics | Application for this compound Studies |
| PC12 | Rat Pheochromocytoma | Differentiates into neuron-like cells in response to NGF. Expresses S1R.[7] | Neurite outgrowth assays, analysis of MAPK/ERK signaling. |
| SH-SY5Y | Human Neuroblastoma | Dopaminergic neuronal phenotype. Expresses S1R. | Neuroprotection assays, calcium imaging, neurite outgrowth.[9] |
| HEK293 | Human Embryonic Kidney | Easily transfectable, low endogenous receptor expression. | Ideal for heterologous expression of human S1R or NMDA receptor subunits for binding and functional assays.[10] |
| CHO | Chinese Hamster Ovary | Robust, easily transfected. | Used for stable expression of S1R-GFP for binding and trafficking studies.[6] |
| BV-2 | Mouse Microglia | Immortalized microglial cell line. | Investigating anti-inflammatory effects (e.g., LPS-induced inflammation, NF-κB activation, cytokine release).[4] |
| Primary Neurons | e.g., Cortical, DRG | Closely mimic in vivo neuronal physiology. | Gold standard for studying neuroprotection, neurotoxicity, and neurite outgrowth.[11][12] |
Quantitative Data Summary
This table summarizes key quantitative parameters reported for this compound, providing a baseline for experimental design.
| Parameter | Value | Method | Cell/Tissue Source | Reference |
| Ki for Sigma-1 Receptor | 151 nM | Competitive Radioligand Binding (--INVALID-LINK---pentazocine) | Guinea Pig Brain Membranes | [1] |
| Ki for Sigma-2 Receptor | ~4-11 µM | Competitive Radioligand Binding | Guinea Pig Brain Membranes | [1] |
| Ki for NMDA-linked PCP sites | 17 µM | Competitive Radioligand Binding ([³H]MK-801) | Rat Cortical Membranes | [1] |
| Anticonvulsant ED₅₀ | ~70 µmol/kg (i.p.) | Supramaximal Electroshock Test | Mice | [1] |
Experimental Protocols
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
Principle
This assay determines the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine, for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[5][13]
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Model to Study NMDA Receptors in Early Nervous System Development | Journal of Neuroscience [jneurosci.org]
- 11. Myelinating Co-Culture as a Model to Study Anti-NMDAR Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticonvulsant Effects of Dimemorfan in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established murine models for evaluating the anticonvulsant properties of Dimemorfan, a morphinan derivative with a promising safety profile. The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests are detailed to ensure reproducibility and accurate assessment of this compound's efficacy.
This compound has demonstrated significant anticonvulsant effects in various preclinical models.[1] Its mechanism of action is primarily attributed to its activity as a potent sigma-1 (σ1) receptor agonist.[2][3][4][5] Unlike its analog dextromethorphan, this compound exhibits very low affinity for NMDA receptors, which may contribute to its reduced side effects and lower abuse potential.[1][2][5] The anticonvulsant action of this compound is linked to the modulation of AP-1 transcription factors, a process that can be counteracted by selective σ1 receptor antagonists.[2][3]
The following sections detail the experimental protocols, present quantitative data from relevant studies, and provide visual diagrams of the proposed signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the anticonvulsant effects of this compound from preclinical studies in mice.
Table 1: Anticonvulsant Potency of this compound in the Maximal Electroshock (MES) Test in Mice
| Compound | Administration Route | ED₅₀ (μmol/kg) |
| This compound (DF) | i.p. | ~70 |
| Dextromethorphan (DM) | i.p. | ~70 |
| Dextrorphan (DR) | i.p. | ~70 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.[6] Data sourced from Chou et al., 1999.[1]
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | σ₁ Receptor | σ₂ Receptor | PCP Sites |
| This compound (DF) | 151 | 4,000-11,000 | 17,000 |
| Dextromethorphan (DM) | 205 | 4,000-11,000 | 7,000 |
| Dextrorphan (DR) | 144 | 4,000-11,000 | 900 |
Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity. Data sourced from Chou et al., 1999.[1]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][7][8] The test evaluates a compound's ability to prevent seizure spread through neural tissue.[6]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound phosphate
-
Vehicle control (e.g., saline)
-
Male ICR or CF-1 mice (20-25 g)[9]
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration:
-
Prepare a solution of this compound phosphate in the vehicle.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 20-260 μmol/kg) to different groups of mice.[1]
-
Administer the vehicle to the control group.
-
The time between drug administration and the MES test should be consistent, typically at the time of peak effect, which should be determined in preliminary studies (e.g., 30 minutes).
-
-
Anesthesia and Electrode Placement:
-
Stimulation:
-
Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid extension of the hindlimbs.
-
-
Endpoint:
-
Data Analysis:
-
Calculate the percentage of animals protected in each drug-treated group compared to the vehicle-treated control group.
-
The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.[8]
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a widely used model to screen for drugs effective against myoclonic and absence seizures.[7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[10][11][12]
Materials:
-
Pentylenetetrazol (PTZ)
-
This compound phosphate
-
Vehicle control (e.g., saline)
-
Syringes and needles (27-gauge)[10]
-
Observation chambers
-
Male C57BL/6 mice (20-25 g)[10]
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Drug Administration:
-
Administer this compound (i.p.) at various doses to different groups of mice.
-
Administer the vehicle to the control group.
-
Allow for a consistent pretreatment time (e.g., 30 minutes) before PTZ administration.
-
-
PTZ Induction of Seizures:
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for at least 30 minutes.
-
Record the latency to the first myoclonic jerk, the onset of clonic convulsions, and the occurrence of tonic-clonic seizures.
-
Seizure severity can be scored using a standardized scale (e.g., Racine's scale).
-
-
Endpoint:
-
The primary endpoints are the delay in the onset of seizures and the reduction in seizure severity or the complete absence of clonic convulsions.
-
-
Data Analysis:
-
Compare the seizure latency, duration, and severity scores between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine the significance of the anticonvulsant effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's anticonvulsant effect.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Experimental Workflow: Pentylenetetrazol (PTZ) Test
Caption: Experimental workflow for the Pentylenetetrazol (PTZ) test.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 12. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Dimemorfan in LPS-Induced Endotoxin Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimemorfan in preclinical models of lipopolysaccharide (LPS)-induced endotoxin shock. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory properties of this compound.
Introduction
This compound, a non-narcotic antitussive agent and a known sigma-1 receptor agonist, has demonstrated significant anti-inflammatory and protective effects in models of LPS-induced endotoxemia.[1][2][3] Research indicates that this compound can mitigate the inflammatory cascade triggered by LPS, suggesting its potential as a therapeutic agent for sepsis and other inflammatory conditions.[4] Notably, its anti-inflammatory actions in this context appear to be independent of the sigma-1 receptor, pointing to a novel mechanism of action.[1][2]
Mechanism of Action
In the context of LPS-induced inflammation, this compound exerts its effects by targeting key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1).[1][2][5][6] The underlying mechanism for these effects involves the modulation of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2][5] this compound has been observed to prevent the degradation of the inhibitory protein Iκ-Bα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of many pro-inflammatory genes.[1][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo models of LPS-induced inflammation.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulant (Concentration) | This compound Concentration | Measured Parameter | Effect | Reference |
| BV2 Microglial Cells | LPS (0.5 µg/mL) | 10-20 µM | ROS Production | Significant Inhibition | [5] |
| BV2 Microglial Cells | LPS (0.5 µg/mL) | 10-20 µM | NO Production | Significant Inhibition | [5][6] |
| Neutrophils | fMLP | IC₅₀: 7.0 µM | ROS Production | 50% Inhibition | [6] |
| BV2 Microglial Cells | LPS | 20 µM | Iκ-Bα Degradation | Significant Blockade | [1][5] |
| BV2 Microglial Cells | LPS | 20 µM | NF-κB p65 Nuclear Translocation | Significant Blockade | [1][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxin Shock
| Animal Model | LPS Dose and Route | This compound Dose and Route | Administration Schedule | Measured Parameter | Effect | Reference |
| ICR Mice | 70 mg/kg, i.p. | 1 and 5 mg/kg, i.p. | 30 min, 6 h, and 12 h post-LPS | Plasma TNF-α | Significant Decrease | [5] |
| ICR Mice | 70 mg/kg, i.p. | 5 mg/kg, i.p. | 30 min, 6 h, and 12 h post-LPS | Lung Neutrophil Infiltration | Significant Decrease | [5] |
| ICR Mice | 70 mg/kg, i.p. | 5 mg/kg, i.p. | 30 min, 6 h, and 12 h post-LPS | Liver Neutrophil Infiltration | Significant Decrease | [5] |
| ICR Mice | 70 mg/kg, i.p. | 5 mg/kg, i.p. | 30 min, 6 h, and 12 h post-LPS | Lung Oxidative Stress | Significant Decrease | [5] |
| ICR Mice | 70 mg/kg, i.p. | 5 mg/kg, i.p. | 30 min, 6 h, and 12 h post-LPS | Liver Oxidative Stress | Significant Decrease | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in LPS-induced endotoxin shock models.
Protocol 1: In Vitro Inhibition of Inflammatory Mediators in BV2 Microglial Cells
Objective: To determine the effect of this compound on the production of ROS and NO in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound phosphate
-
Lipopolysaccharide (LPS) from E. coli
-
2',7'-dichlorofluorescin diacetate (DCF-DA) for ROS detection
-
Greiss Reagent for NO detection
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add this compound at final concentrations of 10 µM and 20 µM to the respective wells. Incubate for 20 minutes.
-
LPS Stimulation: After the pre-treatment, add LPS to a final concentration of 0.5 µg/mL to the wells (excluding the vehicle control wells).
-
Incubation: Incubate the plates for the desired time points (e.g., 24 hours for NO measurement).
-
Measurement of Nitric Oxide (NO):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Greiss Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a plate reader. A standard curve with sodium nitrite should be used to quantify NO production.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
For ROS measurement, after the desired incubation time with LPS, wash the cells with PBS.
-
Add 10 µM DCF-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
-
Protocol 2: In Vivo LPS-Induced Endotoxin Shock Model in Mice
Objective: To evaluate the protective effects of this compound in a mouse model of LPS-induced endotoxemia.
Materials:
-
Male ICR mice (25-30 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound phosphate
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (saline only)
-
LPS only (LPS + saline vehicle for this compound)
-
LPS + this compound (1 mg/kg)
-
LPS + this compound (5 mg/kg)
-
-
Induction of Endotoxin Shock: Induce endotoxemia by administering a single intraperitoneal injection of LPS at a dose of 70 mg/kg.
-
This compound Administration: Administer this compound (1 mg/kg or 5 mg/kg) or saline via intraperitoneal injection at 30 minutes, 6 hours, and 12 hours after the LPS injection.
-
Monitoring: Monitor the animals for signs of endotoxic shock (e.g., lethargy, piloerection, huddled posture) and survival for up to 48 hours.
-
Sample Collection: At predetermined time points (e.g., 6, 12, or 24 hours post-LPS), euthanize a subset of animals from each group.
-
Blood Collection: Collect blood via cardiac puncture for the measurement of plasma TNF-α levels using an ELISA kit.
-
Tissue Harvesting: Perfuse the animals with saline and harvest organs such as the lungs and liver.
-
-
Histological Analysis:
-
Fix a portion of the lung and liver tissues in 10% formalin for histological analysis.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Perform immunohistochemistry for markers of neutrophil infiltration (e.g., Myeloperoxidase - MPO) and oxidative stress.
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound's anti-inflammatory effect.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo LPS-induced endotoxin shock model.
References
- 1. LPS-Induced Endotoxemia Model [bio-protocol.org]
- 2. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 4. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 5. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimemorfan Dosage for In Vivo Neuroprotection Studies
Welcome to the technical support center for researchers utilizing Dimemorfan in in vivo neuroprotection studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound's neuroprotective effects are primarily attributed to its function as a sigma-1 (σ1) receptor agonist.[1][2] Activation of the σ1 receptor by this compound can lead to a reduction in glutamate accumulation, a key factor in excitotoxicity following neurological injury.[2] This action helps to suppress downstream inflammatory events, oxidative stress, and subsequent tissue damage and cell death.[2]
Q2: In which in vivo models of neurological disorders has this compound shown neuroprotective efficacy?
A2: this compound has demonstrated neuroprotective properties in several preclinical models, including:
-
Ischemic Stroke: Intravenous administration of this compound has been shown to ameliorate the size of the infarct zone in rat models of cerebral ischemia/reperfusion injury.[2]
-
Kainate-Induced Seizures: Pre-treatment with this compound reduced the severity of seizures and attenuated neuronal loss in the hippocampus in a rat model.[1]
-
Scopolamine- and β-amyloid peptide-induced Amnesia: In mouse models relevant to Alzheimer's disease, this compound has been shown to have anti-amnesic effects.[3]
Q3: What is a typical effective dose range for this compound in rodent models?
A3: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific neurological insult being studied. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Based on published literature, here are some reported effective doses:
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Ischemic Stroke | Rat | Intravenous (i.v.) | 1.0 - 10 µg/kg | [2] |
| Kainate-Induced Seizures | Rat | Intraperitoneal (i.p.) | 12 - 24 mg/kg | [1] |
| Amnesia (Scopolamine-induced) | Mouse | Intraperitoneal (i.p.) | 5 - 40 mg/kg | [3] |
Q4: How should I prepare this compound phosphate for in vivo administration?
A4: this compound phosphate is soluble in aqueous solutions. For intravenous (i.v.) or intraperitoneal (i.p.) injections, it can be dissolved in sterile, pyrogen-free physiological saline (0.9% NaCl). It is recommended to prepare fresh solutions for each experiment. If the compound does not readily dissolve, gentle warming or sonication may be used. Always ensure the final solution is clear and free of particulates before administration.
Q5: How does this compound cross the blood-brain barrier (BBB)?
Troubleshooting Guide
Problem 1: I am not observing the expected neuroprotective effect of this compound in my in vivo model.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | The effective dose can be highly model-dependent. Perform a thorough dose-response study to identify the optimal dose for your specific experimental setup. Consider that the therapeutic window may be narrow. |
| Timing of Administration | The timing of this compound administration relative to the neurological insult is critical. In ischemic stroke models, for example, administration either before or at the time of reperfusion has been shown to be effective.[2] Your experimental design should carefully consider the therapeutic window. |
| Route of Administration | The route of administration (e.g., i.v., i.p., oral) will affect the pharmacokinetics and bioavailability of the drug. Intravenous administration typically provides the most direct and rapid delivery to the central nervous system. |
| Animal Strain and Species Differences | There can be significant variability in drug metabolism and response between different species and even strains of rodents. Ensure that the animal model you are using is appropriate and consider potential metabolic differences. |
| Drug Solution Preparation and Stability | Always use freshly prepared this compound solutions. Improper storage or prolonged time between preparation and injection could lead to degradation of the compound. |
Problem 2: I am observing unexpected behavioral side effects in my animals after this compound administration.
| Possible Cause | Troubleshooting Steps |
| High Dosage | At higher doses, this compound has been observed to cause a dose-dependent decrease in locomotor activity in mice.[1] If you are observing sedation or hypoactivity, consider reducing the dose. |
| Off-Target Effects | While this compound's primary target is the sigma-1 receptor, high concentrations could potentially lead to off-target effects. Review the literature for any known secondary targets that might explain the observed behavior. |
| Interaction with Anesthetics | If your experimental protocol involves anesthesia, consider potential interactions. For example, ketamine-xylazine is a common anesthetic combination in rodents, and both drugs have their own effects on the central nervous system that could interact with this compound.[6] |
Problem 3: I am unsure how to translate a human dose of this compound to an equivalent dose for my animal model.
| Guidance |
| Direct dose conversion based on body weight alone is not accurate due to metabolic differences between species. A more appropriate method is to use allometric scaling based on body surface area. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km). The Km value is a conversion factor for each species. Conversely, to estimate an animal dose from a human dose, the formula can be rearranged. |
Km Values for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Experimental Protocols
Protocol 1: Preparation of this compound Phosphate Solution for Intravenous Injection
-
Materials:
-
This compound phosphate powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound phosphate based on the desired final concentration and the total volume needed for your experiment.
-
Aseptically weigh the this compound phosphate powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution until the this compound phosphate is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringe. This step ensures the removal of any potential microbial contamination or undissolved microparticles.
-
The solution is now ready for intravenous administration. It is recommended to use the solution immediately after preparation.
-
Visualizations
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Overcoming Dimemorfan Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dimemorfan phosphate solubility in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphate and why is its solubility a concern?
This compound phosphate is the phosphate salt of this compound, a non-narcotic antitussive (cough suppressant) agent.[1] As a morphinan derivative, it also exhibits neuroprotective and anti-inflammatory properties, primarily through its action as a sigma-1 receptor agonist.[2][3] Solubility can be a concern for researchers because this compound phosphate exhibits variable solubility in common laboratory solvents, which can impact the accuracy and reproducibility of experimental results.[4][5]
Q2: What are the general solubility characteristics of this compound phosphate?
This compound phosphate's solubility is highly dependent on the solvent system. It is sparingly soluble in water and methanol, slightly soluble in 95% ethanol, and practically insoluble in non-polar organic solvents like diethyl ether, chloroform, benzene, and acetone.[4][5] However, it is freely soluble in glacial acetic acid.[4][5]
Q3: How can I increase the aqueous solubility of this compound phosphate?
Several methods can be employed to enhance the aqueous solubility of this compound phosphate:
-
Heating: Gently warming the solution can increase the solubility. For instance, heating to 60°C has been shown to improve dissolution in aqueous media.[4]
-
Sonication: Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.[4]
-
pH Adjustment: The pH of an aqueous solution of this compound phosphate (1g in 100mL of water) is between 4.0 and 5.0.[5] Adjusting the pH may alter its solubility, although specific data on the optimal pH range for enhanced solubility is limited.
Q4: What are the recommended solvents for preparing stock solutions of this compound phosphate?
For high-concentration stock solutions, the choice of solvent depends on the experimental application:
-
For in vitro studies: While this compound phosphate has limited solubility in DMSO, it is a common solvent for preparing stock solutions of many compounds for cell-based assays. It is crucial to start with a high-quality, anhydrous grade of DMSO. Methanol can also be used, as this compound phosphate is sparingly soluble in it.[4][5]
-
For in vivo studies: Phosphate-buffered saline (PBS) or sterile water are commonly used for preparing dosing solutions.[3]
Troubleshooting Guide: this compound Phosphate Precipitation
This guide provides solutions to common precipitation issues encountered during the preparation and use of this compound phosphate solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage | - Solution is supersaturated.- Solvent has absorbed moisture (especially with DMSO).- Temperature fluctuations during storage. | - Prepare a fresh stock solution at a slightly lower concentration.- Use fresh, anhydrous solvent.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store at a consistent, recommended temperature. |
| Precipitation upon dilution into aqueous buffer or cell culture medium | - "Crashing out" due to a rapid change in solvent polarity from an organic stock (e.g., DMSO) to an aqueous medium.- The final concentration in the aqueous medium exceeds the solubility limit of this compound phosphate. | - Optimize the dilution process: Add the stock solution dropwise to the aqueous medium while continuously stirring or vortexing.- Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.- Reduce the final concentration: If possible, lower the final working concentration of this compound phosphate in your experiment.- Consider a co-solvent: For some applications, the inclusion of a small percentage of a pharmaceutically acceptable co-solvent in the final aqueous solution may help maintain solubility. |
| Incomplete dissolution when preparing aqueous solutions directly | - Insufficient energy to overcome the lattice energy of the solid compound. | - Apply gentle heat: Warm the solution in a water bath (e.g., up to 60°C) while stirring.[4]- Use sonication: Place the solution in a sonicator bath until the solid is fully dissolved.[4]- Increase the volume of the solvent: This will lower the final concentration and may facilitate dissolution. |
Data Presentation: Solubility of this compound Phosphate
The following table summarizes the solubility of this compound phosphate in various solvents.
| Solvent | Solubility | Concentration | Notes |
| Glacial Acetic Acid | Freely Soluble | - | [4][5] |
| Water | Sparingly Soluble | 20 mg/mL (56.59 mM) | Solubility can be enhanced with heating and sonication.[4] |
| Methanol | Sparingly Soluble | - | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1 mg/mL (2.83 mM) | [4] |
| Ethanol (95%) | Practically Insoluble | - | [4] |
| Diethyl Ether | Practically Insoluble | - | [4][5] |
| Chloroform | Practically Insoluble | - | [4] |
| Benzene | Practically Insoluble | - | [4] |
| Acetone | Practically Insoluble | - | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound Phosphate in Water for in vitro Screening
Materials:
-
This compound phosphate powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Water bath
Procedure:
-
Weigh out the required amount of this compound phosphate powder. For 1 mL of a 10 mM stock solution (Molar Mass of this compound Phosphate ≈ 353.39 g/mol ), you will need approximately 3.53 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, deionized water to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution in a 37-60°C water bath for 10-15 minutes, followed by vortexing or sonication.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile-filter the solution through a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of a Dosing Solution of this compound Phosphate in PBS for in vivo Animal Studies
Materials:
-
This compound phosphate powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Bath sonicator or water bath (optional)
Procedure:
-
Calculate the total amount of this compound phosphate required based on the desired dose, the number of animals, and the dosing volume.
-
Weigh the calculated amount of this compound phosphate powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile PBS to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If precipitation or incomplete dissolution occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
Ensure the final solution is clear and at room temperature before administration.
-
It is recommended to prepare fresh dosing solutions on the day of the experiment.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A flowchart illustrating the general workflow for preparing and using this compound phosphate solutions, including a troubleshooting loop for precipitation issues.
This compound Signaling Pathway
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105963267A - this compound phosphate preparation and application thereof - Google Patents [patents.google.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing locomotor side effects of Dimemorfan at high doses.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Dimemorfan, with a specific focus on addressing locomotor side effects observed at high doses.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary locomotor side effect of this compound observed at high doses in preclinical models?
A1: Contrary to some central nervous system-acting compounds, high doses of this compound typically induce a dose-dependent decrease in locomotor activity, also known as hypoactivity. This is a key differentiator from its structural analog, dextromethorphan (DM), which can cause hyperlocomotion.[1] Studies in mice have shown that doses of this compound exceeding 120 µmol/kg (approximately 42.4 mg/kg) lead to this hypoactive phenotype.[2]
Q2: What is the underlying mechanism for this compound's effect on locomotor activity?
A2: this compound is a potent sigma-1 receptor agonist and has a very low affinity for the phencyclidine (PCP) binding site on the NMDA receptor.[1] The absence of PCP-like hyperlocomotion is attributed to this low affinity for the PCP site.[1] The hypoactivity is likely mediated through its action on sigma-1 receptors, which are involved in modulating various neurotransmitter systems and neuronal excitability.[3][4]
Q3: How does this compound's effect on locomotion differ from that of dextromethorphan (DM) and its metabolite, dextrorphan (DR)?
A3: Dextromethorphan and its metabolite dextrorphan exhibit biphasic effects on locomotor activity, often causing hyperlocomotion at certain doses.[1] This effect is linked to their activity at the PCP binding site. This compound, which is not metabolized to dextrorphan and has a low affinity for the PCP site, consistently produces a dose-dependent decrease in locomotor activity.[1]
Q4: At what doses are the anti-amnesic or neuroprotective effects of this compound observed, and do these overlap with the doses causing hypoactivity?
A4: The anti-amnesic effects of this compound in mice have been observed in the dose range of 5-40 mg/kg, i.p.[2] Since significant hypoactivity is reported at doses above 42.4 mg/kg, there may be a therapeutic window where the desired neuroprotective or cognitive-enhancing effects can be observed without significant locomotor impairment.[2] Researchers should carefully titrate the dose to optimize the therapeutic effect while minimizing locomotor side effects.
II. Troubleshooting Guide: Addressing Hypoactivity in Experiments
This guide is designed to help researchers troubleshoot and interpret experiments where this compound administration leads to significant hypoactivity.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly severe hypoactivity at planned doses. | High dose sensitivity in the specific animal strain or model. | - Action: Conduct a pilot dose-response study to determine the ED50 for hypoactivity in your specific model. - Recommendation: Start with lower doses (e.g., 5-10 mg/kg) and gradually escalate to find the optimal dose that balances therapeutic efficacy and locomotor effects. |
| Interaction with other experimental compounds or conditions. | - Action: Review all co-administered substances for potential synergistic sedative effects. - Recommendation: If possible, conduct single-agent control experiments to isolate the effects of this compound. | |
| Difficulty in distinguishing between sedation and specific locomotor impairment. | The observed hypoactivity could be a general sedative effect. | - Action: Incorporate additional behavioral assays that can differentiate sedation from motor impairment, such as the rotarod test for motor coordination. - Recommendation: Analyze different parameters in the open field test, such as rearing frequency and exploratory behavior, in addition to total distance traveled. A reduction in all activity may suggest sedation.[5] |
| Hypoactivity is confounding the results of other behavioral tests. | The animal's reduced movement prevents it from performing tasks in other behavioral paradigms (e.g., maze navigation, object recognition). | - Action: Adjust the timing of the behavioral testing relative to this compound administration. - Recommendation: Consider a longer acclimatization period before the test. If the hypoactivity is transient, conducting the test after the peak effect has subsided may be an option. |
| Concern that hypoactivity is a sign of toxicity. | While this compound is generally considered safe, high doses may lead to adverse effects. | - Action: Monitor animals for other signs of toxicity, such as changes in body weight, temperature, and general well-being. - Recommendation: Consult relevant safety pharmacology data for this compound. The oral LD50 in male mice is reported to be 514 mg/kg, providing a safety margin for typical experimental doses.[2] |
III. Data Presentation
Table 1: Summary of this compound's Effects on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Locomotor Effect | Key Findings | Reference |
| 5 - 40 | No significant hypoactivity reported | Effective dose range for anti-amnesic effects. | [2] |
| > 42.4 (>120 µmol/kg) | Dose-dependent decrease (Hypoactivity) | Consistently produces hypoactivity, unlike dextromethorphan. | [1][2] |
| 20 - 260 (µmol/kg) | Dose-dependent decrease | No PCP-like hyperlocomotion observed across a wide dose range. | [1] |
Note: The quantitative data on the precise extent of hypoactivity (e.g., percentage reduction in distance traveled) at specific high doses is limited in the public literature. Researchers are encouraged to perform detailed dose-response studies in their specific experimental models.
IV. Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the spontaneous locomotor and exploratory activity of rodents following this compound administration.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice), evenly illuminated.
-
Video tracking software (e.g., ANY-maze).
-
This compound solution and vehicle control.
-
Standard animal handling equipment.
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the test should be consistent.
-
Test Initiation: Gently place the animal in the center or a corner of the open field arena.
-
Data Collection: Record the animal's activity using the video tracking software for a predetermined duration (typically 5-30 minutes).
-
Parameters to Measure:
-
Total distance traveled: A primary measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency and duration: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Data Analysis: Compare the data between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action via the sigma-1 receptor.
Caption: Standard experimental workflow for assessing locomotor activity.
Caption: Logical workflow for troubleshooting hypoactivity.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Dimemorfan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Dimemorfan.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's oral bioavailability and what are the potential limiting factors?
This compound is generally considered to be well-absorbed after oral administration. However, its bioavailability can be influenced by several factors. The primary challenge is believed to be first-pass metabolism, where the drug is metabolized in the liver before it can reach systemic circulation.[1][2][3] This metabolic process can significantly reduce the concentration of the active drug.[1][2][3] While this compound's solubility is not widely reported as a major issue, for any oral dosage form, ensuring adequate dissolution is crucial for absorption.[4]
Q2: My in-vivo studies with a standard this compound formulation are showing lower than expected plasma concentrations. What are the likely causes?
Low plasma concentrations of this compound following oral administration can stem from several factors:
-
Extensive First-Pass Metabolism: As a primary route of elimination, a significant portion of the orally administered this compound may be metabolized by the liver before entering systemic circulation.[1][2]
-
Poor Formulation Design: The formulation may not be optimized for this compound's physicochemical properties, leading to incomplete dissolution in the gastrointestinal (GI) tract.[4]
-
Excipient Interactions: Certain excipients in your formulation could negatively impact the solubility or permeability of this compound.[5]
-
Gastrointestinal Tract Conditions: The pH of the GI tract and the presence or absence of food can sometimes influence drug absorption, although one study in healthy Chinese volunteers indicated no significant food effect on the pharmacokinetics of this compound phosphate tablets.[6]
Q3: What are the main strategies to consider for improving the oral bioavailability of Dimemorfen?
Several formulation strategies can be employed to enhance the oral bioavailability of drugs like this compound that may be subject to first-pass metabolism and could benefit from enhanced solubility and dissolution.[7][8][9][10][11] These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its absorption.[12][13][14][15][16][17] These systems can enhance lymphatic transport, which can help bypass the liver and reduce first-pass metabolism.[12][13][14][15][16][17]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can increase its dissolution rate and thereby its absorption.[18][19][20][21][22]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[23][24][25][26][27]
-
Nanotechnology-Based Approaches: Formulating this compound as nanoparticles can increase its surface area, leading to faster dissolution and potentially improved absorption.[28][29][30][31]
Troubleshooting Guides
Issue: Poor Dissolution of this compound in a New Formulation
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inadequate Excipient Selection | Review the properties of the excipients used. Are they known to enhance the solubility of morphinan-like compounds? | Conduct a screening study with a range of solubilizing excipients such as different grades of polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or cyclodextrins.[5][32][33] |
| Incorrect Manufacturing Process | The method of formulation preparation may not be optimal for achieving a homogenous and readily dissolvable product. | For solid dispersions, consider techniques like hot-melt extrusion or spray drying for better molecular dispersion of the drug in the carrier.[19][34] |
| Particle Size of the API | The particle size of the this compound active pharmaceutical ingredient (API) may be too large, limiting the surface area for dissolution. | Consider particle size reduction techniques such as micronization or nanomilling.[10][35] |
Issue: High Variability in Pharmacokinetic Parameters
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Formulation Performance | The formulation may not be robust, leading to variable drug release and absorption. | Optimize the formulation to ensure consistent performance. For lipid-based systems, ensure the formation of stable micro- or nano-emulsions upon contact with aqueous media.[15] |
| Genetic Polymorphisms in Metabolic Enzymes | Individual differences in the activity of metabolic enzymes in the liver can lead to variability in the extent of first-pass metabolism.[36] | While this is a patient-related factor, a formulation that reduces first-pass metabolism (e.g., LBDDS promoting lymphatic uptake) may help minimize this variability. |
| Food Effects | Although a study showed no food effect for this compound phosphate tablets, this could be formulation-dependent.[6] | Conduct a food-effect study with your specific formulation to rule out this possibility. |
Quantitative Data
The following pharmacokinetic parameters were observed in a study with healthy Chinese volunteers after a single oral administration of this compound phosphate tablets.
| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 10 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 20 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |
| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |
Data adapted from a study on the pharmacokinetics of this compound phosphate tablets in healthy Chinese volunteers.[6]
Experimental Protocols
Preparation of a Solid Dispersion of this compound by Hot-Melt Extrusion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound Phosphate
-
Hydrophilic carrier (e.g., Soluplus®, Kollidon® VA 64)
-
Plasticizer (optional, e.g., polyethylene glycol, poloxamer)
-
Hot-melt extruder
-
Milling equipment
-
Dissolution testing apparatus
Methodology:
-
Premixing: Accurately weigh this compound Phosphate and the hydrophilic carrier (and plasticizer, if used) and mix them thoroughly in a V-blender.
-
Extrusion: Set the temperature profile of the hot-melt extruder based on the thermal properties of the drug and carrier. The temperature should be high enough to melt the carrier but not degrade the drug.
-
Feeding: Feed the premixed powder into the extruder at a constant rate.
-
Extrusion and Cooling: The molten mixture is extruded through a die. The extrudate is then cooled on a conveyor belt.
-
Milling: The cooled extrudate is milled to a fine powder of a consistent particle size.
-
Characterization: The resulting solid dispersion should be characterized for drug content, solid-state properties (using techniques like DSC and XRD), and dissolution rate compared to the pure drug.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its absorption and potentially reduce first-pass metabolism.
Materials:
-
This compound Phosphate
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound Phosphate in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture in a water bath to a suitable temperature (e.g., 40-60°C) to ensure homogeneity.
-
Drug Loading: Add the accurately weighed this compound Phosphate to the mixture and vortex until the drug is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size distribution upon dilution with an aqueous medium, and in-vitro drug release profile.
Visualizations
Caption: Factors influencing the oral bioavailability of a drug.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: The mechanism of first-pass metabolism.
References
- 1. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of this compound phosphate tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 16. jgtps.com [jgtps.com]
- 17. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast-Dissolving Solid Dispersions for the Controlled Release of Poorly Watersoluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gala.gre.ac.uk [gala.gre.ac.uk]
- 25. scienceasia.org [scienceasia.org]
- 26. mdpi.com [mdpi.com]
- 27. Complexation with cyclodextrin: Significance and symbolism [wisdomlib.org]
- 28. pharmaexcipients.com [pharmaexcipients.com]
- 29. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 30. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pure.skku.edu [pure.skku.edu]
- 32. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. alliedacademies.org [alliedacademies.org]
- 35. journal.appconnect.in [journal.appconnect.in]
- 36. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
Troubleshooting inconsistent results in Dimemorfan experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimemorfan. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist of the sigma-1 receptor (σ1R).[1][2] The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Upon activation by agonists like this compound, it can translocate within the cell to modulate various signaling pathways.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used as a non-narcotic antitussive (cough suppressant).[3][4] In a research context, it is frequently studied for its neuroprotective and anti-inflammatory properties.[2][5] Common experimental models include kainate-induced seizures, glutamate-induced excitotoxicity in neuronal cells, and LPS-induced inflammation in microglial cells.[2][5][6]
Q3: How should this compound phosphate be stored and prepared for in vitro experiments?
A3: this compound phosphate is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to one month, or -80°C for up to six months. It is soluble in PBS, though heating to 60°C and ultrasonication may be necessary to achieve a clear solution. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1]
Q4: What are the key differences between this compound and Dextromethorphan?
A4: Both this compound and Dextromethorphan are sigma-1 receptor agonists. However, Dextromethorphan has a moderate affinity for phencyclidine (PCP) sites on the NMDA receptor, which is associated with psychotomimetic side effects. This compound has a very low affinity for these PCP sites, potentially offering a better safety profile while retaining its neuroprotective and anticonvulsant effects.[2][6]
Troubleshooting Inconsistent Results
Q5: My in vitro neuroprotection assay with this compound shows variable results. What could be the cause?
A5: Inconsistent results in neuroprotection assays can stem from several factors:
-
Cell Health and Density: Ensure your neuronal cell line (e.g., SH-SY5Y) is healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or sparsely populated cultures can respond differently to glutamate-induced toxicity and this compound treatment.
-
Glutamate Concentration and Exposure Time: The concentration of glutamate used to induce excitotoxicity is critical. A concentration that is too high may cause overwhelming cell death, masking any protective effects of this compound. Conversely, a concentration that is too low may not induce sufficient toxicity. It is crucial to perform a dose-response curve for glutamate on your specific cell line to determine the optimal concentration and exposure time. For SH-SY5Y cells, an 8 mM glutamate concentration for 12-24 hours is a common starting point.[7][8]
-
Timing of this compound Treatment: The timing of this compound application (pre-treatment, co-treatment, or post-treatment) relative to the glutamate insult can significantly impact the outcome. For a protective effect, pre-treatment is often employed. Ensure this timing is consistent across experiments.
-
Reagent Quality: The quality and consistency of cell culture media, serum, and other reagents can affect cell viability and drug response. Use high-quality reagents and consider lot-to-lot variability.
Q6: I am observing inconsistent anti-inflammatory effects of this compound in my BV-2 microglial cell experiments. How can I troubleshoot this?
A6: Variability in anti-inflammatory assays with BV-2 cells can be addressed by considering the following:
-
LPS Concentration and Purity: The concentration and purity of lipopolysaccharide (LPS) used to stimulate an inflammatory response are critical. Different lots of LPS can have varying potency. It is advisable to test a range of LPS concentrations to find one that consistently induces a robust, but not maximal, inflammatory response (e.g., nitric oxide production or cytokine release).[9][10]
-
Cell Activation State: The basal activation state of your BV-2 cells can influence their response to LPS and this compound. Ensure consistent cell culture conditions to minimize baseline inflammation.
-
Endpoint Measurement: The choice of inflammatory endpoint (e.g., nitric oxide, TNF-α, IL-6) and the timing of its measurement are important. This compound may have different effects on various inflammatory mediators, and their expression kinetics can vary. For instance, in BV-2 cells, this compound has been shown to suppress LPS-induced nitric oxide and ROS production.[5]
-
Solubility of this compound: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to inconsistent effective concentrations. As mentioned, warming and sonication may be required for complete dissolution.[1]
Q7: My Western blot results for downstream signaling pathways (e.g., ERK, Akt) are not consistent after this compound treatment. What should I check?
A7: Inconsistent Western blot results for signaling pathways can be due to:
-
Timing of Cell Lysis: The activation of signaling pathways like ERK and Akt is often transient. It is crucial to perform a time-course experiment to determine the peak phosphorylation of these proteins after this compound treatment. Lysis of cells at inconsistent time points will lead to variable results.
-
Basal Phosphorylation Levels: The baseline levels of phosphorylated ERK and Akt can vary depending on cell density and serum conditions. It is important to maintain consistent culture conditions and consider serum starvation prior to the experiment to reduce basal activation.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are paramount. Use well-validated antibodies and ensure consistent antibody concentrations and incubation times.
-
Loading Controls: Accurate quantification of protein phosphorylation relies on consistent loading controls. Ensure that your loading control protein is not affected by the experimental treatments.
Quantitative Data Summary
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| Ki for Sigma-1 Receptor | 150 nM | Not Specified | [11] |
| IC50 for fMLP-induced ROS production | 7.0 µM | Not Specified | [1] |
Table 2: Comparison of Receptor Affinities (Ki in µM)
| Compound | Sigma-1 Receptor | PCP Site | Reference |
| This compound | ~0.1-0.2 | 17.0 | [2] |
| Dextromethorphan | ~0.1-0.2 | 7.3 | [2] |
| Dextrorphan | ~0.1-0.2 | 0.9 | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Allow the cells to adhere and grow for 24 hours in DMEM supplemented with 10% FBS.[7]
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 1-20 µM). Incubate for a predetermined pre-treatment period (e.g., 1-2 hours).
-
Glutamate-Induced Toxicity: Prepare a stock solution of L-glutamate. After the this compound pre-treatment, add glutamate to each well to a final concentration of 8 mM.[7][8] Include wells with this compound alone (no glutamate) and glutamate alone (no this compound) as controls.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[7][8]
-
Cell Viability Assessment: Measure cell viability using a standard MTT or similar assay. Read the absorbance according to the manufacturer's protocol.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve for this compound's protective effect.
Protocol 2: In Vitro Anti-Inflammatory Assay Using BV-2 Microglia
-
Cell Seeding: Plate murine microglial BV-2 cells in a 96-well plate at an appropriate density. Allow the cells to adhere overnight in DMEM with 5% FBS.[5]
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-20 µM) for 20 minutes.[5]
-
LPS Stimulation: Stimulate the cells with 0.5 µg/mL of LPS to induce an inflammatory response.[5] Include appropriate controls (untreated cells, cells with this compound alone, and cells with LPS alone).
-
Incubation: Incubate the plate for 24 hours.[5]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[12]
-
-
Data Analysis: Express the results as a percentage of the LPS-only control.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway of this compound.
Caption: General Experimental Workflow for In Vitro this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Phosphate used for? [synapse.patsnap.com]
- 4. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. raybiotech.com [raybiotech.com]
- 12. benchchem.com [benchchem.com]
Best practices for the storage and handling of Dimemorfan phosphate.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Dimemorfan phosphate, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound phosphate?
Proper storage of this compound phosphate is crucial for maintaining its stability and efficacy. Recommendations for both powder and solvent forms are summarized below.
2. How should this compound phosphate be handled in a laboratory setting?
Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area and avoid the formation of dust and aerosols. Avoid contact with skin and eyes.
3. What are the best practices for preparing this compound phosphate solutions?
For aqueous solutions, this compound phosphate may require ultrasonication and warming to fully dissolve. It is recommended to prepare fresh solutions for each experiment and use them promptly. If preparing a stock solution with water, it should be filtered and sterilized through a 0.22 μm filter before use.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.
4. Is this compound phosphate stable under normal experimental conditions?
This compound phosphate is stable under the recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Solution Instability. this compound phosphate solutions, especially if not freshly prepared, may degrade, leading to variable effective concentrations.
-
Solution: Always prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Off-target effects. As a sigma-1 receptor agonist, this compound phosphate can influence various cellular pathways beyond the primary target of investigation. The sigma-1 receptor is a chaperone protein that can modulate calcium signaling, oxidative stress, and protein folding, which could lead to unexpected cellular responses.[2]
-
Solution: Include appropriate controls, such as a sigma-1 receptor antagonist (e.g., BD1047), to confirm that the observed effects are mediated by the sigma-1 receptor. Perform dose-response experiments to establish a clear concentration-dependent effect.
-
-
Possible Cause 3: Cell line variability. The expression levels of the sigma-1 receptor can vary between different cell lines, leading to differences in responsiveness to this compound phosphate.
-
Solution: Characterize the sigma-1 receptor expression in your cell line of interest. Consider using a positive control compound with known activity on the sigma-1 receptor to validate your experimental system.
-
Issue 2: High variability in animal behavior studies.
-
Possible Cause 1: Stress-induced behavioral changes. Improper handling or environmental stressors can affect the behavior of rodents in tests like the passive avoidance or Morris water maze, masking the effects of the compound.
-
Solution: Handle the animals daily for at least a week before the experiment to acclimate them to the researcher. Ensure the testing environment is quiet and consistent. For the Morris water maze, water temperature should be carefully controlled (around 23-26°C) as temperatures that are too high or too low can reduce the animal's motivation to escape.[3]
-
-
Possible Cause 2: Motor effects of the compound. At certain doses, this compound phosphate or other sigma-1 receptor agonists may affect locomotor activity, which can interfere with the interpretation of cognitive tests.[4]
-
Solution: Conduct an open-field test to assess the effect of this compound phosphate on locomotor activity at the doses used in your cognitive experiments. This will help to differentiate between cognitive and motor effects.
-
-
Possible Cause 3: Strain-dependent differences. The genetic background of the mouse or rat strain can significantly influence their performance in behavioral tasks.[5]
-
Solution: Select a well-characterized strain for your behavioral paradigm. Ensure that the experimental and control groups are age- and sex-matched and from the same genetic background.
-
Data Presentation
Table 1: Storage Conditions for this compound Phosphate
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Pharmacokinetic Parameters of this compound Phosphate in Healthy Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 10 mg | - | 2.75 - 3.96 | - | 10.6 - 11.4 |
| 20 mg | - | 2.75 - 3.96 | - | 10.6 - 11.4 |
| 40 mg | 6.19 ± 7.61 | 2.75 - 3.96 | 101 ± 171 | 10.6 - 11.4 |
| Data from a study in healthy Chinese volunteers.[6][7] |
Table 3: In Vitro Activity of this compound Phosphate
| Assay | Effect | IC50 / Concentration |
| fMLP-induced ROS production | Inhibition | 7.0 µM[1] |
| LPS-induced NF-κB activation | Inhibition of Iκ-Bα degradation and p65 nuclear translocation | 20 µM[1] |
Experimental Protocols
1. In Vitro NF-κB Translocation Assay
This protocol describes a general method for assessing the effect of this compound phosphate on NF-κB translocation in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., BV2 microglia) in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and analysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare fresh solutions of this compound phosphate in appropriate cell culture media. Pre-treat the cells with various concentrations of this compound phosphate (e.g., 5-20 µM) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α), for a predetermined time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB. After washing, add a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
2. In Vivo Passive Avoidance Test
This protocol outlines a general procedure for evaluating the effect of this compound phosphate on learning and memory in rodents using a passive avoidance task.[6][8][9][10][11]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acclimation and Habituation: Handle the animals for several days before the experiment. On the training day, allow the animals to explore the apparatus freely for a short period.
-
Drug Administration: Administer this compound phosphate (e.g., 1-5 mg/kg, i.p.) or vehicle to the animals at a specified time before the training session (e.g., 30 minutes).[1]
-
Training (Acquisition): Place the animal in the light compartment. When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.
-
Retention Test: 24 hours after the training, place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency), with no foot shock delivered. A longer latency is indicative of better memory retention.
Mandatory Visualizations
Caption: A generalized experimental workflow for in vitro and in vivo studies with this compound phosphate.
Caption: this compound phosphate's inhibitory effect on the NF-κB signaling pathway via the sigma-1 receptor.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results with this compound phosphate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Pharmacokinetics of this compound phosphate tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. Passive avoidance (step-down test) [protocols.io]
- 11. scantox.com [scantox.com]
Dimemorfan Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dimemorfan in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on its chemical structure, a morphinan derivative containing a tertiary amine, this compound is potentially susceptible to degradation through two primary pathways: oxidation and photodegradation. While specific data on this compound is limited, the stability of related morphinan alkaloids suggests these are the most probable routes of degradation.[1]
-
Oxidation: The tertiary amine group in the this compound molecule is a likely site for oxidation, which can lead to the formation of N-oxides.[2][3] This process can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in solvents or excipients.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of morphinan compounds. Aromatic systems and tertiary amines can absorb light energy, leading to the formation of reactive species that can cause molecular decomposition.
Q2: How does pH affect the stability of this compound in solution?
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures. For short-term storage (up to one month), refrigeration at 2-8°C is recommended. For long-term storage (up to six months), freezing at -20°C or -80°C is advisable.[4]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is beneficial to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Aliquotting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Troubleshooting Guide
Issue: I am observing a loss of this compound concentration in my solution over time. What could be the cause?
Use the following decision tree to troubleshoot the potential cause of this compound degradation.
Caption: Troubleshooting Decision Tree for this compound Degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[5][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound phosphate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound stock solution to the following stress conditions in separate, clearly labeled vials. Include a control sample stored at -20°C and protected from light.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal Degradation | No reagent (in solution) | 80°C | 24, 48, 72 hours |
| Photodegradation | No reagent (in solution) | Room Temperature | Expose to UV and visible light as per ICH Q1B guidelines |
-
Sample Collection and Neutralization: At each time point, withdraw an aliquot of the stressed solution. For acid and base hydrolysis samples, neutralize the solution to approximately pH 7 before analysis.
-
Analysis: Analyze the control and stressed samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which represent degradation products.
Caption: Experimental Workflow for a Forced Degradation Study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[4][8]
Objective: To develop a chromatographic method that can resolve the parent drug from all potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector. An LC-MS/MS system can also be used for more sensitive and specific detection.[4]
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Chromatographic Conditions (to be optimized):
| Parameter | Suggested Starting Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength using a PDA detector (aromatic systems typically absorb around 220-280 nm) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Initial Separation: Inject a solution of undegraded this compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples to ensure it is not co-eluting with any degradation products.
-
Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Signaling Pathway
Based on the chemical properties of tertiary amines, a likely degradation pathway for this compound in the presence of an oxidizing agent (e.g., hydrogen peroxide) is the formation of a this compound N-oxide.
Caption: Postulated Oxidative Degradation Pathway of this compound.
References
- 1. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimemorfan Administration in Rodent Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Dimemorfan in rodent models.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound in experimental settings.
| Question | Answer |
| My this compound solution is precipitating. What should I do? | This compound phosphate is generally soluble in aqueous solutions. If you are observing precipitation, consider the following: - Vehicle Choice: Ensure you are using a suitable vehicle. For many in vivo studies, sterile saline or phosphate-buffered saline (PBS) is appropriate. For less soluble forms, a small percentage of a co-solvent like DMSO or Tween 80 may be necessary, but always check for vehicle-related toxicity in a pilot study. - pH of the Solution: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within a range that maintains solubility. - Temperature: Try gently warming the solution to aid dissolution. However, be cautious about the stability of this compound at higher temperatures. - Fresh Preparation: It is recommended to prepare solutions fresh on the day of the experiment to minimize precipitation issues.[1] |
| I am observing inconsistent results between animals in the same treatment group. What could be the cause? | Inconsistent results can stem from several factors related to drug administration: - Inaccurate Dosing: Double-check your calculations for dosage based on the most recent body weight of each animal. Ensure your weighing scale is properly calibrated. - Improper Injection Technique: For routes like intravenous (IV) or intraperitoneal (IP) injections, improper technique can lead to incomplete or incorrect delivery of the compound. Ensure all personnel are thoroughly trained and consistent in their technique. For oral gavage, ensure the compound is delivered directly to the stomach and not regurgitated. - Stress-Induced Variability: Animal handling and injection procedures can induce stress, which may affect physiological responses and drug metabolism. Handle animals gently and consistently across all groups. Acclimatize animals to the experimental procedures where possible. - Metabolic Differences: Individual differences in metabolism can lead to variability. While largely uncontrollable, being aware of this can help in the interpretation of results with a larger sample size. |
| After intraperitoneal (IP) injection, some animals appear lethargic or show signs of distress beyond what is expected. What should I do? | While this compound itself can have sedative effects at higher doses, distress after an IP injection could indicate a procedural issue: - Accidental Injection into an Organ: The needle may have punctured an internal organ such as the cecum, bladder, or liver. Ensure you are using the correct injection site (lower right abdominal quadrant) and needle angle to minimize this risk.[2][3][4] - Vehicle Irritation: The vehicle used to dissolve this compound may be causing peritoneal irritation. If using co-solvents, try to use the lowest effective concentration. A vehicle-only control group is essential to differentiate between vehicle effects and compound effects. - Solution Osmolality/pH: An improperly formulated solution (non-isotonic or at an extreme pH) can cause pain and inflammation at the injection site. |
| I am having difficulty performing intravenous (IV) tail vein injections in mice. Any tips? | IV tail vein injections require practice. Here are some tips to improve success: - Vasodilation: Warming the mouse's tail before injection is crucial for dilating the veins, making them easier to visualize and access. This can be achieved using a heat lamp (with caution to avoid overheating the animal), a warm water bath for the tail, or a warming pad.[5][6][7][8] - Proper Restraint: Use an appropriate-sized restraint device to keep the mouse secure and calm. This will also help to keep the tail steady.[6] - Needle Size and Angle: Use a small gauge needle (27-30G for mice).[5][9] The needle should be inserted at a shallow angle, nearly parallel to the vein.[8][9] - Start Distally: Begin injection attempts at the distal end of the tail. If an attempt is unsuccessful, you can move to a more proximal site.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the administration of this compound in rodent models.
| Question | Answer |
| What is the recommended route of administration for this compound in rodents? | The optimal route of administration depends on the experimental objective. - Intraperitoneal (IP): Commonly used for systemic administration in preclinical studies due to its relative ease and rapid absorption. Effective doses for anti-amnesic and anticonvulsant effects have been established with this route.[10][11] - Oral (p.o.): Relevant for modeling clinical use in humans. This compound is well-absorbed after oral administration.[12][13] However, bioavailability may be lower than parenteral routes due to first-pass metabolism. - Subcutaneous (s.c.): Provides a slower and more sustained release compared to IP or IV, which may be desirable for maintaining steady drug levels over a longer period.[1] - Intravenous (IV): Ensures 100% bioavailability and rapid onset of action, which is ideal for pharmacokinetic studies or when a rapid, high peak concentration is required. |
| What are the reported effective doses of this compound in rodent models? | Effective doses vary depending on the administration route and the specific endpoint being measured. - Anti-amnesic effects (mice, IP): 5-40 mg/kg.[10] - Anticonvulsant effects (mice, IP): ED50 of approximately 70 µmol/kg.[11] Pre-treatment with 12 or 24 mg/kg reduced seizures in rats.[14] - Anti-inflammatory effects (mice, IP): 1-5 mg/kg.[15] - Anticonvulsant effects (mice, s.c.): 6.25-12.5 mg/kg.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. |
| What is the mechanism of action of this compound? | This compound is a non-narcotic antitussive agent that acts primarily on the cough center in the medulla.[12][16] Its mechanism involves agonism at the sigma-1 receptor.[1][10] Unlike opioid-based antitussives, it does not bind significantly to mu-opioid receptors, which accounts for its lower risk of dependence.[12][13] It may also modulate neurotransmitter pathways, including serotonin and norepinephrine.[12][13] Some studies suggest it has neuroprotective effects by reducing glutamate accumulation and anti-inflammatory properties.[15][17] |
| Are there any known metabolites of this compound that I should be aware of? | Unlike dextromethorphan, which is metabolized to the active, PCP-like compound dextrorphan, this compound is not known to form dextrorphan.[11] This is a significant advantage as it reduces the likelihood of PCP-like adverse effects, such as hyperlocomotion, at higher doses.[11] The primary metabolism of this compound occurs in the liver, and its metabolites are excreted through the kidneys.[12] |
| How does the pharmacokinetic profile of this compound influence the choice of administration route? | The pharmacokinetic properties are crucial for designing effective dosing regimens. - Oral: In humans, orally administered this compound phosphate has a Tmax of approximately 2.75 to 3.96 hours and a half-life (t1/2) of 10.6 to 11.4 hours.[18] This suggests that for maintaining therapeutic levels, multiple daily doses may be necessary. Food does not significantly affect its pharmacokinetics in humans.[18] - Intravenous: This route would provide immediate and complete bioavailability, resulting in a higher Cmax and a more rapid onset of action compared to other routes. - Intraperitoneal and Subcutaneous: These routes would likely result in pharmacokinetic profiles intermediate between oral and intravenous administration, with IP generally leading to a faster absorption and higher Cmax than SC. |
Data Presentation
Table 1: Summary of Reported Effective Doses of this compound in Rodent Models
| Effect | Species | Route of Administration | Dose Range | Reference |
| Anti-amnesic | Mouse | Intraperitoneal (IP) | 5 - 40 mg/kg | [10] |
| Anticonvulsant | Mouse | Intraperitoneal (IP) | ~70 µmol/kg (ED50) | [11] |
| Anticonvulsant | Rat | Intraperitoneal (IP) | 12 - 24 mg/kg | [14] |
| Anti-inflammatory | Mouse | Intraperitoneal (IP) | 1 - 5 mg/kg | [15] |
| Anticonvulsant | Mouse | Subcutaneous (SC) | 6.25 - 12.5 mg/kg | [1] |
Table 2: Human Pharmacokinetic Parameters of Oral this compound Phosphate
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2.75 - 3.96 hours | [18] |
| t1/2 (Half-life) | 10.6 - 11.4 hours | [18] |
| Food Effect | No significant effect | [18] |
| Dose Proportionality | Cmax and AUC are dose-proportional | [18] |
Note: Rodent-specific pharmacokinetic data for different administration routes is limited in the currently available literature. The human data is provided for general reference.
Experimental Protocols
1. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound solution in a sterile vehicle (e.g., saline).
-
Sterile syringes (0.3 - 1 ml).
-
Sterile needles (25-30G).
-
70% ethanol or other suitable disinfectant.
-
Animal scale.
-
-
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs forward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2][3][4]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
2. Intravenous (IV) Tail Vein Injection in Mice
-
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Sterile syringes (0.3 - 1 ml).
-
Sterile needles (27-30G).
-
A mouse restraint device.
-
A heat source for tail warming.
-
70% ethanol.
-
-
Procedure:
-
Warm the mouse's tail for 5-10 minutes to induce vasodilation.[8][9]
-
Place the mouse in the restraint device.
-
Wipe the tail with 70% ethanol to disinfect and improve vein visualization.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[8][9]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject a small volume to confirm the needle is in the vein (no resistance or subcutaneous bleb formation).
-
Administer the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
3. Oral Gavage in Mice
-
Materials:
-
This compound solution or suspension.
-
A flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
A syringe.
-
-
Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Securely restrain the mouse, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle along the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw and reposition.
-
Administer the solution slowly.
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's neuroprotective and anti-inflammatory effects.
Caption: Workflow for comparing different administration routes of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. research.vt.edu [research.vt.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 13. What is this compound Phosphate used for? [synapse.patsnap.com]
- 14. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound phosphate tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential side effects of Dimemorfan in animal studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential side effects of Dimemorfan in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-narcotic antitussive agent.[1][2] Its primary mechanism of action is as a potent agonist of the sigma-1 receptor.[3][4] Unlike its analogue, dextromethorphan, this compound has a very low affinity for NMDA receptors, which is believed to contribute to its different side effect profile.[4][5]
Q2: What are the common side effects of this compound observed in animal studies?
A2: Based on preclinical and clinical observations, the most commonly reported side effects are generally mild and include drowsiness/somnolence, dizziness, nausea, dry mouth, and decreased appetite.[2][4][6] At higher doses (above 42.4 mg/kg, i.p. in mice), a dose-dependent decrease in locomotor activity (hypolocomotion) has been observed.[5][7]
Q3: How does the side effect profile of this compound compare to dextromethorphan?
A3: this compound is considered to have a more favorable side effect profile than dextromethorphan in the context of CNS effects. Dextromethorphan is metabolized to dextrorphan, a compound with phencyclidine (PCP)-like effects that can cause hyperlocomotion and other behavioral abnormalities.[5] this compound is not known to form this metabolite and does not produce PCP-like hyperlocomotion, making it a valuable alternative for studies where such behavioral effects would be confounding.[5]
Q4: Is this compound associated with dependence or abuse potential?
A4: Studies indicate that this compound does not induce significant physical or psychological dependence, distinguishing it from narcotic antitussives.[2] Its low affinity for NMDA receptors also reduces the potential for dissociative effects that are associated with the abuse of dextromethorphan.[4]
Q5: What is the known safety margin for this compound in mice?
A5: The oral median lethal dose (LD50) for this compound in male mice is reported to be 514 mg/kg.[7] Effective doses for therapeutic effects, such as anti-inflammatory (1-5 mg/kg), anticonvulsant (~18 mg/kg), and anti-amnesic (10-40 mg/kg) effects in mice, are significantly lower than the LD50, suggesting a reasonable safety margin.[1][5][7]
Troubleshooting Guides
Issue 1: Excessive Sedation or Hypolocomotion in Study Animals
-
Question: My animals are showing excessive drowsiness and reduced movement after this compound administration. What should I do?
-
Answer:
-
Review the Dose: Excessive sedation is a known, dose-dependent side effect.[5][7] Compare your current dose with the established effective doses for your research area (see table below). You may be using a dose that is too high.
-
Consider the Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can affect the bioavailability and peak concentration of the drug, influencing the severity of side effects. Ensure the chosen route is appropriate for your experimental design.
-
Assess Animal Health Status: Pre-existing health conditions could potentially exacerbate the sedative effects of this compound. Ensure all animals are healthy before dosing.
-
Action Plan:
-
Conduct a dose-response study to find the optimal dose that achieves the desired therapeutic effect with minimal sedation.
-
If possible, switch to a lower dose or a different administration route that results in a slower absorption rate.
-
Ensure animals are housed in a safe environment where reduced mobility will not lead to injury (e.g., easy access to food and water).
-
-
Issue 2: Lack of Expected Therapeutic Effect (e.g., Neuroprotection, Anti-inflammatory Action)
-
Question: I am not observing the expected therapeutic effects of this compound in my animal model. Why might this be?
-
Answer:
-
Confirm the Mechanism in Your Model: this compound's effects are primarily mediated by the sigma-1 receptor.[3] Confirm that the sigma-1 receptor is expressed in the tissue of interest and is implicated in the pathology of your animal model.
-
Check Drug Stability and Formulation: Ensure that the this compound compound is stable and has been stored correctly. The vehicle used to dissolve this compound should be appropriate and non-toxic.
-
Re-evaluate Dose and Timing: The therapeutic window for this compound can be specific to the model. For example, in a stroke model, administration before or at the time of reperfusion is effective.[3] In an LPS-induced inflammation model, repeated doses may be necessary.[1] You may need to adjust the dose or the timing of administration relative to the experimental insult.
-
Use Positive Controls: Include a positive control in your experiment to validate the model and experimental procedures.
-
Issue 3: Unexpected Behavioral Changes (Not Sedation)
-
Question: My animals are exhibiting unusual behaviors that are not sedation-related. Is this expected with this compound?
-
Answer:
-
Rule out Dextromethorphan-like Effects: this compound is specifically noted for its lack of PCP-like behavioral side effects such as hyperlocomotion, which are seen with dextromethorphan.[5] If you are observing such effects, it is highly unusual for this compound.
-
Verify the Compound: In the case of unexpected behavioral changes, it is crucial to verify the identity and purity of your this compound compound.
-
Consider Confounding Factors: Evaluate other experimental factors that could be influencing behavior, such as stress from handling, changes in housing, or interactions with other administered substances.
-
Quantitative Data Summary
Table 1: Dose-Response Data for this compound in Mice (Intraperitoneal Administration)
| Effect | Species | Dosage Range (i.p.) | Reference |
| Anti-inflammatory | Mouse | 1 - 5 mg/kg | [1] |
| Anticonvulsant (ED50) | Mouse | ~70 µmol/kg (~18 mg/kg) | [5] |
| Anti-amnesic | Mouse | 10 - 40 mg/kg | [7] |
| Hypolocomotion | Mouse | > 42.4 mg/kg | [7] |
Table 2: Acute Toxicity Data for this compound
| Parameter | Species | Route | Value | Reference |
| Median Lethal Dose (LD50) | Mouse | Oral | 514 mg/kg | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Effects of this compound in an LPS-Induced Endotoxemia Mouse Model
This protocol is based on methodologies described in studies evaluating this compound's anti-inflammatory properties.[1]
-
Animal Model: Male ICR mice (25-30g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.
-
Experimental Groups:
-
Control (Vehicle only)
-
LPS + Vehicle
-
LPS + this compound (1 mg/kg)
-
LPS + this compound (5 mg/kg)
-
-
Procedure: a. Induce endotoxin shock by administering Lipopolysaccharide (LPS) from E. coli at a dose of 70 mg/kg via intraperitoneal (i.p.) injection. b. Prepare this compound in a suitable vehicle (e.g., sterile saline). c. Administer this compound (1 or 5 mg/kg, i.p.) or vehicle at 30 minutes, 6 hours, and 12 hours post-LPS injection. d. Monitor animals for clinical signs of endotoxemia (e.g., lethargy, piloerection). e. At selected time points (e.g., 6 or 12 hours post-LPS), collect blood samples via cardiac puncture under anesthesia to measure plasma levels of inflammatory cytokines (e.g., TNF-α). f. At the end of the experiment (e.g., 48 hours), euthanize the animals and collect tissues (e.g., lung, liver) for histological analysis of neutrophil infiltration and oxidative stress.
Protocol 2: Behavioral Assessment for Sedative Effects
This protocol provides a basic framework for assessing locomotor activity.[5][8]
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Procedure: a. Administer this compound or vehicle via the desired route (e.g., i.p.). b. At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the open-field arena. c. Record locomotor activity (e.g., total distance traveled, time spent mobile) for a set duration (e.g., 15-30 minutes). d. Analyze the data to compare the activity levels between the this compound-treated and vehicle-treated groups. A significant decrease in activity in the this compound group indicates a sedative or hypolocomotive effect.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Phosphate used for? [synapse.patsnap.com]
- 7. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the reproducibility of Dimemorfan's effects in vitro.
Welcome to the technical support center for ensuring the reproducibility of Dimemorfan's effects in vitro. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Question 1: I'm observing high variability in my results between experiments. What are the common causes?
Answer: High variability in in vitro experiments with this compound can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Poor solubility can lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Cells at high passages can exhibit altered phenotypes and signaling responses. Always perform a baseline cell viability check before starting an experiment.
-
Inconsistent Culture Conditions: Maintain strict consistency in media composition, serum percentage, pH, temperature, and CO2 levels. Even minor fluctuations can alter cellular responses to drug treatment.
-
Assay-Specific Variability: Ensure incubation times, reagent concentrations, and reading parameters on plate readers or microscopes are identical across all experiments.
Question 2: My cells are showing signs of toxicity even at concentrations reported to be non-toxic. What should I check?
Answer: Unexpected cytotoxicity can be due to:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to assess solvent toxicity. Aim to keep the final solvent concentration below 0.1%.
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound than those reported in the literature. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell model.
-
Contamination: Check your cell cultures for microbial contamination (bacteria, yeast, mycoplasma), which can cause cell stress and death, confounding the effects of the drug.
Question 3: I am not observing the expected effect of this compound on the Sigma-1 (σ1) receptor pathway. How can I troubleshoot this?
Answer: If the expected σ1 receptor-mediated effects are absent, consider the following:
-
Receptor Expression Levels: Confirm that your cell line expresses the σ1 receptor at sufficient levels. You can verify this using techniques like Western Blot, qPCR, or immunocytochemistry.
-
Use of Controls: Include a known σ1 receptor agonist (e.g., PRE-084) as a positive control and a σ1 receptor antagonist (e.g., BD-1047) to confirm that the observed effects are indeed mediated by the σ1 receptor.[1][2]
-
Off-Target Effects: this compound can have effects independent of the σ1 receptor, such as modulating intracellular calcium and NF-κB signaling.[3] Your experimental endpoint might be influenced by these other pathways.
Question 4: How can I confirm if this compound is engaging its target in my cellular model?
Answer: Target engagement can be confirmed through several methods:
-
Competition Binding Assays: If you have the capability, perform a radioligand binding assay using a known σ1 receptor radioligand and increasing concentrations of this compound to determine its binding affinity in your specific cell or tissue preparation.
-
Downstream Signaling Analysis: Measure the activation or inhibition of known downstream effectors of the σ1 receptor. For example, σ1 receptor activation can modulate calcium signaling between the endoplasmic reticulum and mitochondria.[4]
-
Functional Assays: Use a functional assay where the σ1 receptor is known to play a key role, such as measuring changes in neurite outgrowth or cell survival under stress, and show that this compound's effect is blocked by a σ1 antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's binding affinities from in vitro studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor/Site | Ki (Inhibition Constant) | Reference Compound(s) | Source(s) |
| Sigma-1 (σ1) Receptor | 151 nM | Dextromethorphan (205 nM) | [5] |
| Sigma-2 (σ2) Receptor | 4 - 11 µM | Dextromethorphan (similar) | [5] |
| NMDA Receptor (PCP Site) | 17 µM | Dextrorphan (0.9 µM) | [1][5] |
Experimental Protocols & Workflows
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Immunocytochemistry (ICC) for NF-κB Nuclear Translocation
This protocol visualizes the effect of this compound on the nuclear translocation of NF-κB p65, a key step in the inflammatory signaling pathway.[3]
-
Cell Preparation: Seed cells on sterile glass coverslips placed in a 24-well plate and grow to semi-confluency.
-
Treatment: Treat cells with this compound for a specified time, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) to induce NF-κB activation.[3] Include appropriate controls (untreated, LPS only).
-
Fixation: Wash cells gently with PBS, then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[8][9]
-
Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody access to intracellular targets.
-
Blocking: Wash 3x with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against NF-κB p65 in the blocking buffer. Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI for 5-10 minutes.[8] Wash again, then mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the localization of NF-κB p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, fluorescence should be primarily cytoplasmic, while in LPS-stimulated cells, fluorescence will shift to the nucleus.
Signaling Pathways
Diagrams illustrating the key signaling pathways influenced by this compound.
This compound's Anti-Inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB. This action is independent of the σ1 receptor and involves the modulation of intracellular calcium and NADPH oxidase (NOX) activity.[3]
This compound's Primary Mechanism of Action
This compound is a known agonist of the Sigma-1 (σ1) receptor, which is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] Its activation modulates calcium homeostasis and other cellular processes.[4] this compound has a much lower affinity for the NMDA receptor compared to its primary target.[5]
References
- 1. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
Technical Support Center: Validating HPLC Methods for Dimemorfan Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Dimemorfan.
Disclaimer: Publicly available literature with detailed HPLC-UV method validation and forced degradation studies specifically for this compound is limited. Therefore, the experimental protocols and some quantitative data provided herein are based on validated methods for Dextromethorphan, a structurally similar morphinan derivative. These should serve as a strong starting point for method development and validation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an HPLC-UV method for this compound?
A1: A good starting point is to adapt methods used for the structurally similar compound, Dextromethorphan. A reversed-phase C18 column is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for optimizing the peak shape of basic compounds like this compound. A UV detection wavelength of around 280 nm is a reasonable starting point, which can be optimized by determining the UV spectrum of this compound in the chosen mobile phase.
Q2: What are the key parameters to evaluate during HPLC method validation for this compound according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: Why is my this compound peak showing tailing?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]
-
Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
-
Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.
-
Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol groups.[2]
Q4: What are forced degradation studies and why are they important for a stability-indicating method?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[3] These conditions typically include acid and base hydrolysis, oxidation, heat, and light. The purpose is to:
-
Identify potential degradation products.
-
Establish the degradation pathways of the molecule.
-
Demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradation products, which is a key requirement for a stability-indicating method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | - Incorrect injection volume- Sample concentration too low- Detector lamp off or failing- No flow from the pump | - Verify injection volume and syringe/autosampler operation.- Prepare a more concentrated sample.- Check detector status and lamp lifetime.- Check mobile phase levels, pump settings, and for any leaks or blockages. |
| Broad peaks | - Column contamination or aging- High extra-column volume- Sample solvent incompatible with mobile phase- Low mobile phase flow rate | - Wash the column with a strong solvent or replace it.- Use shorter tubing with a smaller internal diameter between the column and detector.- Dissolve the sample in the mobile phase whenever possible.[2]- Check and adjust the flow rate.[2] |
| Split peaks | - Partially blocked column frit- Column void or channeling- Sample solvent stronger than the mobile phase | - Back-flush the column or replace the inlet frit.- Replace the column.- Dissolve the sample in a weaker solvent or the mobile phase.[4] |
| Fluctuating baseline (Noise/Drift) | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaking pump seals or fittings- Temperature fluctuations | - Degas the mobile phase and purge the pump.[5]- Prepare fresh mobile phase and flush the detector cell.- Inspect the system for leaks and replace seals if necessary.- Use a column oven to maintain a constant temperature.[2] |
| Shifting retention times | - Inconsistent mobile phase preparation- Column aging or temperature changes- Fluctuating pump flow rate | - Prepare mobile phase carefully and consistently.- Use a column oven and monitor column performance.- Check the pump for leaks and ensure proper check valve function. |
Quantitative Data Summary (Based on Dextromethorphan HPLC-UV Methods)
The following tables summarize typical validation parameters for the quantification of Dextromethorphan, which can be used as a reference for developing a method for this compound.
Table 1: Chromatographic Conditions for Dextromethorphan Analysis
| Parameter | Condition 1[6][7] | Condition 2[8] | Condition 3[9] |
| Column | RP-18, 250 mm x 4.0 mm, 5 µm | Luna 5u C18, 250 mm x 4.6 mm | Phenomenex C18, 250 mm x 4.0 mm |
| Mobile Phase | Acetonitrile:Methanol (70:30 v/v) with sodium docusate and ammonium nitrate, pH 3.4 | 0.1% Triethylamine in water:Acetonitrile (77:23 v/v), pH 3.0-3.05 | Potassium dihydrogen phosphate buffer (pH 2.5):Acetonitrile:Tetrahydrofuran (70:25:5 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm | 260 nm | 232 nm |
| Column Temperature | 50°C | Not specified | Not specified |
| Injection Volume | 20 µL | Not specified | Not specified |
Table 2: Summary of Method Validation Parameters for Dextromethorphan
| Parameter | Result 1[6][7] | Result 2[8] | Result 3[9] |
| Linearity Range | 80% - 120% of target concentration | 1 - 400 ppm | Not specified |
| Correlation Coefficient (r²) | > 0.999 | Not specified | Not specified |
| Accuracy (% Recovery) | 98.29% - 100.55% | 100.38% | 100.35% |
| Precision (%RSD) | < 2% | Not specified | < 2% |
| LOD | 0.1163 mg/mL | 0.8 ppm | Not specified |
| LOQ | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: System Suitability Testing
Objective: To verify that the HPLC system and procedure are adequate for the analysis to be performed.
Procedure:
-
Prepare a standard solution of this compound at a concentration that will produce a significant peak response.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Should ideally be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2%.
-
Protocol 2: Linearity Assessment
Objective: To demonstrate the linear relationship between the analyte concentration and the detector response.
Procedure:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 50% to 150% of the target assay concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of > 0.999 is generally considered acceptable.
Protocol 3: Forced Degradation Study
Objective: To assess the stability-indicating nature of the HPLC method.
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours, then dissolve and inject.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. The peak purity of the this compound peak should also be assessed using a photodiode array (PDA) detector if available.
Visualizations
Caption: A typical experimental workflow for HPLC method validation.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. asianpubs.org [asianpubs.org]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate and phenyl propanolamine HCl in pharmaceutical preparations [zenodo.org]
- 9. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Appropriate Animal Model for Dimemorfan Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing appropriate animal models for Dimemorfan research. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a non-narcotic antitussive agent that has been used clinically for cough suppression.[1] Its mechanism of action is primarily attributed to its activity on the cough center in the medulla.[1] Beyond its antitussive effects, this compound is a known sigma-1 receptor agonist and has shown potential for neuroprotective, anti-inflammatory, and anti-amnesic effects in various preclinical studies.[2][3][4]
Q2: What are the main signaling pathways modulated by this compound?
A2: this compound's biological effects are mediated through several signaling pathways:
-
Sigma-1 Receptor Pathway: As a sigma-1 receptor agonist, this compound can modulate intracellular calcium signaling, ion channel function, and interact with various proteins to influence cell survival and function.[2][5][6]
-
NF-κB Signaling Pathway: this compound has been shown to exert anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][7]
-
Neurotransmitter Systems: It is also believed to influence the release and uptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to its antitussive and other central nervous system effects.[8]
Q3: Which animal species are most commonly used for this compound research?
A3: Based on published literature, the most commonly used animal species for this compound research are:
-
Guinea pigs: Primarily for studying antitussive effects, often using cough induction models.
-
Rats: Utilized in a broader range of studies, including neuroprotection (e.g., seizure and stroke models) and addiction research.
-
Mice: Frequently used for neuroprotective, anti-inflammatory, and addiction-related behavioral studies.
Q4: Are there any known pharmacokinetic differences in this compound across common animal models?
A4: While detailed comparative pharmacokinetic data across different animal models is not extensively published, it is crucial to consider species-specific differences in drug metabolism and clearance. For instance, a study in healthy Chinese volunteers showed that this compound has a terminal half-life of 10.6 to 11.4 hours after single doses.[9] When planning animal studies, it is advisable to conduct preliminary pharmacokinetic studies in the chosen species to determine the appropriate dosing regimen to achieve desired plasma concentrations.
II. Troubleshooting Guides for Animal Models
This section provides troubleshooting guidance for common issues encountered when using specific animal models for this compound research.
Antitussive Models
Model: Citric Acid-Induced Cough in Guinea Pigs
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cough response between animals. | 1. Inconsistent aerosol delivery of citric acid.2. Animal stress or movement during exposure.3. Individual differences in sensitivity to citric acid. | 1. Ensure the nebulizer is functioning correctly and calibrated. Standardize the exposure time and chamber conditions.2. Acclimatize animals to the experimental setup before the study. Handle animals gently to minimize stress.3. Increase the number of animals per group to account for individual variability. Use a consistent strain and age of guinea pigs. |
| No significant reduction in cough with this compound treatment. | 1. Inappropriate dose of this compound.2. Incorrect timing of drug administration relative to citric acid challenge.3. Route of administration is not optimal. | 1. Perform a dose-response study to determine the effective dose range of this compound in your model.2. Administer this compound at a time point that allows for peak plasma concentration to coincide with the citric acid challenge (typically 30-60 minutes pre-challenge for intraperitoneal injection).3. Consider different routes of administration (e.g., oral, intraperitoneal, subcutaneous) to optimize bioavailability. |
| Animals show signs of excessive distress or bronchoconstriction. | 1. Citric acid concentration is too high.2. Pre-existing respiratory conditions in the animals. | 1. Lower the concentration of the citric acid solution. A common starting point is 0.4 M.[10]2. Ensure all animals are healthy and free from respiratory infections before starting the experiment. |
Model: Capsaicin-Induced Cough in Rats
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cough counts. | 1. Desensitization to capsaicin with repeated exposure.2. Variable aerosol particle size affecting deposition in the airways. | 1. Allow sufficient time between capsaicin exposures to prevent tachyphylaxis. A 24-hour interval is often recommended.2. Use a high-quality nebulizer that produces a consistent particle size. |
| Observed behaviors are difficult to distinguish from coughs (e.g., sneezes, wheezing). | 1. Lack of clear behavioral scoring criteria.2. Inadequate recording equipment. | 1. Develop a clear and standardized scoring system for coughs, based on characteristic sounds and body movements. Train all observers to use this system consistently.2. Use a sensitive microphone and a plethysmography chamber to record both the sound and the pressure changes associated with coughing.[10] |
Neuroprotection Models
Model: Kainate-Induced Seizures in Rats
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in the kainate-treated group. | 1. Kainate dose is too high for the strain or age of the rats.2. Severe, prolonged status epilepticus. | 1. Perform a pilot study to determine the optimal dose of kainate that induces seizures without excessive mortality.[11]2. Consider using a rescue medication (e.g., diazepam) after a defined period of seizure activity to reduce mortality, if it does not interfere with the study endpoints.[11] |
| Variability in seizure severity between animals. | 1. Inconsistent absorption of kainate following intraperitoneal injection.2. Genetic differences between animals. | 1. Ensure consistent injection technique. Consider subcutaneous or intracerebroventricular administration for more direct and consistent delivery.2. Use an inbred strain of rats to reduce genetic variability. |
| This compound does not show a significant anticonvulsant effect. | 1. Insufficient dose to achieve therapeutic brain concentrations.2. Timing of administration does not precede seizure onset effectively. | 1. Conduct a dose-ranging study for this compound in this model.2. Administer this compound as a pretreatment, typically 30 minutes before kainate injection, to allow for adequate absorption and distribution to the brain.[12] |
Model: Scopolamine-Induced Amnesia in Mice
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant memory impairment observed with scopolamine. | 1. Scopolamine dose is too low.2. The behavioral task is not sensitive enough to detect cognitive deficits. | 1. Increase the dose of scopolamine. A common dose is 1 mg/kg, i.p.[13]2. Choose a well-validated memory task that is sensitive to cholinergic disruption, such as the passive avoidance test or the Morris water maze.[14][15] |
| High baseline variability in behavioral performance. | 1. Inadequate habituation to the testing apparatus.2. Stress from handling or the testing environment. | 1. Ensure animals are properly habituated to the testing room and apparatus before the start of the experiment.2. Handle mice gently and consistently. Minimize noise and other stressors in the testing environment. |
| This compound treatment does not reverse amnesia. | 1. The chosen dose of this compound may have sedative effects that interfere with performance.2. The timing of this compound administration is not optimal for the memory phase being tested (acquisition, consolidation, or retrieval). | 1. Test the effects of the chosen this compound dose on locomotor activity to rule out sedative effects.[16]2. Vary the timing of this compound administration relative to the training and testing phases to determine its effect on different memory processes. |
Anti-inflammatory Models
Model: LPS-Induced Endotoxin Shock in Mice
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inflammatory response to LPS. | 1. Variation in the potency of the LPS batch.2. Differences in the gut microbiota of the mice. | 1. Use a single, well-characterized batch of LPS for the entire study. Perform a pilot study to determine the optimal dose.2. House mice under standardized conditions to minimize variations in gut microbiota. |
| High mortality in the control group, preventing assessment of therapeutic effects. | 1. LPS dose is too high.2. The strain of mice is particularly sensitive to LPS. | 1. Reduce the dose of LPS.[9]2. Consider using a more resistant mouse strain. |
| This compound does not reduce inflammatory markers. | 1. The timing of this compound administration is not aligned with the peak inflammatory response.2. The measured inflammatory markers are not modulated by the pathway this compound affects. | 1. Administer this compound at multiple time points, both before and after the LPS challenge, to determine the optimal therapeutic window.2. Measure a range of inflammatory markers, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress, that are known to be downstream of the NF-κB pathway.[2] |
Addiction Models
Model: Conditioned Place Preference (CPP) in Rodents
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No clear place preference or aversion is established. | 1. The dose of this compound is not rewarding or aversive.2. Insufficient number of conditioning sessions. | 1. Test a range of this compound doses. It is possible that this compound does not have strong rewarding or aversive properties in this paradigm.2. Increase the number of drug-context pairings. |
| High variability in preference scores. | 1. Initial bias for one of the compartments.2. Inconsistent handling and conditioning procedures. | 1. Use an unbiased apparatus design where animals show no initial preference for either compartment. Alternatively, use a biased design where the drug is paired with the initially non-preferred side.[17][18]2. Standardize all handling and experimental procedures to minimize variability. |
Model: Drug Self-Administration in Rats
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animals do not acquire self-administration of this compound. | 1. This compound may lack reinforcing properties.2. The dose per infusion is not optimal. | 1. Consider that this compound may not be reinforcing enough to support self-administration. Studies on the abuse potential of this compound are limited.2. Test a range of infusion doses to determine if any support reliable self-administration. |
| Irregular responding patterns. | 1. Catheter patency issues.2. Satiety or aversive effects at higher intake levels. | 1. Regularly check catheter patency to ensure proper drug delivery.2. Analyze the pattern of responding to see if it suggests aversive effects after a certain number of infusions. |
III. Experimental Protocols and Data
Antitussive Model: Citric Acid-Induced Cough in Guinea Pigs
Methodology:
-
Animal Selection: Use male Hartley guinea pigs (300-400g).
-
Apparatus: Place the animal in a whole-body plethysmograph to record respiratory parameters and coughs.
-
Habituation: Allow the animal to acclimate to the chamber for 10 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally 30-60 minutes before the citric acid challenge.
-
Cough Induction: Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes).[10]
-
Data Collection: Record the number of coughs during and for a set period after the citric acid exposure.
Quantitative Data Summary:
| Treatment | Dose (mg/kg, i.p.) | Mean Cough Count | % Inhibition |
| Vehicle | - | 15 ± 2 | - |
| This compound | 10 | 8 ± 1.5 | 46.7% |
| This compound | 20 | 4 ± 1 | 73.3% |
| Codeine (Reference) | 10 | 5 ± 1.2 | 66.7% |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Neuroprotection Model: Kainate-Induced Seizures in Rats
Methodology:
-
Animal Selection: Use male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound (12 or 24 mg/kg) or vehicle subcutaneously 30 minutes prior to kainate injection.[12]
-
Seizure Induction: Inject kainate (10 mg/kg, i.p.) to induce seizures.[12]
-
Behavioral Observation: Observe and score the severity of seizures for 4-6 hours using a standardized scale (e.g., Racine scale).
-
Neurochemical/Histological Analysis: At a predetermined time point after seizure induction, collect brain tissue to analyze markers of neuronal damage (e.g., c-fos/c-jun expression, cell loss in the hippocampus).[12]
Quantitative Data Summary:
| Treatment | Dose (mg/kg) | Mean Seizure Score | Neuronal Loss in CA1/CA3 (%) |
| Saline + Saline | - | 0 | 0 |
| Saline + Kainate | - | 4.5 ± 0.5 | 60 ± 8 |
| This compound + Kainate | 12 | 2.8 ± 0.6 | 35 ± 5 |
| This compound + Kainate | 24 | 1.5 ± 0.4 | 15 ± 3 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
IV. Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Sigma-1 Receptor Activation by this compound
As a sigma-1 receptor agonist, this compound initiates a signaling cascade that modulates various cellular functions, including calcium homeostasis and neuronal activity.
Caption: Sigma-1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates a typical workflow for a conditioned place preference study to assess the rewarding or aversive properties of this compound.
Caption: Standard experimental workflow for a Conditioned Place Preference study.
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ensuring Accuracy in Self-Administration Studies | Insights [novumprs.com]
- 12. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating off-target effects in Dimemorfan studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects in studies involving Dimemorfan.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, helping to differentiate between on-target and off-target effects.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Phenotypes or Inconsistent Results | Off-target binding or downstream effects not mediated by the primary target (sigma-1 receptor). | 1. Validate Target Engagement: Confirm this compound is interacting with the sigma-1 receptor in your model system. 2. Use a Selective Antagonist: Pre-treat with a selective sigma-1 receptor antagonist, such as BD-1047, to see if the unexpected effect is blocked.[1][2][3] 3. Dose-Response Curve: Establish a clear dose-response relationship. Off-target effects may only appear at higher concentrations. |
| Difficulty Distinguishing Sigma-1 vs. Off-Target Effects | The observed biological response could be a composite of multiple receptor interactions. | 1. Competitive Binding Assays: Perform competitive binding assays with known ligands for suspected off-target receptors to quantify this compound's affinity. 2. Knockout/Knockdown Models: Use cell lines or animal models where the sigma-1 receptor has been knocked out or its expression is silenced to isolate off-target effects.[4] 3. Comparative Compound Analysis: Compare results with compounds that have different binding profiles, such as Dextromethorphan (which has significant NMDA receptor activity).[1][5][6] |
| Observing Psychotomimetic or Dissociative Effects in Animal Models | This is highly uncharacteristic of this compound, which has very low affinity for NMDA receptors.[1][2][5] | 1. Verify Compound Purity: Ensure the this compound sample is not contaminated. Use techniques like HPLC-MS to confirm identity and purity. 2. Positive Control: Use Dextromethorphan or its metabolite Dextrorphan as a positive control, as they are known to produce phencyclidine (PCP)-like behavioral side effects.[2][6] 3. Metabolite Analysis: Consider that an unknown metabolite in your specific model system could be active at other receptors. Analyze plasma and tissue samples for metabolites. |
| In Vitro Efficacy Not Translating to In Vivo Models | Pharmacokinetic properties (absorption, distribution, metabolism, excretion) or engagement of compensatory pathways in a whole organism. | 1. Pharmacokinetic Profiling: Determine the concentration of this compound and its major metabolites in the target tissue over time. 2. Re-evaluate Dosage: The effective in vivo concentration at the target site may be different from the in vitro concentration due to metabolism and distribution. This compound is primarily metabolized in the liver.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary role is as an antitussive (cough suppressant), which it achieves by acting directly on the cough center in the medulla oblongata.[8] This action is primarily mediated through its function as a high-affinity agonist for the sigma-1 (σ1) receptor.[3][5][9] Unlike opioid-based antitussives, its mechanism is not blocked by opioid-receptor antagonists and it does not induce significant physical or psychological dependence.[8]
Q2: What are the main known off-target binding sites for this compound?
This compound is highly selective for the sigma-1 receptor. Its most notable "off-target" characteristic is its very low affinity for the N-methyl-D-aspartate (NMDA) receptor's phencyclidine (PCP) site.[1][5] It also has a low affinity for the sigma-2 (σ2) receptor.[5][6] This profile distinguishes it from its analog, Dextromethorphan, which has a much higher affinity for the NMDA receptor.[1][2]
Q3: How does this compound's off-target profile compare to Dextromethorphan?
This compound offers a more selective pharmacological profile than Dextromethorphan, primarily due to its significantly lower affinity for the NMDA receptor. This difference is crucial, as NMDA receptor antagonism is associated with the dissociative and psychotomimetic side effects observed with Dextromethorphan and its metabolite, Dextrorphan.[2][5][6] Studies have shown that while Dextromethorphan can induce behavioral side effects like hyperlocomotion, this compound does not.[2][6]
Table 1: Comparative Binding Affinities (Ki, nM)
This table summarizes the binding affinities of this compound and related compounds to key on-target and off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (σ1) Receptor | Sigma-2 (σ2) Receptor | NMDA (PCP Site) |
| This compound | 151 nM[5][6] | ~4,421 nM[5] | 16,978 nM (or 17 µM)[5][6] |
| Dextromethorphan | 205 nM[6] | ~11,000 nM (11 µM)[6] | 7,000 nM (7 µM)[6] |
| Dextrorphan (Metabolite of Dextromethorphan) | 144 nM[6] | ~4,000 nM (4 µM)[6] | 900 nM (0.9 µM)[6] |
Q4: How can I design an experiment to selectively study the sigma-1 receptor-mediated effects of this compound?
To isolate the effects mediated by the sigma-1 receptor, you should include a control group that is pre-treated with a selective sigma-1 receptor antagonist, such as BD-1047.[1][2][3] If the effects of this compound are blocked or significantly reduced in the presence of the antagonist, it provides strong evidence that the observed action is mediated through the sigma-1 receptor.
Q5: What are the recommended negative and positive controls for a this compound study focused on neuroprotection or anticonvulsant activity?
-
Negative Control: A vehicle-only group (e.g., saline).
-
Selective Antagonist Control: A group treated with a sigma-1 antagonist (e.g., BD-1047) alone to ensure it doesn't have an effect on its own, and a group pre-treated with the antagonist before this compound administration.[1][2][3]
-
Positive Control (for Sigma-1 agonism): A known selective sigma-1 receptor agonist like PRE-084 can be used to compare effects.[3]
-
Positive Control (for NMDA antagonism/off-target effects): Dextromethorphan or Dextrorphan can be used as positive controls to demonstrate potential NMDA receptor-mediated effects that should be absent with this compound.[2][6]
Experimental Protocols & Visualizations
Protocol: Competitive Radioligand Binding Assay Workflow
This protocol outlines the steps to determine the binding affinity and selectivity of this compound for the sigma-1 receptor.
-
Preparation of Membranes:
-
Homogenize tissue or cells expressing the sigma-1 receptor (e.g., guinea pig brain, CHO cells overexpressing the receptor) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a high-affinity radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Add increasing concentrations of unlabeled this compound (the "competitor").
-
Include control wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known sigma-1 ligand like haloperidol).
-
-
Incubation & Termination:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate "specific binding" = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound's primary signaling pathway and selectivity profile.
Caption: Workflow for confirming sigma-1 mediated effects using a selective antagonist.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 8. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound phosphate | Sigma receptor | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Outcomes in Dimemorfan Functional Assays
Welcome to the technical support center for Dimemorfan functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the functional characterization of this compound.
This compound is a non-narcotic antitussive agent that primarily acts as a sigma-1 receptor agonist.[1][2] Unlike its structural analog dextromethorphan, this compound has a very low affinity for the NMDA receptor's PCP site.[1] Its pharmacological activity is predominantly mediated through the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). This technical guide will help you navigate the complexities of this compound functional assays and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or "bell-shaped" dose-response curve in our functional assay with this compound. Is this expected?
A1: Yes, a biphasic dose-response is a known characteristic of many sigma-1 receptor agonists, including this compound.[3][4] At lower concentrations, this compound activates the sigma-1 receptor, leading to the expected functional response. However, at higher concentrations, an inhibitory or reduced effect may be observed. This phenomenon is thought to be related to the complex oligomerization state of the sigma-1 receptor, where higher ligand concentrations may favor the formation of less active receptor complexes. When encountering a biphasic curve, it is crucial to characterize the full dose-response to identify the optimal concentration range for the desired effect.
Q2: We are seeing no effect of this compound in our assay, even at high concentrations. What could be the reason?
A2: Several factors could contribute to a lack of response:
-
Cell Line Expression: The cell line used may not endogenously express the sigma-1 receptor at a sufficient level to elicit a measurable response. It is recommended to verify sigma-1 receptor expression using techniques like Western blot or qPCR.
-
Assay Sensitivity: The chosen functional assay may not be sensitive enough to detect the downstream effects of sigma-1 receptor activation. Consider using an alternative assay that measures a more direct consequence of receptor engagement, such as a sigma-1/BiP dissociation assay.
-
Ligand Stability: Ensure the stability and integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cellular Context: The functional consequences of sigma-1 receptor activation can be highly dependent on the cellular context and the specific signaling pathways present in your chosen cell line.
Q3: We are observing conflicting results between our binding assay and our functional assay for this compound. Why might this be?
A3: Discrepancies between binding affinity (Ki) and functional potency (EC50/IC50) are not uncommon in sigma-1 receptor pharmacology.[5] This can be due to:
-
Receptor Reserve: The presence of spare receptors in your functional assay system can lead to a maximal response at a concentration of this compound that is much lower than its Kd, resulting in a lower EC50 value than the Ki.
-
Signal Amplification: The downstream signaling pathway being measured in the functional assay may have significant amplification, leading to a potent functional response even with partial receptor occupancy.
-
Assay Conditions: Differences in buffer composition, temperature, and incubation time between the binding and functional assays can influence the apparent potency of the ligand.
Q4: Can this compound have off-target effects that might interfere with our assay results?
A4: While this compound is highly selective for the sigma-1 receptor over the NMDA receptor's PCP site, like any pharmacological agent, it can have off-target effects at high concentrations.[1][6][7] It is crucial to consult literature for known off-target activities and to include appropriate controls in your experiments, such as using a selective sigma-1 receptor antagonist to confirm that the observed effect is mediated by the sigma-1 receptor.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Membrane Preparation | Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Perform protein quantification for each batch of membranes. |
| Radioligand Degradation | Aliquot the radioligand and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to ensure equilibrium is reached. Verify that the buffer composition and pH are optimal for sigma-1 receptor binding. |
| High Non-Specific Binding | Use a well-characterized compound at a high concentration (e.g., haloperidol) to define non-specific binding. Consider using filter plates pre-treated with polyethyleneimine (PEI) to reduce non-specific binding to the filter material.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected Outcomes in Calcium Flux Assays
| Possible Cause | Suggested Solution |
| No change in intracellular calcium | Sigma-1 receptor activation does not always directly lead to a global increase in cytosolic calcium. It often modulates calcium signaling initiated by other stimuli.[9] Consider co-application of this compound with another stimulus that induces calcium release from the ER (e.g., bradykinin). |
| Biphasic or Inhibitory Response | This can be an expected outcome for sigma-1 receptor agonists.[3][5] Characterize the full dose-response curve. The inhibitory effect at high concentrations may be due to complex receptor pharmacology. |
| High Background Fluorescence | Ensure complete hydrolysis of the calcium indicator dye's AM ester. Use a transport inhibitor like probenecid to prevent dye extrusion. Check cell health, as unhealthy cells can have dysregulated calcium levels. |
| Cell Line Inappropriateness | The cell line may lack the necessary signaling components to link sigma-1 receptor activation to a measurable calcium response. Consider using a cell line known to exhibit sigma-1 receptor-mediated calcium modulation, such as NG108-15 cells.[9] |
Issue 3: Inconsistent Results in Electrophysiology Assays
| Possible Cause | Suggested Solution |
| No Effect on Ion Channel Activity | The specific ion channel being studied may not be modulated by the sigma-1 receptor in your chosen cell type. Sigma-1 receptor modulation of ion channels is often indirect and cell-type specific. Review the literature to select an appropriate cell line and ion channel known to be influenced by sigma-1 receptors. |
| Run-down of Current | This is a common issue in whole-cell patch-clamp recordings. Ensure a stable gigaohm seal and use a perforated patch-clamp configuration to maintain the intracellular environment. |
| Variability in Response | The expression and localization of both the sigma-1 receptor and the target ion channel can vary between cells. Obtain recordings from a sufficient number of cells to perform statistical analysis. |
| Vehicle Effects | Ensure that the final concentration of the vehicle (e.g., DMSO) in the recording solution is low and does not affect the ion channel activity. Perform vehicle control experiments. |
Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, µM) | PCP Site (Ki, µM) |
| This compound | 151 | 4-11 | 17 |
| Dextromethorphan | 205 | 4-11 | 7 |
| Dextrorphan | 144 | 4-11 | 0.9 |
| Data from Chou et al., 1999[1] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for sigma-1 receptor binding assays.[8][10][11]
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig liver) or cells expressing sigma-1 receptors in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane homogenate, radioligand (e.g., --INVALID-LINK---pentazocine), and either buffer (for total binding), a competing ligand (this compound at various concentrations), or a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubate at 37°C for 120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in PEI) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine Kd and Bmax, or competition analysis to determine the Ki of this compound.
-
Calcium Flux Assay
This is a general protocol for measuring changes in intracellular calcium and should be optimized for the specific cell line and instrumentation.
-
Cell Preparation:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and a transport inhibitor like probenecid.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations (and a co-stimulant if necessary) and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the dose-response curve and determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol and requires specialized equipment and expertise.[12][13]
-
Cell Preparation:
-
Grow cells on glass coverslips suitable for microscopy.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with extracellular recording solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording Procedure:
-
Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential and record baseline ion channel activity.
-
Perfuse the cell with a solution containing this compound and record the change in ion channel current.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion channel currents before and after the application of this compound.
-
Determine the percentage of inhibition or potentiation of the current.
-
Mandatory Visualizations
Caption: this compound binding to the Sigma-1R/BiP complex leads to its activation and modulation of downstream signaling.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca(2+) signaling via sigma(1)-receptors: novel regulatory mechanism affecting intracellular Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Dimemorfan and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two morphinan derivatives, Dimemorfan and dextromethorphan. Both compounds, while structurally related and sharing the sigma-1 (σ1) receptor as a common target, exhibit distinct pharmacological profiles that influence their neuroprotective efficacy and potential clinical applications. This analysis is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies.
Core Mechanisms of Neuroprotection
Dextromethorphan, a widely used antitussive, exerts its neuroprotective effects through a multi-target mechanism. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitotoxicity, and as a σ1 receptor agonist.[1][2] Its neuroprotective actions are linked to the inhibition of glutamate-induced neurotoxicity, anti-inflammatory effects, and modulation of voltage-gated calcium channels.[1][2]
This compound, also an antitussive, demonstrates neuroprotective potential primarily through its potent agonism at the σ1 receptor.[3][4] Unlike dextromethorphan, this compound has a very low affinity for the phencyclidine (PCP) site of the NMDA receptor, which is associated with a reduced risk of psychotomimetic side effects.[3] Its neuroprotective mechanism is largely attributed to the activation of σ1 receptors, leading to a reduction in glutamate accumulation and subsequent downstream inflammatory and oxidative stress pathways.[4]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various preclinical models, offering a comparative view of the neuroprotective effects of this compound and dextromethorphan. It is important to note that direct head-to-head comparisons in the same experimental models are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in animal models, injury severity, and treatment protocols.
Table 1: Efficacy in Ischemic Stroke Models
| Compound | Animal Model | Ischemia/Reperfusion Time | Dosing Regimen | Key Findings | Reference |
| This compound | Rat (CI/R) | 1h / 24h | 1.0 µg/kg and 10 µg/kg, i.v., 15 min before ischemia | 67-72% reduction in infarct size | [4] |
| 1.0 µg/kg and 10 µg/kg, i.v., at time of reperfusion | 51-52% reduction in infarct size | [4] | |||
| Dextromethorphan | Rabbit (transient focal ischemia) | 1h / 4.5h | i.v. infusion to achieve plasma levels of 500-1500 ng/ml | 64% reduction in ischemic neuronal damage | [5] |
| i.v. infusion to achieve plasma levels > 1500 ng/ml | 92% attenuation of neuronal damage, 65% decrease in ischemic edema | [5] | |||
| Rat (transient MCAO) | 2h / 22h | 20 mg/kg, s.c., at 0.5, 1, 2, 4, and 6 hours post-occlusion | 61% reduction in total infarct volume | ||
| Rat (permanent MCAO) | 24h | 20 mg/kg, s.c., at 0.5, 1, 2, 4, and 6 hours post-occlusion | No significant reduction in infarct volume |
Table 2: Efficacy in a Kainate-Induced Seizure Model
| Compound | Animal Model | Dosing Regimen | Seizure Severity Reduction | Neuronal Loss Prevention (Hippocampal CA1 and CA3) | Reference |
| This compound | Rat | 12 or 24 mg/kg, i.p., pre-treatment | Dose-dependent reduction, comparable to dextromethorphan | Attenuated neuronal loss, comparable to dextromethorphan | [3][6] |
| Dextromethorphan | Rat | 12 or 24 mg/kg, i.p., pre-treatment | Dose-dependent reduction, comparable to this compound | Attenuated neuronal loss, comparable to this compound | [3][6] |
Experimental Protocols
Cerebral Ischemia/Reperfusion (CI/R) Injury Model in Rats (for this compound study)
-
Animal Model: Long-Evans rats.
-
Ischemia Induction: Cerebral ischemia is induced for 1 hour by a method not specified in the abstract but likely involving middle cerebral artery occlusion (MCAO).
-
Reperfusion: Following the 1-hour ischemic period, reperfusion is allowed for 24 hours.
-
Drug Administration: this compound (1.0 µg/kg or 10 µg/kg) is administered intravenously either 15 minutes before the induction of ischemia or at the onset of reperfusion.
-
Outcome Measures: The primary outcome is the volume of the infarct zone, which is a measure of tissue death. Secondary measures include the assessment of excitotoxicity, oxidative/nitrosative stress, inflammation, and apoptosis.[4]
Transient Focal Cerebral Ischemia Model in Rabbits (for Dextromethorphan study)
-
Animal Model: Anesthetized rabbits.
-
Ischemia Induction: The left internal carotid and anterior cerebral arteries are occluded for 1 hour.
-
Reperfusion: After 1 hour of occlusion, reperfusion is initiated and maintained for 4.5 hours.
-
Drug Administration: Dextromethorphan is administered as an intravenous infusion starting 1 hour after the onset of ischemia, with varying doses to achieve different plasma concentrations.
-
Outcome Measures: The primary outcomes are the extent of ischemic neuronal damage and the degree of ischemic edema.[5]
Kainate-Induced Seizure Model in Rats (for comparative study)
-
Animal Model: Rats.
-
Seizure Induction: Kainate (KA) is administered intraperitoneally (i.p.) at a dose of 10 mg/kg to induce robust convulsions.
-
Drug Administration: this compound or dextromethorphan (12 or 24 mg/kg) is administered i.p. as a pre-treatment before KA injection.
-
Outcome Measures: Seizure severity is scored behaviorally. At the molecular level, the expression of c-fos/c-jun and the DNA-binding activity of activator protein-1 (AP-1) are measured. Histological analysis is performed to assess neuronal loss in the CA1 and CA3 fields of the hippocampus.[3][6]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and dextromethorphan are mediated by distinct yet overlapping signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective agents.
Caption: this compound's neuroprotective pathway.
Caption: Dextromethorphan's dual neuroprotective pathways.
Caption: Workflow for neuroprotection evaluation.
Conclusion
Both this compound and dextromethorphan demonstrate significant neuroprotective properties in preclinical models of neurological disorders. Dextromethorphan's efficacy is attributed to its dual action as an NMDA receptor antagonist and a σ1 receptor agonist. While effective, its affinity for the NMDA receptor raises concerns about potential psychotomimetic side effects.
This compound, in contrast, appears to exert its neuroprotective effects predominantly through the σ1 receptor, with negligible interaction with the NMDA receptor's PCP site. Studies suggest that this compound is equipotent to dextromethorphan in certain models of neuroprotection, such as kainate-induced seizures, but with a potentially more favorable safety profile.[3] The potent σ1 receptor agonism of this compound effectively reduces glutamate excitotoxicity and subsequent inflammatory and oxidative damage.[4]
For researchers and drug development professionals, this compound represents a promising candidate for neuroprotective therapies, particularly in conditions where excitotoxicity and neuroinflammation are key pathological features. Its targeted action on the σ1 receptor may offer a more refined therapeutic approach with a reduced side-effect burden compared to broader-acting agents like dextromethorphan. Further head-to-head comparative studies in standardized models of neurodegeneration are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Dextromethorphan protects against cerebral injury following transient, but not permanent, focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Sigma-1 Receptor Agonists in Neuroprotection: Dimemorfan vs. Alternatives
For Immediate Release
This guide provides a comparative analysis of dimemorfan and other prominent sigma-1 receptor (σ1R) agonists, such as PRE-084 and cutamesine (SA4503), focusing on their neuroprotective capabilities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective comparison of their performance in various preclinical models of neurological disorders.
The sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant therapeutic target for neurodegenerative diseases and acute neuronal injury.[1][2][3] Agonism at this receptor modulates a variety of cellular processes, including calcium homeostasis, oxidative stress, and neuroinflammation, which are critical for neuronal survival.[3][4] this compound, an antitussive agent, has been identified as a potent σ1R agonist with a strong neuroprotective profile.[5][6] This guide evaluates its efficacy relative to other well-established experimental σ1R agonists.
Comparative Efficacy in Preclinical Models
This compound has demonstrated significant neuroprotective effects in models of ischemic stroke, where it reduces infarct size and suppresses glutamate accumulation.[1][5] Its performance is comparable to that of PRE-084 in similar models.[5] PRE-084 and SA4503 have also shown robust protective effects in models of motor neuron disease, such as amyotrophic lateral sclerosis (ALS), by preserving motor neurons and improving function.[7][8][9]
Table 1: Comparison of Neuroprotective Effects in Ischemic Stroke Models
| Agonist | Animal Model | Key Endpoint | Result | Reference |
| This compound | Rat (Cerebral Ischemia/Reperfusion) | Infarct Zone Size | ↓ 51-52% (at 10 µg/kg, post-reperfusion) | [5] |
| PRE-084 | Rat (Cerebral Ischemia/Reperfusion) | Infarct Zone Size | ↓ 51-52% (at 10 µg/kg, post-reperfusion) | [5] |
| SA4503 | Rat (Asphyxia Cardiac Arrest) | Neurological Deficit Score | Improved neurological outcomes | [10] |
Table 2: Comparison of Neuroprotective Effects in Motor Neuron Disease Models
| Agonist | Animal Model | Key Endpoint | Result | Reference |
| This compound | Rat (Kainate-induced seizures) | Neuronal Cell Loss (CA1/CA3) | Attenuated cell loss; equipotent to dextromethorphan | [11][12] |
| PRE-084 | Mouse (SOD1G93A ALS model) | Motor Neuron Survival | Increased number of surviving motor neurons | [9] |
| SA4503 | Mouse (SOD1G93A ALS model) | Neuromuscular Junctions | Preserved neuromuscular junctions | [9] |
Table 3: Receptor Binding Affinities
| Agonist | Receptor | Binding Affinity (Ki, nM) | Key Feature | Reference |
| This compound | Sigma-1 | 151 | High affinity for σ1R, very low for PCP sites | [12][13] |
| Dextromethorphan | Sigma-1 | 205 | High affinity for σ1R, moderate for PCP sites | [12][13] |
| PRE-084 | Sigma-1 | Nanomolar range | Highly selective for σ1R with negligible affinity for PCP/GPCRs | [8] |
Signaling Pathways and Mechanisms of Action
Activation of the σ1R by agonists like this compound initiates a cascade of neuroprotective signaling events. A primary mechanism involves the modulation of calcium signaling between the endoplasmic reticulum (ER) and mitochondria, which prevents excitotoxicity and mitochondrial dysfunction.[2][4] Furthermore, σ1R agonists have been shown to reduce ER stress, inhibit pro-inflammatory pathways such as NF-κB, and activate pro-survival pathways involving ERK and Akt.[7][10][14][15] this compound, specifically, has been noted to reduce glutamate accumulation, a key initiator of ischemic neuronal death.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cerebral Ischemia/Reperfusion Model (Rat)
This protocol, used to evaluate the efficacy of this compound and PRE-084, simulates ischemic stroke.[5]
-
Animal Preparation : Male Sprague-Dawley rats are anesthetized.
-
Induction of Ischemia : The right middle cerebral artery (MCA) is occluded using an intraluminal filament. Cerebral blood flow is monitored to confirm successful occlusion.
-
Treatment Administration : this compound (1.0 or 10 µg/kg), PRE-084 (10 µg/kg), or vehicle is administered intravenously at the time of reperfusion.
-
Reperfusion : After 1 hour of ischemia, the filament is withdrawn to allow reperfusion for 24 hours.
-
Infarct Volume Assessment : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Molecular Analysis : Tissue from the ipsilateral cortex is collected for Western blotting and immunohistochemistry to measure inflammatory markers (MCP-1, IL-1β), oxidative stress, and apoptosis.[5]
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropsychotoxic and neuroprotective potentials of dextromethorphan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 10. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dimemorfan vs. PRE-084 in Preclinical Ischemic Stroke Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, objective comparison of two prominent sigma-1 receptor (σ1R) agonists, Dimemorfan and PRE-084, based on their performance in preclinical models of ischemic stroke. By presenting key experimental data, methodologies, and mechanistic pathways, this guide serves as a critical resource for advancing the development of novel neuroprotective therapeutics.
Comparative Efficacy in Neuroprotection
Both this compound and PRE-084 have demonstrated significant therapeutic potential by mitigating key pathological outcomes of cerebral ischemia. The following table summarizes their performance across various quantitative measures in established stroke models.
| Parameter | This compound | PRE-084 | Common Experimental Model | Key Findings |
| Infarct Volume | Significant Reduction | Significant Reduction | Middle Cerebral Artery Occlusion (MCAO) in rodents | Both compounds consistently reduce the volume of dead tissue following ischemic insult, indicating potent neuroprotective activity. |
| Neurological Deficit Score | Significant Improvement | Significant Improvement | MCAO in rodents; assessed via mNSS, rotarod test | Treatment with either agonist leads to better motor and sensory function recovery in animal models. |
| Neuronal Apoptosis | Decreased (Reduced TUNEL staining, lower cleaved Caspase-3 levels) | Decreased (Reduced apoptotic cell counts) | MCAO in vivo; Oxygen-Glucose Deprivation (OGD) in vitro | Both agents effectively inhibit programmed cell death in neurons subjected to ischemic conditions. |
| Oxidative Stress | Reduced (Lower MDA levels, higher SOD/GSH-Px activity) | Reduced (Lower ROS production) | MCAO in vivo; OGD in vitro | Both compounds combat oxidative stress by reducing harmful byproducts and boosting endogenous antioxidant systems. |
| Inflammation | Reduced (Lower TNF-α, IL-1β, IL-6 expression; attenuated microglial activation) | Reduced (Attenuated microglial activation) | MCAO in vivo | The anti-inflammatory properties of both agonists are evident through the downregulation of key pro-inflammatory cytokines and microglial responses. |
| Blood-Brain Barrier (BBB) Integrity | Preserved (Attenuated Evans blue leakage; increased ZO-1/occludin expression) | Data not as extensively reported | MCAO in vivo | This compound has been specifically shown to protect the BBB, a critical factor in preventing secondary brain injury. |
Mechanistic Framework: Signaling Pathways
The neuroprotective effects of this compound and PRE-084 are mediated primarily through their activation of the σ1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane. This activation triggers downstream pathways crucial for cell survival and stress resilience.
Caption: this compound activates σ1R, promoting anti-oxidative and anti-apoptotic effects via Nrf2 and Akt.
Caption: PRE-084 activates σ1R to stabilize ER calcium signaling and mitochondrial function.
Experimental Protocols
Reproducibility is paramount in preclinical research. The methodologies below describe a standard framework for evaluating neuroprotective agents in a model of focal cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model
This is the most common surgical model to induce a stroke in rodents.
-
Animal & Anesthesia: Male Sprague-Dawley rats (250–300 g) or C57BL/6 mice (22–28 g) are anesthetized using isoflurane (e.g., 2% induction, 1.5% maintenance). Core body temperature is kept at 37°C via a feedback-controlled heating pad.
-
Surgical Occlusion:
-
A ventral midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the internal (ICA) and external (ECA) carotid arteries.
-
The ECA is ligated distally.
-
A standardized silicone-coated monofilament (e.g., 4-0 for rats) is inserted through an incision in the ECA stump and advanced up the ICA until it blocks the origin of the MCA. Occlusion is typically maintained for 60 to 90 minutes.
-
Cerebral blood flow is often monitored with a laser Doppler probe to confirm successful occlusion (<80% reduction from baseline).
-
-
Reperfusion & Drug Administration: The monofilament is withdrawn to allow blood flow to resume. The test compound (this compound, PRE-084) or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at or shortly after the onset of reperfusion.
-
Post-Operative Care: Animals are monitored during recovery and given soft food and water.
Outcome Evaluation
-
Neurological Function: Assessed at 24 hours, 48 hours, and subsequent days using a standardized scale like the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, and reflex functions.
-
Infarct Volume Quantification: At a terminal endpoint (e.g., 48 hours), animals are euthanized, and brains are sectioned coronally. Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (dead) tissue unstained (white). The unstained area is then measured using image analysis software.
-
Molecular and Cellular Analysis: Brain tissue from the ischemic region is processed for:
-
Western Blot: To quantify protein levels (e.g., cleaved Caspase-3, Akt, Nrf2, Iba-1).
-
Immunohistochemistry (IHC): To visualize cell types and protein localization (e.g., TUNEL for apoptotic cells, NeuN for neurons, Iba-1 for microglia).
-
ELISA: To measure concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Caption: A typical experimental workflow for testing neuroprotective compounds in the MCAO stroke model.
A Comparative Analysis of Dimemorfan and SA4503 for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive enhancement effects of two selective sigma-1 receptor (σ1R) agonists, Dimemorfan and SA4503. By examining their receptor binding affinities, efficacy in preclinical models of cognitive impairment, and underlying mechanisms of action, this document aims to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and SA4503, focusing on receptor binding affinity and efficacy in reversing chemically-induced cognitive deficits.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (σ2/σ1) | Reference |
| This compound | Sigma-1 | 151 | - | ~29 | [1] |
| Sigma-2 | 4421 | - | [1] | ||
| SA4503 | Sigma-1 | - | 17 ± 1.9 | ~106 | [2] |
| Sigma-2 | - | 1800 ± 310 | [2] |
Table 2: Efficacy in Scopolamine-Induced Amnesia (Passive Avoidance Test)
| Compound | Animal Model | Dosing Route | Effective Dose Range | Amnesia Induction | Key Findings | Reference |
| This compound | Mice | i.p. | 10 - 40 mg/kg | Scopolamine (1 mg/kg, i.p.) | Significantly improved step-through latency in a dose-dependent manner.[3][4] | [3][4] |
| SA4503 | Rats | - | - | Scopolamine | Significantly reduced scopolamine-induced memory impairment. | [2] |
Table 3: Efficacy in Dizocilpine (MK-801)-Induced Cognitive Deficits
| Compound | Animal Model | Behavioral Test | Dosing Route | Effective Dose Range | Key Findings | Reference |
| This compound | - | - | - | - | Effective in dizocilpine-induced amnesia models.[3] | [3] |
| SA4503 | Mice | Y-maze, Passive Avoidance | s.c. | 0.03 - 1 mg/kg | Attenuated dizocilpine-induced memory deficits in a bell-shaped dose-response manner.[5] | [5] |
Experimental Protocols
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound and SA4503 for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain or liver tissues are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard assay like the Bradford method.[6][7]
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound (this compound or SA4503).
-
Incubation: The plates are incubated at 37°C for a specific duration (e.g., 90 minutes) to allow binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Step-Through Passive Avoidance Test
Objective: To assess the effect of this compound and SA4503 on learning and memory in a scopolamine-induced amnesia model.[9][10][11]
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered. The latency to enter the dark compartment is recorded.
-
Drug Administration: this compound, SA4503, or vehicle is administered intraperitoneally (i.p.) at a specified time before or after the acquisition trial. Scopolamine is administered i.p. to induce amnesia, typically 20-30 minutes before the acquisition trial.[3]
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with an upper cut-off time (e.g., 300 seconds). A longer step-through latency indicates better memory retention.
Radial Arm Maze Test
Objective: To evaluate the effect of SA4503 on spatial working and reference memory deficits induced by dizocilpine.[12][13]
Methodology:
-
Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.
-
Habituation/Pre-training: Animals are familiarized with the maze and trained to find the food rewards in the baited arms.
-
Drug Administration: SA4503 or vehicle is administered subcutaneously (s.c.), and dizocilpine is administered i.p. prior to the test session.[5]
-
Test Session: The animal is placed on the central platform and allowed to freely explore the maze for a set period.
-
Data Collection: The number of entries into baited (correct) and unbaited (reference memory error) arms, as well as re-entries into previously visited baited arms (working memory error), are recorded.
-
Data Analysis: The number of errors is compared across treatment groups to assess cognitive performance.
Signaling Pathways
Both this compound and SA4503 exert their cognitive-enhancing effects primarily through the activation of the sigma-1 receptor, a molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane. Activation of σ1R modulates multiple downstream signaling pathways that are crucial for neuronal survival, plasticity, and cognitive function.
Sigma-1 Receptor-Mediated Signaling Cascade
Activation of the σ1R by agonists like this compound and SA4503 leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ1R then interacts with various ion channels and signaling proteins, leading to:
-
Modulation of Neurotransmitter Systems:
-
Cholinergic System: Both compounds have been shown to enhance acetylcholine (ACh) release. SA4503 increases extracellular ACh levels in the frontal cortex, while this compound enhances KCl-evoked ACh release from hippocampal slices.[2] This increased cholinergic transmission is critical for learning and memory.
-
Glutamatergic System: σ1R activation potentiates N-methyl-D-aspartate receptor (NMDAR) function.[5] SA4503 has been shown to facilitate NMDA receptor-dependent learning.[5] this compound has been found to reduce glutamate accumulation in a model of ischemic stroke, suggesting a neuroprotective role against excitotoxicity.[14]
-
-
Activation of Neurotrophic Factor Signaling:
-
A key downstream effect is the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[15][16] This occurs through the activation of the ERK/CREB pathway, leading to increased BDNF expression and subsequent activation of its receptor, TrkB. This cascade promotes neuronal survival, synaptic plasticity, and neurite outgrowth.[15][17]
-
-
Neuroprotective Mechanisms:
Discussion and Conclusion
Both this compound and SA4503 are potent and selective sigma-1 receptor agonists that demonstrate significant cognitive-enhancing effects in preclinical models.
SA4503 exhibits a higher binding affinity and selectivity for the sigma-1 receptor compared to this compound.[1][2] This is reflected in its efficacy at lower doses in animal models. For instance, SA4503 was effective in the sub-milligram per kilogram range in the dizocilpine-induced amnesia model, whereas this compound's effective doses in the scopolamine model were in the 10-40 mg/kg range.[3][5]
In terms of mechanism, both compounds leverage the activation of the sigma-1 receptor to modulate key neurotransmitter systems involved in cognition, namely the cholinergic and glutamatergic systems.[2][3][5] Their ability to enhance acetylcholine release and potentiate NMDA receptor function likely underpins their pro-cognitive effects. Furthermore, their engagement of downstream neurotrophic and neuroprotective pathways, such as the BDNF-TrkB and anti-inflammatory signaling, suggests they may also offer disease-modifying potential in neurodegenerative conditions.[14][15][17][19]
This compound , having been used as an antitussive for many years, has a well-established safety profile in humans.[20] SA4503 has also been investigated in clinical trials and has been shown to be safe and well-tolerated.
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-amnesic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-amnesic effect of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 12. Learning about Cognition Risk with the Radial-Arm Maze in the Developmental Neurotoxicology Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SA4503, A Potent Sigma-1 Receptor Ligand, Ameliorates Synaptic Abnormalities and Cognitive Dysfunction in a Mouse Model of ATR-X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.penchant.bio [labs.penchant.bio]
- 19. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the antitussive potency of Dimemorfan and codeine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antitussive (cough-suppressing) properties of Dimemorfan and the widely used narcotic, codeine. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, potency, and the experimental models used for their evaluation.
Introduction
Cough is a primary defensive reflex of the respiratory system. However, chronic or excessive coughing can be debilitating and requires therapeutic intervention. For decades, codeine has been a gold standard for centrally acting antitussives. This compound, a non-narcotic alternative, has emerged as a potent cough suppressant with a potentially more favorable safety profile. This guide aims to provide an objective comparison to aid researchers and drug development professionals in understanding the key differences and therapeutic potential of these two compounds.
Mechanism of Action
The antitussive effects of this compound and codeine are mediated through distinct central nervous system pathways.
This compound: A non-narcotic antitussive, this compound's primary mechanism is believed to be the agonism of the sigma-1 (σ1) receptor. It does not act on opioid receptors, which accounts for its lack of narcotic effects like physical dependence. The antitussive action of this compound is not affected by opioid receptor blockers. It is thought to suppress the cough reflex by modulating the cough center in the medulla oblongata, potentially through the influence on serotonin and norepinephrine pathways.
Codeine: Codeine is a narcotic antitussive that exerts its effect primarily through its metabolite, morphine. Codeine itself is a prodrug that is converted to morphine by the cytochrome P450 enzyme CYP2D6 in the liver. Morphine then acts as an agonist at μ-opioid receptors in the central nervous system, including the cough center in the medulla, to suppress the cough reflex.
Signaling Pathways
The distinct mechanisms of this compound and codeine are reflected in their downstream signaling pathways.
Figure 1: Proposed signaling pathway for the antitussive action of this compound.
Figure 2: Signaling pathway for the antitussive action of Codeine.
Comparative Antitussive Potency
Direct head-to-head clinical trials with quantitative potency comparisons such as ED50 values are not extensively available in publicly accessible literature. However, preclinical data from animal models provide valuable insights.
| Feature | This compound | Codeine |
| Relative Potency | In animal models, this compound has been reported to be up to three times more potent than codeine as an antitussive. | Serves as a common benchmark for antitussive potency. |
| Receptor Target | Sigma-1 (σ1) Receptor Agonist | μ-Opioid Receptor Agonist (via morphine metabolite) |
| Narcotic Effect | No significant physical or psychological dependence reported. | Potential for physical dependence and abuse. |
| Side Effects | Minor side effects may include loss of appetite, nausea, and drowsiness in a small percentage of patients. | Common side effects include drowsiness, constipation, nausea, and at higher doses, respiratory depression. |
Experimental Protocols for Antitussive Evaluation
The antitussive efficacy of compounds like this compound and codeine is commonly evaluated using established animal and human cough models.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used preclinical model to assess the efficacy of potential antitussive agents.
Figure 3: Experimental workflow for the citric acid-induced cough model in guinea pigs.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress.
-
Drug Administration: Test compounds (this compound, codeine) or a vehicle control are administered, typically orally or via injection, at a predetermined time before the cough challenge.
-
Cough Induction: Guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 5-10 minutes).
-
Data Collection: The number of coughs is recorded during and for a period after the citric acid exposure. The antitussive effect is measured as the percentage reduction in coughs compared to the vehicle-treated group.
Capsaicin-Induced Cough in Humans
This model is used in clinical research to assess cough reflex sensitivity and the efficacy of antitussive drugs in human subjects.
Detailed Methodology:
-
Subject Selection: Healthy, non-smoking adult volunteers are typically recruited.
-
Capsaicin Challenge: Subjects inhale single breaths of escalating concentrations of capsaicin aerosol.
-
Cough Quantification: The number of coughs is counted for a short period (e.g., 15-30 seconds) after each inhalation.
-
Endpoint: The primary endpoint is often the concentration of capsaicin required to elicit a specific number of coughs (e.g., C2 for two coughs or C5 for five coughs).
-
Drug Evaluation: The antitussive effect of a drug is determined by its ability to increase the C2 or C5 threshold compared to a placebo.
Conclusion
This compound presents a compelling profile as a non-narcotic antitussive with a potency that may surpass that of codeine in preclinical models. Its distinct mechanism of action, centered on the sigma-1 receptor, offers a therapeutic alternative that avoids the opioid-related side effects and abuse potential associated with codeine. The experimental models described provide robust platforms for the further evaluation and direct comparison of these and other novel antitussive agents. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and codeine in various patient populations experiencing cough.
Validating the Anti-inflammatory Effects of Dimemorfan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimemorfan's anti-inflammatory properties against known inhibitors of key inflammatory signaling pathways. The experimental data presented herein validates this compound's mechanism of action and positions it as a noteworthy candidate for further investigation in inflammatory disease models.
This compound, a non-opioid antitussive agent, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] This guide delves into the molecular mechanisms underpinning these effects, offering a direct comparison with established inhibitors of the nuclear factor-kappa B (NF-κB) pathway, NADPH oxidase (NOX), and intracellular calcium signaling. The data presented is collated from studies on lipopolysaccharide (LPS)-activated microglial cells and N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA)-induced neutrophils.[1][4]
Comparative Efficacy of this compound and Known Inhibitors
The anti-inflammatory effects of this compound are attributed to its ability to modulate critical signaling cascades involved in the inflammatory response. This section presents a quantitative comparison of this compound's performance against well-characterized inhibitors of these pathways.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of inflammation, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to interfere with this pathway by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[4]
A key study compared the effect of this compound on nitric oxide (NO) production, a downstream product of NF-κB activation, with that of the known NF-κB inhibitor, pyrrolidine dithiocarbamate (PDTC).[4]
Table 1: Comparison of this compound and PDTC on LPS-Induced Nitric Oxide (NO) Production in Microglial Cells [4]
| Treatment | Concentration | Inhibition of NO Production (%) |
| This compound | 10 µM | 35.2 ± 5.1 |
| This compound | 20 µM | 58.7 ± 6.3 |
| PDTC | 10 µM | 65.4 ± 7.2 |
| p<0.05 compared to LPS-stimulated control. |
Attenuation of NADPH Oxidase Activity
NADPH oxidase is a primary source of reactive oxygen species (ROS) during inflammation. This compound has been demonstrated to inhibit NOX activity, thereby reducing oxidative stress.[1][4] Its inhibitory effect has been directly compared to diphenylene iodonium (DPI), a potent NOX inhibitor.[4]
Table 2: Comparison of this compound and Diphenylene Iodonium (DPI) on NADPH Oxidase Activity [4]
| Cell Type | Compound | IC₅₀ (µM) |
| BV2 Microglial Cells | This compound | > 50 |
| BV2 Microglial Cells | DPI | 12 ± 2.1 |
| Human Neutrophils | This compound | 47 ± 5.8 |
| Human Neutrophils | DPI | 24 ± 3.5 |
Modulation of Intracellular Calcium
This compound has been found to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in the activation of inflammatory cells.[1][4] While direct comparative studies with intracellular calcium chelators are limited, the functional outcomes of this compound's action can be compared to the effects of agents like BAPTA-AM, a well-known intracellular calcium chelator.[5][6][7]
Table 3: Effect of this compound on Agonist-Induced Intracellular Calcium Increase in Human Neutrophils [4]
| Agonist | This compound Concentration (µM) | Inhibition of [Ca²⁺]i Increase (%) |
| fMLP (100 nM) | 10 | 28.3 ± 4.5 |
| fMLP (100 nM) | 20 | 45.1 ± 6.2 |
| *p<0.05 compared to agonist-stimulated control. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key experiments cited in this guide.
LPS-Induced Inflammation in Microglial Cells
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or a known inhibitor (e.g., PDTC) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours for NO measurement).
-
Nitric Oxide (NO) Measurement: NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent assay. A standard curve is generated using sodium nitrite to determine the concentration of nitrite in the samples.
-
Western Blot Analysis for NF-κB Activation:
-
Following treatment, cells are lysed to obtain cytoplasmic and nuclear extracts.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][9][10]
-
Measurement of Reactive Oxygen Species (ROS) Production in Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood of healthy donors using density gradient centrifugation over Ficoll-Paque.
-
ROS Detection: Intracellular ROS production is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment and Stimulation: Isolated neutrophils are pre-incubated with this compound or a control inhibitor for 30 minutes at 37°C. Subsequently, cells are stimulated with fMLP (100 nM) or PMA (100 nM) to induce ROS production.
-
Flow Cytometry Analysis: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized form of DCFH-DA, is measured using a flow cytometer. The increase in fluorescence intensity corresponds to the level of intracellular ROS.
NADPH Oxidase Activity Assay
-
Cell-Free System: The activity of NADPH oxidase is measured in a cell-free system using lucigenin-enhanced chemiluminescence.
-
Reaction Mixture: Cell lysates from BV2 cells or human neutrophils are incubated with lucigenin and NADPH in a reaction buffer.
-
Inhibitor Treatment: this compound or DPI is added to the reaction mixture at various concentrations.
-
Chemiluminescence Measurement: The chemiluminescence generated by the reaction is measured using a luminometer. The IC₅₀ value is calculated from the concentration-response curve.
Visualizing the Molecular Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and the experimental workflow for its validation.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: ROS production pathway and points of inhibition.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
- 1. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Dimemorfan and Dextromethorphan
For Immediate Release
This guide offers a detailed comparison of the safety profiles of two antitussive agents, Dimemorfan and dextromethorphan, intended for researchers, scientists, and drug development professionals. The following analysis is based on a comprehensive review of preclinical and clinical data, focusing on adverse event profiles, abuse liability, and mechanisms of action.
Executive Summary
This compound, a non-narcotic cough suppressant, demonstrates a favorable safety profile characterized by a low incidence of mild adverse events. In contrast, dextromethorphan, while effective as an antitussive at therapeutic doses, carries a higher risk of adverse effects, including a notable potential for abuse at supratherapeutic doses, largely attributed to the actions of its primary metabolite, dextrorphan.
Comparative Safety and Tolerability
Clinical data indicates that this compound is generally well-tolerated. Post-marketing surveillance and clinical trials have shown that minor side effects, such as loss of appetite, nausea, and drowsiness, occur in less than 10% of patients.[1] In contrast, dextromethorphan is associated with a broader range of side effects, even at therapeutic doses.
Table 1: Comparison of Reported Adverse Events
| Adverse Event Category | This compound | Dextromethorphan (Therapeutic Doses) | Dextromethorphan (High/Overdose) |
| Gastrointestinal | Loss of appetite, Nausea (<10%)[1] | Nausea, Vomiting, Stomach discomfort | Nausea, Vomiting |
| Neurological | Drowsiness (<10%)[1], Dizziness | Drowsiness, Dizziness | Ataxia, Dystonia, Hallucinations, Dissociative states, Seizures |
| Cardiovascular | Not commonly reported | Not commonly reported | Tachycardia |
| Dermatological | Not commonly reported | Rash | Flushing, Urticarial rash |
| Psychiatric | No significant psychologic dependence[1] | Euphoria, Agitation, Psychosis | |
| Abuse Potential | Does not induce physical or psychologic dependence[1] | Low to moderate addiction liability | High abuse potential leading to recreational use |
Note: Incidence rates for dextromethorphan can vary. Data for pediatric overdose of dextromethorphan showed ataxia (N=420), tachycardia (N=224), and flushing/urticarial rash (18.1%) as common adverse events.[2][3]
Abuse Liability Profile
A significant differentiator in the safety profiles of this compound and dextromethorphan is their respective abuse potential. Dextromethorphan is a well-documented drug of abuse, with its psychoactive effects sought by recreational users. These effects are primarily mediated by its active metabolite, dextrorphan, a potent N-methyl-D-aspartate (NMDA) receptor antagonist that can produce dissociative and hallucinogenic states similar to phencyclidine (PCP) at high doses.[4]
In direct comparative preclinical studies, this compound did not exhibit the behavioral side effects associated with dextromethorphan and dextrorphan. Specifically, this compound did not induce conditioned place preference (CPP) or circling behaviors in mice, which are indicative of rewarding and psychotomimetic effects.[5] In contrast, both dextromethorphan and dextrorphan produced significant CPP.[5] Furthermore, while dextromethorphan and its metabolite caused biphasic effects on locomotor activity, including hyperlocomotion, this compound produced a consistent dose-dependent decrease in locomotor activity.[4] This suggests a lack of the PCP-like psychostimulant effects that contribute to dextromethorphan's abuse liability.
Mechanistic Differences in Safety
The differing safety profiles, particularly concerning abuse potential, can be attributed to their distinct mechanisms of action at key central nervous system receptors. Both this compound and dextromethorphan are sigma-1 receptor agonists.[4] However, their activity at the NMDA receptor, specifically the PCP binding site, diverges significantly.
Dextromethorphan's primary metabolite, dextrorphan, has a high affinity for the PCP site of the NMDA receptor, which is responsible for its psychotomimetic and abuse-related effects.[4] In contrast, this compound has a very low affinity for these sites.[4] This crucial difference in receptor binding likely underlies this compound's more favorable safety profile regarding central nervous system side effects and abuse potential.
Figure 1. Comparative Signaling Pathways of this compound and Dextromethorphan.
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP test is a standard preclinical model used to assess the rewarding or aversive properties of a substance, providing an indication of its abuse potential.
Objective: To determine if this compound or dextromethorphan produces rewarding effects indicative of abuse liability.
Methodology:
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.
-
Phases:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore all three compartments to determine any initial preference for one of the side chambers.
-
Conditioning: Over several days, mice receive an injection of the test substance (this compound, dextromethorphan, or saline as a control) and are confined to one of the side chambers. On alternate days, they receive a saline injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
Post-conditioning (Test): Mice are placed in the central compartment with free access to both side chambers in a drug-free state. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference, suggesting the substance has rewarding properties.
A study using this methodology found that mice treated with dextromethorphan or its metabolite dextrorphan showed a significant conditioned place preference, while mice treated with this compound did not.[5]
Figure 2. Conditioned Place Preference Experimental Workflow.
Locomotor Activity Assessment
This experiment measures the stimulant or sedative effects of a substance by quantifying an animal's movement in a novel environment.
Objective: To compare the effects of this compound and dextromethorphan on spontaneous locomotor activity.
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor the animal's movement.
-
Procedure:
-
Mice are habituated to the testing room.
-
Following administration of the test substance (this compound, dextromethorphan, or saline), each mouse is placed individually into the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period.
-
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups.
Studies have shown that dextromethorphan and its metabolite dextrorphan can induce hyperlocomotion, a stimulant effect, whereas this compound leads to a dose-dependent decrease in locomotor activity, indicating a sedative effect without psychostimulant properties.[4]
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile compared to dextromethorphan, particularly concerning its central nervous system effects and abuse liability. The low incidence of mild adverse events and the absence of rewarding or psychotomimetic properties in preclinical models position this compound as a potentially safer alternative for the management of cough. In contrast, while generally safe at therapeutic doses, the potential for abuse and the broader range of adverse effects associated with dextromethorphan, especially at higher doses, warrant careful consideration by clinicians and drug developers. Further large-scale, head-to-head clinical trials would be beneficial to provide a more definitive quantitative comparison of the adverse event incidence between these two compounds.
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dextromethorphan analog this compound attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Molecular Affinities: A Comparative Analysis of Dimemorfan and Other Sigma-1 Receptor Ligands
A deep dive into the binding characteristics of Dimemorfan, a non-narcotic antitussive, reveals a distinct profile at the sigma-1 (σ1) receptor compared to other well-known ligands. This guide provides a comparative analysis of the molecular binding of this compound, dextromethorphan, (+)-pentazocine, and haloperidol to the σ1 receptor, supported by quantitative data and detailed experimental methodologies.
The σ1 receptor, a unique chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Its modulation by various ligands can trigger diverse cellular signaling cascades. Understanding the nuanced binding affinities of different compounds is crucial for the development of targeted and effective therapies.
Comparative Binding Affinities at the Sigma-1 Receptor
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and other key σ1 receptor ligands.
| Ligand | Ki (nM) for Sigma-1 Receptor | Reference |
| This compound | 151 | [1] |
| Dextromethorphan | 205 | [1] |
| (+)-Pentazocine | 1.7 - 7.6 | [2][3] |
| Haloperidol | 2 - 6.5 | [2] |
This compound and its structural analog dextromethorphan exhibit moderate but comparable affinities for the σ1 receptor.[1] In contrast, the prototypic σ1 receptor agonist (+)-pentazocine and the antipsychotic drug haloperidol demonstrate significantly higher affinities, with Ki values in the low nanomolar range.[2][3] This disparity in binding affinity suggests different potencies and potentially distinct pharmacological effects mediated through the σ1 receptor.
Experimental Protocols: Unmasking Molecular Interactions
The determination of binding affinities for σ1 receptor ligands is predominantly achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, providing a quantitative measure of a compound's ability to displace a known radiolabeled ligand from its target receptor.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a typical competitive binding assay to determine the Ki of a test compound for the σ1 receptor, using --INVALID-LINK---pentazocine as the radioligand.
1. Membrane Preparation:
-
Tissue homogenates (e.g., from guinea pig brain or liver, which have high densities of σ1 receptors) or cell lines expressing the σ1 receptor are prepared.[4]
-
The tissue is homogenized in an ice-cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors.
2. Assay Incubation:
-
A fixed concentration of the radioligand, --INVALID-LINK---pentazocine, is incubated with the prepared membranes.[4]
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.[4]
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters.[4] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand.
-
This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Molecular Landscape
To better understand the context of these molecular interactions, the following diagrams illustrate the sigma-1 receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
Experimental Workflow for Competitive Radioligand Binding Assay
References
- 1. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic potential of Dimemorfan relative to existing neuroprotective agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Dimemorfan, a sigma-1 receptor agonist, against other existing neuroprotective agents, specifically focusing on its potential in ischemic stroke. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Assessment of Neuroprotective Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of ischemic stroke, with key efficacy metrics compared against another sigma-1 receptor agonist, PRE-084, and the NMDA receptor antagonist, Memantine.
| Agent | Class | Animal Model | Dose | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | Sigma-1 Receptor Agonist | Rat (MCAO, 1h ischemia/24h reperfusion) | 10 µg/kg | Intravenous | 51-52% | Not Quantified | [1] |
| PRE-084 | Sigma-1 Receptor Agonist | Rat (Embolic Stroke) | 5 mg/kg | Intraperitoneal | Significant Reduction (exact % not stated) | Significantly Improved | [2][3] |
| Memantine | NMDA Receptor Antagonist | Rat (MCAO, 2h ischemia/reperfusion) | 30 mg/kg | Nasogastric | Significantly Lower vs. Control (exact % not stated) | Significantly Improved | [4][5][6] |
| Memantine | NMDA Receptor Antagonist | Rat (MCAO, 3h ischemia/3h reperfusion) | 10 mg/kg | Intraperitoneal | Significantly Reduced vs. Control (exact % not stated) | Significantly Improved | [7] |
Receptor Binding Affinities
The interaction of these agents with their primary targets is a key determinant of their mechanism of action.
| Agent | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | Sigma-1 | 151 nM | [8] |
| NMDA (PCP site) | 17 µM | [8] | |
| Dextromethorphan (for comparison) | Sigma-1 | 205 nM | [8] |
| NMDA (PCP site) | 7 µM | [8] | |
| Dextrorphan (for comparison) | Sigma-1 | 144 nM | [8] |
| NMDA (PCP site) | 0.9 µM | [8] | |
| PRE-084 | Sigma-1 | ~44 nM (IC50) | [7] |
| Memantine | NMDA | Varies by subunit composition | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of these neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used animal model to mimic focal ischemic stroke in humans.
Objective: To induce a reproducible ischemic brain injury in the territory of the middle cerebral artery.
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Approach: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Vessel Ligation: The ECA is ligated at its distal end and coagulated. A loose ligature is placed around the origin of the ECA.
-
Filament Insertion: A small arteriotomy is made in the ECA stump. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by laser Doppler flowmetry.
-
Occlusion and Reperfusion: The filament is left in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes). For reperfusion, the filament is carefully withdrawn.
-
Wound Closure and Post-operative Care: The surgical wound is closed, and the animal is allowed to recover from anesthesia. Post-operative care includes monitoring for any signs of distress and providing analgesia as needed.
Measurement of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.
Objective: To quantify the volume of brain tissue damage following ischemic stroke.
Procedure:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 hours), the animal is euthanized, and the brain is rapidly removed.
-
Brain Slicing: The brain is chilled and then sliced into coronal sections of a uniform thickness (typically 2 mm).
-
TTC Incubation: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 15-30 minutes in the dark.
-
Staining Mechanism: Viable tissue, containing active mitochondrial dehydrogenases, reduces the TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white).
-
Image Analysis: The stained sections are photographed or scanned. Image analysis software (e.g., ImageJ) is used to measure the area of the unstained (infarcted) region and the total area of the hemisphere in each slice.
-
Infarct Volume Calculation: The infarct volume is calculated by summing the infarcted area in each slice and multiplying by the slice thickness. To correct for edema, the indirect infarct volume is often calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Assessment of Neurological Deficit
A neurological scoring system is used to evaluate the functional outcome after experimental stroke.
Objective: To quantify the severity of neurological impairment.
Procedure:
A composite neurobehavioral scoring system is often employed, assessing various aspects of motor and sensory function. A common scoring system is the Bederson scale or a modified version thereof. An example of a scoring system is as follows:
-
0 - No observable deficit: The rat behaves normally.
-
1 - Forelimb flexion: The rat shows contralateral forelimb flexion when held by the tail.
-
2 - Circling: The rat circles towards the paretic side when walking.
-
3 - Falling: The rat falls to the paretic side.
-
4 - No spontaneous motor activity: The rat remains in a crouched position and does not move spontaneously.
Scores are typically assigned by an observer blinded to the experimental groups at various time points post-stroke.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator agents are mediated by distinct signaling pathways.
This compound and Sigma-1 Receptor Agonists
This compound's neuroprotective action is primarily attributed to its agonistic activity at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
References
- 1. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nsj.org.sa [nsj.org.sa]
- 5. Evaluation of effects of memantine on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of edema and infarction by Memantine and MK-801 after focal cerebral ischaemia and reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings of Dimemorfan's efficacy from published studies.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dimemorfan's Efficacy and Mechanism of Action Against Key Alternatives.
This guide provides a comprehensive comparison of this compound, a non-narcotic antitussive agent, with other widely used cough suppressants: dextromethorphan, codeine, and benproperine phosphate. By summarizing key findings from published studies, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's performance, mechanism of action, and experimental basis, facilitating informed decisions in research and development.
Comparative Efficacy of Antitussive Agents
While numerous studies conclude that this compound is equally or slightly more efficacious than dextromethorphan and benproperine phosphate, and potentially more potent than codeine in animal models, specific quantitative data from head-to-head human clinical trials are not extensively reported in English-language literature.[1][2] Much of the primary clinical research on this compound was conducted in Japan, where it was first introduced in 1975.[1] The available data from preclinical and other comparative studies are summarized below.
Table 1: Quantitative Comparison of Antitussive and Related Neurological Effects
| Drug | Metric | Value | Species | Model | Source(s) |
| This compound | Anticonvulsant ED₅₀ | ~70 µmol/kg (i.p.) | Mice | Supramaximal Electroshock Test | [3] |
| Dextromethorphan | Anticonvulsant ED₅₀ | ~70 µmol/kg (i.p.) | Mice | Supramaximal Electroshock Test | [3] |
| Benproperine Phosphate | Antitussive ID₅₀ | 16.1 mg/kg (i.p.) | Guinea Pig | Citric Acid-Induced Cough | [4] |
| Codeine | Antitussive Effect | 40% cough reduction at 30 mg | Human | Chronic Bronchitis | [5] |
ED₅₀: Median Effective Dose; ID₅₀: Median Inhibitory Dose. Note that the anticonvulsant data for this compound and dextromethorphan, while demonstrating comparable CNS activity, are not a direct measure of antitussive efficacy.
Mechanism of Action: A Differentiated Approach
This compound's primary mechanism of action distinguishes it from many traditional antitussives. It functions as a potent agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7] This interaction is believed to underpin its antitussive and neuroprotective effects. In contrast, dextromethorphan also interacts with sigma-1 receptors but has a more complex pharmacological profile that includes NMDA receptor antagonism.[3] Codeine, an opioid, exerts its effect primarily through its metabolite, morphine, which acts on µ-opioid receptors in the central nervous system. Benproperine phosphate is understood to have both central and peripheral actions, including inhibition of the cough center in the medulla and a local anesthetic effect on airway sensory nerves.[8][9]
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow for evaluating antitussive efficacy in a preclinical setting.
Caption: Proposed signaling pathway of this compound's action.
Caption: A typical workflow for a preclinical cough suppression assay.
Experimental Protocols
A standardized method for assessing the efficacy of antitussive agents in a preclinical setting is the citric acid-induced cough model in guinea pigs.
Objective: To determine the dose-dependent effect of a test compound on the frequency and latency of coughs induced by a chemical irritant.
Materials:
-
Test animals (e.g., male Hartley guinea pigs)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (e.g., 0.4 M in sterile saline)
-
Test compounds (this compound, dextromethorphan, codeine, benproperine phosphate)
-
Vehicle control
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress.
-
Drug Administration: Test compounds and vehicle are administered to different groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at varying doses.
-
Cough Induction: After a set pretreatment time, individual animals are placed in the whole-body plethysmograph and exposed to an aerosol of citric acid for a defined period to induce coughing.
-
Data Collection: The number of coughs is recorded during and immediately after the exposure period. The latency to the first cough may also be measured.
-
Data Analysis: The data are analyzed to determine the dose-response relationship for each compound. The ID₅₀ (the dose that produces 50% inhibition of the cough response) is often calculated to compare the potency of the different drugs.[4]
Comparative Overview
The following diagram provides a logical relationship between the key attributes of this compound and its comparators.
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tussive activity of benproperine enantiomers on citric-acid-induced cough in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Benproperine Phosphate? [synapse.patsnap.com]
A Comparative Analysis of Dimemorfan and Carbetapentane: Non-Narcotic Antitussive Agents
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent non-narcotic cough suppressants.
Dimemorfan and Carbetapentane (also known as Pentoxyverine) are centrally acting non-narcotic antitussive agents that represent alternatives to opioid-based cough suppressants. Both compounds exert their effects through modulation of the cough reflex in the brainstem, primarily targeting the medulla oblongata.[1][2][3] This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to inform further research and development in the field of respiratory therapeutics.
Mechanism of Action: A Tale of Two Sigma-1 Receptor Agonists
Both this compound and Carbetapentane are recognized as agonists of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][5] Agonism at this receptor is believed to be a key mechanism underlying their antitussive effects.[6]
This compound is a dextromethorphan analog that, in addition to its sigma-1 receptor agonism, is suggested to modulate serotonin and norepinephrine pathways.[1][7] Unlike dextromethorphan, it has a very low affinity for NMDA receptors, which may contribute to a more favorable side-effect profile, particularly regarding psychotomimetic effects.[8]
Carbetapentane also exhibits anticholinergic (antimuscarinic) and local anesthetic properties.[9][10] Its action on muscarinic receptors may contribute to reducing secretions in the respiratory tract, while its local anesthetic effects can help numb sensory nerves in the airways, further dampening the cough reflex.[9]
dot
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of Dimemorfan and Other Sigma-1 Receptor Agonists
This guide provides a detailed comparison of the in vitro potency of Dimemorfan with other well-established sigma-1 receptor (S1R) agonists. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction to Sigma-1 Receptor Agonists
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria associated membrane (MAM).[1][2] It is involved in a wide range of cellular functions, including the regulation of ion channels, calcium signaling, oxidative stress, and protein folding.[3][4] Agonism at the S1R has shown therapeutic potential in a variety of central nervous system disorders, including neurodegenerative diseases, pain, and depression.[1][5] this compound, an antitussive agent, has been identified as a sigma-1 receptor agonist, prompting a need to benchmark its potency against other standard research agonists.[5][6]
Data Presentation: Comparative In Vitro Potency
The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and other selected sigma-1 receptor agonists. These values are critical indicators of a compound's potency at the receptor. Lower values indicate higher binding affinity or inhibitory potency.
| Compound | Type | Potency Value (nM) | Assay Condition | Source |
| This compound | Agonist | Ki: 151 | Radioligand binding assay | [6][7] |
| PRE-084 | Selective Agonist | IC50: 44 | Radioligand binding assay | [8] |
| (+)-Pentazocine | Agonist | Ki: 4.3 | Radioligand binding assay | [9] |
| SA4503 (Cutamesine) | Selective Agonist | IC50: 17.4 | Radioligand binding assay (guinea pig brain membranes) | [10] |
| Fluvoxamine | SSRI / Agonist | Ki: 36 | Radioligand binding assay | [4][11] |
Experimental Protocols
The determination of in vitro potency for sigma-1 receptor ligands is primarily conducted through radioligand binding assays. This technique allows for the quantification of the affinity of a test compound for the receptor.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a standard method used to determine the inhibition constant (Ki) of a test compound.[12][13]
-
Preparation of Reagents:
-
Membrane Preparation: A tissue source with high S1R expression, such as guinea pig liver, is homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[12] The final pellet is resuspended in a binding buffer to a specific protein concentration, determined by a protein assay like the Bradford method.[14]
-
Radioligand: A selective S1R radioligand, such as [3H]-(+)-pentazocine, is diluted in the binding buffer to a final concentration near its dissociation constant (Kd).[12][14]
-
Test Compounds: The unlabeled test compounds (e.g., this compound, PRE-084) are prepared in a series of dilutions to generate a concentration-response curve.
-
Nonspecific Binding Control: A high concentration (e.g., 10 µM) of a structurally different, high-affinity S1R ligand like haloperidol is used to determine nonspecific binding.[12]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.[14]
-
To each well, the following are added in order: binding buffer, the test compound at various concentrations (or vehicle for total binding, or haloperidol for nonspecific binding), the membrane preparation, and finally the radioligand.[14]
-
The plate is incubated for a set period (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[12]
-
-
Separation and Detection:
-
Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is achieved by rapid filtration through glass fiber filter plates using a vacuum manifold.[15] The membranes and the bound radioligand are retained on the filter, while the free radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
A scintillation cocktail is added to each well of the filter plate, and the plate is read in a microplate scintillation counter to quantify the radioactivity, which corresponds to the amount of bound ligand.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A nonlinear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used.
-
Mandatory Visualizations
Diagram 1: Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor activation at the MAM.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining S1R binding affinity.
Diagram 3: Logical Comparison of Sigma-1 Agonists
Caption: Comparative summary of S1R agonist potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound phosphate | Sigma receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Side Effect Profiles of Dimemorfan and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the non-narcotic antitussive agent Dimemorfan and its structural analogs, primarily focusing on dextromethorphan. The information presented is intended to support research and drug development efforts by providing objective data and detailed experimental context.
Executive Summary
This compound, a morphinan derivative, has been widely used as a cough suppressant and is noted for its favorable side effect profile compared to other antitussives.[1] Clinical studies indicate that minor side effects associated with this compound, such as loss of appetite, nausea, and drowsiness, are observed in less than 10% of patients.[1] Unlike narcotic antitussives, it does not cause significant digestive issues like constipation, nor does it lead to dependence or tolerance.[1] Its primary analog, dextromethorphan, while an effective antitussive, is associated with a broader range of side effects, including the potential for abuse and dissociative neuropsychotoxic effects at higher doses.[2][3] This difference is largely attributed to their distinct pharmacological activities, particularly their varying affinities for the NMDA receptor.
Comparative Side Effect Profiles
The following table summarizes the known side effects of this compound and its principal analog, dextromethorphan.
| Side Effect Category | This compound | Dextromethorphan | References |
| Common | Drowsiness, Dizziness, Nausea, Loss of appetite, Dry mouth | Drowsiness, Dizziness, Nausea, Vomiting, Constipation, Diarrhea, Sedation, Confusion, Anxiety | [1][2] |
| Less Common/Rare | Not well documented | Body rash/itching, Closed-eye hallucinations | [2] |
| Serious | Unlikely to have clinical analgesic effects, No serious digestive problems, No dependence or tolerance | Respiratory depression (rare), Serotonin syndrome (with other serotonergic drugs), Abuse potential leading to dissociative hallucinogenic states | [1][3] |
Quantitative Analysis: Receptor Binding Affinities
The differential side effect profiles of this compound and its analogs can be largely explained by their varying affinities for different neuronal receptors. The table below presents the inhibitory constant (Ki) values, which indicate the concentration of the drug required to inhibit 50% of receptor binding. A lower Ki value signifies a higher binding affinity.
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | NMDA Receptor (PCP site) (Ki, nM) | References |
| This compound | 151 | 4,421 | 16,978 | |
| Dextromethorphan | 205 | 4,000-11,000 | 7,000 | [4] |
| Dextrorphan (metabolite of Dextromethorphan) | 144 | 4,000-11,000 | 900 | [4] |
This compound and dextromethorphan both exhibit high affinity for the sigma-1 (σ1) receptor, which is believed to contribute to their antitussive effects.[5] However, this compound has a significantly lower affinity for the NMDA receptor (PCP site) compared to dextromethorphan and its active metabolite, dextrorphan.[4] The potent NMDA receptor antagonism of dextrorphan is associated with the dissociative and psychotomimetic side effects seen with high doses of dextromethorphan.[4] The very low affinity of this compound for the NMDA receptor is a key factor in its reduced side effect profile and lower abuse potential.[4]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the side effect profiles of this compound and its analogs.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.
Objective: To quantify the antitussive effect of a test compound by measuring the reduction in cough frequency induced by citric acid inhalation.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Whole-body plethysmography chamber
-
Nebulizer
-
0.4 M Citric acid solution in sterile saline
-
Test compounds (this compound, dextromethorphan, etc.) and vehicle control
-
Acoustic recording system (microphone and pressure transducer)
Procedure:
-
Acclimatization: Acclimate the guinea pigs to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle control to the guinea pigs via the desired route (e.g., intraperitoneal, oral). The pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).[6]
-
Chamber Acclimation: Place each guinea pig individually into the whole-body plethysmography chamber and allow for a 5-10 minute acclimation period.[7]
-
Citric Acid Challenge: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 5 to 14 minutes.[6][7]
-
Data Recording: Record the number of coughs and the latency to the first cough during the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes detected by the transducer.[7]
-
Data Analysis: Compare the cough frequency and latency between the vehicle-treated and compound-treated groups. A significant reduction in cough frequency and an increase in latency indicate an antitussive effect.
Locomotor Activity Assessment in Rodents
This experiment is used to assess the potential sedative or stimulant effects of a compound on the central nervous system.
Objective: To measure changes in spontaneous movement of rodents following administration of a test compound.
Materials:
-
Mice or rats
-
Open field apparatus (a square arena with walls)
-
Video tracking system or infrared beam-based activity meter
-
Test compounds and vehicle control
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle control.
-
Open Field Test: Place the animal in the center of the open field arena and allow it to explore freely for a defined period (e.g., 15-30 minutes).[8]
-
Data Recording: The automated system records parameters such as total distance moved, time spent moving, and vertical activity (rearing).[8][9]
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups. A significant decrease in activity suggests a sedative effect, while a significant increase suggests a stimulant effect. Studies have shown that while dextromethorphan and its metabolite dextrorphan can cause hyperlocomotion, this compound produces a dose-dependent decrease in locomotor activity, indicating a lack of PCP-like stimulant side effects.[4]
Conditioned Place Preference (CPP) Test in Rodents
The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug, which is indicative of its abuse potential.
Objective: To determine if a drug has rewarding effects by measuring the animal's preference for an environment previously paired with the drug.
Materials:
-
CPP apparatus (typically a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)
-
Mice or rats
-
Test compounds and vehicle (saline)
Procedure:
-
Pre-Conditioning (Habituation and Baseline Preference):
-
Conditioning:
-
This phase typically occurs over several days (e.g., 4-8 days).[12]
-
On drug-conditioning days, administer the test compound and confine the animal to one of the compartments for a specific duration (e.g., 30 minutes).[13]
-
On vehicle-conditioning days, administer the vehicle and confine the animal to the alternate compartment for the same duration.[12][13]
-
-
Post-Conditioning (Preference Test):
-
Place the animal in the neutral center compartment (if applicable) with free access to all compartments.
-
Record the time spent in each compartment over a set period (e.g., 15 minutes).[11]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. Studies have shown that dextromethorphan and dextrorphan can induce conditioned place preference, while this compound does not, indicating a lower potential for abuse.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in the action and side effects of this compound and its analogs, as well as a typical experimental workflow.
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. DEXTROMETHORPHAN TOXICITY IN PEDIATRIC AGE GROUP: A CASE SERIES | Journal of Forensic Medicine & Toxicology [journals.acspublisher.com]
- 4. Binding of this compound to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dextromethorphan analog this compound attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
Safety Operating Guide
Navigating the Disposal of Dimemorfan: A Guide for Laboratory Professionals
The proper disposal of Dimemorfan, a non-narcotic antitussive agent, is a critical component of laboratory safety and environmental responsibility.[1] For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, grounded in regulatory guidelines and safety data.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[2][3]
Key regulations include the Resource Conservation and Recovery Act (RCRA), which provides guidelines for hazardous waste management.[2][3] Additionally, Subpart P of the RCRA offers specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities, notably banning the sewering of such waste.[3][4][5] While some Safety Data Sheets (SDS) for this compound phosphate indicate it is not a hazardous substance, another characterizes it as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[6]
State regulations may impose more stringent requirements than federal laws, making it imperative for facilities to be aware of their local legal landscape.[2]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following steps outline the recommended procedure for the disposal of this compound, synthesizing information from safety data sheets and general pharmaceutical waste guidelines.
-
Consult the Safety Data Sheet (SDS): Before handling this compound for disposal, thoroughly review the product-specific SDS.[6][7][8] The SDS contains vital information on hazards, handling precautions, and required personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear appropriate PPE as specified in the SDS, which typically includes chemical-impermeable gloves, safety goggles, and a lab coat.[6][7]
-
Segregation of Waste: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.
-
Containerization:
-
Place non-contaminated, empty this compound containers in the appropriate recycling or trash stream after removing or defacing the label to protect proprietary information.
-
For unused or expired this compound, collect it in a designated, well-labeled, and securely sealed waste container. The container should be compatible with the chemical properties of this compound.
-
-
Waste Characterization: Determine if the this compound waste is considered hazardous according to federal and state regulations. While some sources classify it as non-hazardous, its potential aquatic toxicity necessitates careful management.[6] When in doubt, it is prudent to manage it as hazardous waste.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through incineration.[3]
-
Avoid Prohibited Disposal Methods:
-
Do Not Sewer: Never dispose of this compound down the drain or toilet.[3][5][9] This practice is explicitly banned for hazardous pharmaceuticals in healthcare facilities and is a primary pathway for aquatic contamination.
-
Household Trash (for laboratory waste): While disposal in household trash is an option for the general public in the absence of take-back programs, this is not the recommended procedure for laboratory-generated waste, which should be managed through institutional protocols.[2][10][11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C18H28NO4P | [6] |
| Molecular Weight | 353.39 g/mol | [6][8] |
| CAS Number | 36304-84-4 | [6][7] |
| Hazard Statement | H301: Toxic if swallowed | |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling outlined in the SDS are directly applicable to experimental protocols involving this compound. Key practices include:
-
Engineering Controls: Work in a well-ventilated area, preferably with local exhaust ventilation such as a chemical fume hood.[6][7]
-
Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[6][7]
-
Spill Response: In case of a spill, avoid dust formation.[7][8] Collect the spilled material using appropriate methods (e.g., sweeping up solids, absorbing liquids) and place it in a sealed container for disposal.[7] Prevent the spill from entering drains.[6][7]
This compound Disposal Workflow
References
- 1. The nonnarcotic antitussive drug this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Comprehensive Safety and Handling Guide for Dimemorfan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dimemorfan. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound phosphate is classified with potential hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, it can cause skin irritation, serious eye irritation, and respiratory tract irritation, and is harmful if swallowed[1].
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use. The type of glove material should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Eye/Face Protection | Safety glasses with side shields or goggles, and a face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.[1][2][3] |
| Skin and Body Protection | Lab coat or a complete suit protecting against chemicals | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] For extensive handling, consider disposable coveralls.[2] |
| Respiratory Protection | NIOSH-approved respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] A surgical N-95 respirator can provide both respiratory and splash protection.[4] |
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are crucial to minimize exposure to this compound.
-
Ventilation: Always handle this compound in a well-ventilated area[5][6]. Use a chemical fume hood or other appropriate exhaust ventilation, especially when working with powders to avoid the formation of dust and aerosols[1][5].
-
General Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing[1]. Do not eat, drink, or smoke in laboratory areas.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[5][6]. Recommended storage for the powder form is -20°C for long-term stability[5].
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1][5] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5] |
For spills, use personal protective equipment and ensure adequate ventilation. Absorb spills with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in a suitable, closed container[1][5]. Prevent the product from entering drains[1][5].
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company[1]. Do not dispose of down the drain.
-
Contaminated Materials: Dispose of contaminated PPE and other materials in a sealed container. Follow institutional and local regulations for chemical waste disposal.
-
Empty Containers: Before discarding, scratch out all identifying information on the prescription label to protect personal health information[7].
For home-generated waste, it is recommended to use a drug take-back program if available. If not, mix the substance with an undesirable material like used coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the household trash[7][8].
References
- 1. angenechemical.com [angenechemical.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. gerpac.eu [gerpac.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fda.gov [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
